N,N-Diethyl-p-phenylenediamine oxalate salt
Description
The exact mass of the compound 1,4-Benzenediamine, N,N-diethyl-, ethanedioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74956. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.C2H2O4/c1-3-12(4-2)10-7-5-9(11)6-8-10;3-1(4)2(5)6/h5-8H,3-4,11H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSUUFAGHVDMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62637-92-7 | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62637-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5072430 | |
| Record name | 1,4-Benzenediamine, N,N-diethyl-, ethanedioate | |
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Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71819-89-1, 142439-89-2 | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71819-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (1:?) | |
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| Record name | N,N-Diethyl-p-phenylenediamine oxalate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142439892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (1:?) | |
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| Record name | 1,4-Benzenediamine, N,N-diethyl-, ethanedioate | |
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| Record name | N,N-Diethyl-p-phenylenediamine oxalate salt | |
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| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZM376WN6D | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of N,N-Diethyl-p-phenylenediamine Oxalate Salt
This technical guide provides a detailed overview of the primary synthesis pathways for N,N-Diethyl-p-phenylenediamine (DEPP) and its subsequent conversion to the oxalate salt. The information is compiled for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the synthetic methodologies, experimental protocols, and associated quantitative data.
Introduction
N,N-Diethyl-p-phenylenediamine (DEPP), also known as p-amino-N,N-diethylaniline, is a chemical compound widely used as a developing agent in color photography and as an indicator in analytical chemistry for the detection of oxidants, particularly in water treatment.[1][2] For many applications, DEPP is prepared as a salt, such as the hydrochloride, sulfate, or oxalate, to improve its stability and handling properties.[3][4] The oxalate salt, in particular, is noted for its use as an analytical reagent.[2] This document outlines the principal synthetic routes to obtain DEPP and its oxalate salt.
Core Synthesis Pathways of N,N-Diethyl-p-phenylenediamine
There are two primary, well-established methods for the synthesis of N,N-Diethyl-p-phenylenediamine:
-
Route A: Nitrosation of N,N-diethylaniline followed by a reduction step.[1][4]
-
Route B: Reduction of N,N-diethyl-4-nitroaniline.[3]
-
Route C: Nucleophilic aromatic substitution of 4-fluoronitrobenzene with diethylamine, followed by reduction of the nitro group.[3][5]
The free base obtained from these routes can then be converted to the desired oxalate salt.
Pathway A: Nitrosation and Reduction of N,N-Diethylaniline
This is a widely employed industrial method that involves two main chemical transformations.[1] First, N,N-diethylaniline undergoes nitrosation at the para position through an electrophilic aromatic substitution mechanism, forming p-nitroso-N,N-diethylaniline.[4] This intermediate is then reduced to yield N,N-Diethyl-p-phenylenediamine.[4]
Pathway B: Reduction of N,N-Diethyl-4-nitroaniline
This pathway involves the direct reduction of the nitro group of N,N-diethyl-4-nitroaniline to an amine group. This can be achieved through various reduction methods, including the use of metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas, or with metals in acidic conditions, like zinc powder in hydrochloric acid.[3]
Pathway C: From 4-Fluoronitrobenzene
This two-step synthesis begins with the nucleophilic aromatic substitution of 4-fluoronitrobenzene with diethylamine to form N,N-diethyl-4-nitroaniline.[3][5] The resulting intermediate is then reduced to N,N-Diethyl-p-phenylenediamine, similar to Pathway B.[3]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of N,N-Diethyl-p-phenylenediamine and its subsequent conversion to the oxalate salt.
Protocol for Pathway A: Nitrosation and Reduction
This protocol is based on a patented method for producing N,N-diethyl-1,4-phenylenediamine hydrochloride, which can be adapted for the free base.[6]
Step 1: Nitrosation
-
In a three-necked flask equipped with a stirrer and thermometer, add 150 mL of water, 37.5 mL of N,N-diethylaniline, and 61 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-10°C using an ice-salt bath.[6]
-
While stirring, slowly add a solution of 37 g of sodium nitrite in 53 mL of water, maintaining the temperature between 0-10°C.[6]
-
After the addition is complete, continue to stir the mixture isothermally for 2.5 to 3 hours.[6] The product of this step is an aqueous solution of p-nitroso-N,N-diethylaniline.
Step 2: Reduction
-
To the solution from the previous step, add 150 mL of water and 50 mL of concentrated hydrochloric acid.
-
Gradually add 46 g of zinc powder while stirring, ensuring the temperature is maintained between 15-20°C.[6]
-
Continue the reaction for 1.5 to 2.5 hours.[6]
Step 3: Purification
-
Make the reaction mixture strongly basic by adding sodium hydroxide solution to a pH of 14.[6]
-
Separate the organic layer and purify by vacuum distillation.
-
Collect the fraction distilling at 115-116°C under 5 mmHg pressure to obtain pure N,N-Diethyl-p-phenylenediamine.[6]
Protocol for Pathway C: From 4-Fluoronitrobenzene
This protocol is derived from a method described in a patent.[3][5]
Step 1: Synthesis of N,N-diethyl-4-nitroaniline (Intermediate)
-
Dissolve 316 mg (2.2 mmol) of 4-fluoronitrobenzene in 5 mL of DMSO.
-
Add 464 mg (3.4 mmol) of potassium carbonate and 327 mg (4.4 mmol) of diethylamine.
-
Stir the mixture overnight at 90°C.[3]
-
After cooling, add water to the reaction mixture and extract twice with ethyl acetate.
-
Wash the combined organic layers twice with a saturated NaCl solution and dry over Na2CO3.
-
Evaporate the solvent and purify the residue by silica gel column chromatography (hexane:ethyl acetate = 2:1) to yield N,N-diethyl-4-nitroaniline.[3]
Step 2: Reduction to N,N-Diethyl-p-phenylenediamine
-
Dissolve 369 mg (1.9 mmol) of the intermediate from the previous step in 20 mL of methanol.
-
Add 141 mg of Pd/C (10% on activated carbon).
-
Stir the mixture overnight under a hydrogen atmosphere at room temperature.[3]
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography (hexane:ethyl acetate = 1:1) to obtain N,N-Diethyl-p-phenylenediamine.[3]
Protocol for Oxalate Salt Formation
The final step involves the reaction of the synthesized N,N-Diethyl-p-phenylenediamine free base with oxalic acid to form the oxalate salt.
Experimental Procedure:
-
Dissolve the purified N,N-Diethyl-p-phenylenediamine in a suitable solvent such as ethanol or diethyl ether.
-
Separately, prepare a saturated solution of oxalic acid in the same solvent.
-
Slowly add the oxalic acid solution to the DEPP solution with stirring.
-
The this compound will precipitate out of the solution.
-
Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the synthesis pathways.
Table 1: Yields for Synthesis Pathways
| Pathway | Intermediate Product | Intermediate Yield | Final Product | Final Yield | Reference |
| Pathway C | N,N-diethyl-4-nitroaniline | 89% | N,N-Diethyl-p-phenylenediamine | 90% (from intermediate) | [3] |
| Nitrosation/Reduction | - | - | N,N-diethyl-p-phenylenediamine sulphate | 98% | [7] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 62637-92-7 | [8][9] |
| Molecular Formula | C10H16N2 · C2H2O4 | [10] |
| Molecular Weight | 254.28 g/mol | |
| Appearance | White to yellow powder or crystals | |
| Melting Point | 145 °C (decomposes) | [2] |
| Purity | ≥85% (TLC) | |
| Solubility | 50 mg/mL in 1 M HCl | [2] |
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through several reliable pathways. The choice of a particular route may depend on the availability of starting materials, desired purity, and scale of the reaction. The nitrosation and reduction of N,N-diethylaniline is a common industrial method, while the route starting from 4-fluoronitrobenzene offers high yields in a laboratory setting. Proper purification of the intermediate free base is crucial before the final salt formation step to ensure the high purity of the this compound required for its applications in analytical chemistry and other fields.
References
- 1. N,N-Diethyl-P-phenylenediamine | 93-05-0 | Benchchem [benchchem.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Page loading... [guidechem.com]
- 4. Buy N,N-Diethyl-p-phenylenediamine sulfate | 6065-27-6 [smolecule.com]
- 5. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 6. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 7. CN101607915A - A kind of N, N-diethyl-1, the preparation method of 4-phenylenediamine sulphate - Google Patents [patents.google.com]
- 8. scbt.com [scbt.com]
- 9. N,N-Diethyl-p-phenylenediamine oxalate | 62637-92-7 [chemicalbook.com]
- 10. N,N-Diethyl-p-phenylenediamine oxalate | CymitQuimica [cymitquimica.com]
An In-Depth Technical Guide to the Chemical Properties of N,N-Diethyl-p-phenylenediamine Oxalate Salt (DPD Oxalate Salt)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-p-phenylenediamine oxalate salt, commonly referred to as DPD oxalate salt, is a widely utilized chemical reagent, particularly in the field of analytical chemistry. Its primary and most notable application is in the colorimetric determination of free and total chlorine in water samples, a critical process in water quality testing and treatment. This technical guide provides a comprehensive overview of the core chemical properties of DPD oxalate salt, including its physicochemical characteristics, analytical methodologies for its quantification, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who may work with or encounter this compound.
Chemical and Physical Properties
DPD oxalate salt is a salt formed from the reaction of the free base N,N-Diethyl-p-phenylenediamine and oxalic acid. The oxalate form enhances the stability of the otherwise less stable free base.
Identification and Structure
| Property | Value |
| Chemical Name | N,N-Diethyl-p-phenylenediamine oxalate |
| Synonyms | p-Amino-N,N-diethylaniline oxalate, DPD Oxalate |
| CAS Number | 62637-92-7 |
| Molecular Formula | C₁₀H₁₆N₂ · C₂H₂O₄ |
| Molecular Weight | 254.29 g/mol |
| Chemical Structure | See Figure 1 |
Figure 1: Chemical Structure of N,N-Diethyl-p-phenylenediamine Oxalate
A diagram illustrating the constituent parts of DPD oxalate salt.
Physicochemical Data
A summary of the key physicochemical properties of DPD oxalate salt is presented in Table 2. It is important to note that a definitive boiling point is not applicable as the compound decomposes at its melting point.
| Property | Value | Reference |
| Appearance | White to yellowish or light brown crystalline powder | [1] |
| Melting Point | 145-150 °C (with decomposition) | [1] |
| Boiling Point | Not applicable (decomposes) | |
| pKa (of free base) | 7.96 | [2] |
| Solubility | ||
| in 1 M HCl | 50 mg/mL (clear to very slightly hazy) | |
| in Water | Insoluble (for the free base) | |
| in Organic Solvents | Data not widely available. Generally expected to have some solubility in polar organic solvents. | |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). Sensitive to air and light. | [3] |
Mechanism of Action in Chlorine Detection
DPD oxalate salt does not exhibit a pharmacological mechanism of action involving signaling pathways. Its utility lies in a chemical redox reaction. When DPD reacts with free chlorine (hypochlorous acid or hypochlorite ions) in a buffered solution, it is oxidized to form a stable radical cation known as a Würster dye. This product imparts a distinct magenta color to the solution, the intensity of which is directly proportional to the concentration of free chlorine.
For the determination of total chlorine (which includes free chlorine and combined chlorine, such as chloramines), a source of iodide, typically potassium iodide, is added. The chloramines oxidize the iodide to iodine, which in turn oxidizes the DPD to form the same magenta-colored Würster dye.
References
N,N-Diethyl-p-phenylenediamine Oxalate Salt: A Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethyl-p-phenylenediamine (DPD) oxalate salt is a widely utilized aromatic amine, primarily recognized for its role as a sensitive and specific redox indicator. Its core mechanism of action is centered on its facile oxidation to a stable and intensely colored radical cation. This property has led to its extensive application in analytical chemistry, particularly in the colorimetric quantification of oxidizing agents. This technical guide provides an in-depth exploration of the mechanism of action of DPD oxalate salt, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical pathways and workflows. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may employ DPD in their experimental designs.
Core Mechanism of Action: Redox Chemistry
The primary mechanism of action of N,N-Diethyl-p-phenylenediamine (DPD) is its oxidation-reduction (redox) activity. DPD is an electron-donating compound that, in the presence of an oxidizing agent, undergoes a one-electron oxidation to form a stable, magenta-colored radical cation known as a Würster dye.[1][2][3] The intensity of this color is directly proportional to the concentration of the oxidizing agent, which forms the basis of its use in quantitative colorimetric assays.[4][5]
The reaction can be summarized as follows:
-
One-Electron Oxidation: DPD reacts with an oxidizing agent (e.g., hypochlorous acid, permanganate, or an enzymatic system) and loses one electron to form the DPD radical cation. This radical is stabilized by resonance, contributing to its distinct color and stability in solution.[1][6]
-
Two-Electron Oxidation: Under conditions of high oxidant concentration, the DPD radical cation can undergo a further one-electron oxidation (total of two electrons from the parent DPD molecule) to form a colorless imine product.[1][6] This phenomenon, known as "bleaching," represents a limitation of the DPD-based assays at high analyte concentrations.[2]
The oxalate salt form of DPD is commonly used to enhance the stability and shelf-life of the reagent.[7][8] The oxalate anion itself does not directly participate in the redox reaction but serves as a stable counter-ion.
dot
Quantitative Data
The following tables summarize key quantitative parameters associated with the use of N,N-Diethyl-p-phenylenediamine oxalate salt in various assays.
Table 1: Spectrophotometric and Physicochemical Properties
| Parameter | Value | Reference(s) |
| DPD Radical Cation (Würster Dye) | ||
| Maximum Absorbance (λmax) | 551 nm | [9] |
| Molar Absorptivity at 551 nm | (2.55 ± 0.01) × 10⁴ M⁻¹ cm⁻¹ | [9] |
| This compound | ||
| Molecular Formula | C₁₀H₁₆N₂·C₂H₂O₄ | [6] |
| Molecular Weight | 254.29 g/mol | [10] |
| Physical Form | White to yellowish powder or crystals | |
| Melting Point | ~145 °C (decomposes) | |
| Solubility | Soluble in 1 M HCl (50 mg/mL) | |
| Storage Temperature | 2-8°C, protected from air and light | [1] |
Table 2: Assay Parameters and Performance
| Assay | Parameter | Value | Reference(s) |
| Hydrogen Peroxide (Fenton-DPD Method) | |||
| Optimal pH | 3.0 | [9] | |
| DPD Concentration | 20 mM | [9] | |
| Fe(II) Concentration | 1.5 mM | [9] | |
| Reaction Time | 45 seconds | [9] | |
| Linear Range | 0-12 µM H₂O₂ | [9] | |
| Limit of Detection | 0.05 µM H₂O₂ | [9] | |
| Stoichiometry (H₂O₂:DPD) | 1:1.18 | [9] | |
| Permanganate Determination | |||
| Stoichiometry (KMnO₄:DPD) | ~1:5 | [11] | |
| Limit of Detection (as CODMn) | 0.02 mg L⁻¹ | [11] | |
| Horseradish Peroxidase (HRP) Assay | |||
| Optimal pH | 5.0 - 7.0 | [12] | |
| Substrate | DPD and H₂O₂ | [12] |
Experimental Protocols
Colorimetric Determination of an Oxidizing Agent (General Protocol)
This protocol provides a general framework for the use of DPD in the colorimetric quantification of an oxidizing agent in an aqueous sample.
-
Reagent Preparation:
-
DPD Reagent: Prepare a stock solution of this compound in a suitable buffer. The buffer composition and pH will depend on the specific oxidant being measured. For general purposes, a phosphate buffer is often used. The solution should be stored in a dark, cool place and prepared fresh regularly.[1][4]
-
Buffer Solution: Prepare a buffer solution appropriate for the assay. For free chlorine determination, a phosphate buffer that maintains the pH between 6.2 and 6.5 is recommended.[4]
-
-
Assay Procedure:
-
To a clean cuvette, add a known volume of the sample containing the oxidizing agent.
-
Add the buffer solution to maintain the optimal pH.
-
Initiate the reaction by adding a specific volume of the DPD reagent.
-
Mix the solution thoroughly and allow for color development. The reaction time should be standardized (e.g., 2 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the DPD radical cation (approximately 551 nm) using a spectrophotometer.
-
A blank sample containing deionized water instead of the sample should be run in parallel to zero the spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve by measuring the absorbance of a series of solutions with known concentrations of the oxidizing agent.
-
Plot the absorbance values against the concentration of the oxidant.
-
Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.
-
dot
Horseradish Peroxidase (HRP) Activity Assay
This protocol describes the use of DPD as a chromogenic substrate to determine the activity of horseradish peroxidase.
-
Reagent Preparation:
-
Assay Buffer: 0.01 M Sodium Phosphate, pH 6.0.[12]
-
DPD Solution: Prepare a fresh solution of DPD oxalate salt in the assay buffer. The optimal concentration may need to be determined empirically but is typically in the millimolar range.
-
Hydrogen Peroxide (H₂O₂) Solution: Prepare a dilute solution of H₂O₂ in deionized water. A common starting concentration is 0.003%.[12]
-
Enzyme Solution: Dilute the HRP enzyme in the assay buffer to an appropriate concentration (e.g., 1-2 µg/ml).[12]
-
-
Assay Procedure:
-
In a reaction tube, combine the DPD solution and the H₂O₂ solution.
-
At time zero, add the diluted HRP enzyme solution to initiate the reaction. For a control, add the assay buffer instead of the enzyme solution.
-
Mix the solution thoroughly.
-
Monitor the increase in absorbance at approximately 551 nm over a set period (e.g., 3 minutes) using a spectrophotometer with kinetic measurement capabilities.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve.
-
The enzyme activity can be calculated using the molar absorptivity of the DPD radical cation and the reaction volume.
-
Applications in Research and Development
While the primary application of DPD oxalate salt is in water quality analysis, its underlying mechanism of action as a redox indicator lends itself to other research areas:
-
Enzyme Kinetics: DPD serves as a chromogenic substrate for peroxidases, allowing for the study of enzyme kinetics and the screening of potential enzyme inhibitors.[12]
-
Oxidative Stress Assays: The reaction of DPD with hydroperoxides in the presence of a catalyst (like in the Fenton-DPD method) can be adapted to measure oxidative stress in biological samples.[9] However, it is important to note that the d-ROMs (reactive oxygen metabolites) test, which uses a similar principle, may be influenced by other serum components like ceruloplasmin, and results should be interpreted with caution.[13]
-
Electrochemical Sensing: The electrochemical oxidation of DPD can be harnessed for the development of electrochemical sensors for various analytes.[8]
Toxicological Profile and Safety Considerations
This compound is classified as hazardous. It is harmful if swallowed or in contact with skin and causes eye irritation.[2][4] Some studies have indicated a slight genotoxic potential for the parent p-phenylenediamine (PPD) in vitro, though its acetylated metabolites are considered detoxified.[3]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
Handle in a well-ventilated area to avoid inhalation of dust.[1]
-
Store in a tightly closed container in a cool, dry place, protected from light and air.[1]
-
In case of contact with skin or eyes, rinse immediately with plenty of water.[4]
Conclusion
The mechanism of action of this compound is fundamentally a redox process, resulting in the formation of a colored radical cation upon oxidation. This property makes it a valuable tool in a variety of quantitative analytical methods. For researchers and professionals in drug development, understanding this core mechanism is crucial for its potential application in enzymatic assays and the assessment of oxidative stress. Adherence to proper experimental protocols and safety guidelines is essential when working with this compound.
dot
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. N,N-Diethyl-p-phenylenediamine (93-05-0) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. N,N-Diethyl-p-phenylenediamine oxalate | CymitQuimica [cymitquimica.com]
- 7. helvia.uco.es [helvia.uco.es]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric determination of trace hydrogen peroxide via the oxidative coloration of DPD using a Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 13. researchgate.net [researchgate.net]
The DPD-Oxalate Reaction with Chlorine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the chemical mechanism, experimental protocols, and quantitative analysis of the reaction between N,N-diethyl-p-phenylenediamine (DPD) oxalate salt and chlorine. This information is intended for researchers, scientists, and professionals in drug development and water quality analysis who utilize this well-established colorimetric method for the quantification of free and total chlorine.
Core Reaction Mechanism
The determination of chlorine in aqueous solutions using DPD is a cornerstone of colorimetric analysis. The fundamental principle of this method lies in the oxidation of DPD by chlorine, which produces a stable, magenta-colored radical cation known as a Würster dye. The intensity of the resulting color is directly proportional to the concentration of chlorine in the sample and is quantified spectrophotometrically.
The reaction proceeds as follows:
-
Free Chlorine: In a buffered solution, typically at a pH between 6.2 and 6.5, free chlorine (present as hypochlorous acid, HOCl, and hypochlorite ion, OCl⁻) rapidly oxidizes the colorless DPD to form the magenta-colored Würster dye.[1][2]
-
Total Chlorine: To measure total chlorine, which includes both free chlorine and combined chlorine (primarily chloramines), potassium iodide (KI) is introduced to the reaction.[2] Chloramines oxidize the iodide to iodine, which in turn oxidizes DPD to form the characteristic magenta color. The total chlorine concentration is determined, and the combined chlorine level can be calculated by subtracting the free chlorine concentration from the total chlorine value.
A critical aspect of the DPD reagent formulation is the use of DPD as a salt, most commonly the oxalate or sulfate salt. The free base form of DPD is susceptible to degradation through oxidation. The salt form, particularly when prepared in an acidic solution, significantly enhances the stability and shelf-life of the reagent.
At elevated chlorine concentrations, the Würster dye can be further oxidized to a colorless imine product. This phenomenon, known as "bleaching," can lead to erroneously low readings.[3]
Below is a diagram illustrating the signaling pathway of the DPD-chlorine reaction.
Caption: DPD-Chlorine Reaction Pathway
Quantitative Data Analysis
The relationship between chlorine concentration and absorbance is linear within a specific range, adhering to the Beer-Lambert Law. A calibration curve is typically generated using standards of known chlorine concentration. The absorbance of unknown samples is then measured, and their corresponding chlorine concentration is determined from the calibration curve.
| Chlorine Concentration (mg/L) | Absorbance (at 515 nm) |
| 0.0 | 0.000 |
| 0.5 | 0.350 |
| 1.0 | 0.735 |
| 1.5 | 1.103 |
| 2.0 | 1.438 |
Note: This data is representative and may vary based on the specific instrument and reagents used. A calibration curve should be generated for each new batch of reagents and with each analytical run.[4]
Experimental Protocols
The following are detailed methodologies for the determination of free and total chlorine using the DPD colorimetric method, adapted from Standard Methods for the Examination of Water and Wastewater 4500-Cl G and Hach Methods 8021 and 8167.[5][6][7]
Reagent Preparation
-
Phosphate Buffer Solution: Dissolve 24 g of anhydrous disodium hydrogen phosphate (Na₂HPO₄) and 46 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in deionized water. Add this to 100 mL of deionized water in which 800 mg of disodium ethylenediaminetetraacetate (EDTA) has been dissolved. Dilute to 1 L with deionized water.
-
DPD Indicator Solution: Dissolve 1 g of DPD oxalate salt in chlorine-free deionized water containing 8 mL of 1+3 sulfuric acid and 200 mg of EDTA. Dilute to 1 L. Store in a brown, glass-stoppered bottle. Discard if the solution becomes discolored. Commercially available DPD reagent powder pillows are a convenient and stable alternative.
Experimental Workflow for Free Chlorine
Caption: Free Chlorine Measurement Workflow
Procedure:
-
Sample Collection: Collect the water sample in a clean, chlorine-demand-free glass container. Analysis should be performed immediately.
-
Blank Preparation: Fill a clean sample cell with the water sample to be tested. This will be used to zero the spectrophotometer.
-
Sample Preparation: To a separate, identical sample cell, add the DPD reagent (e.g., one DPD Free Chlorine Reagent Powder Pillow for a 10 mL sample).[8]
-
Reaction: Add 10 mL of the water sample to the cell containing the DPD reagent. Cap and invert to mix. A pink color will develop if free chlorine is present.
-
Measurement: Immediately place the prepared sample into the spectrophotometer and measure the absorbance at the wavelength of maximum absorbance (typically between 515 nm and 530 nm).[9]
-
Quantification: Use the measured absorbance to determine the free chlorine concentration from a previously prepared calibration curve.
Experimental Workflow for Total Chlorine
Caption: Total Chlorine Measurement Workflow
Procedure:
-
Sample Collection: As with the free chlorine analysis, collect the sample in a clean, chlorine-demand-free glass container and analyze immediately.
-
Blank Preparation: Use the original water sample to zero the spectrophotometer.
-
Sample Preparation: To a separate sample cell, add the DPD Total Chlorine Reagent (which contains potassium iodide).
-
Reaction: Add 10 mL of the water sample to the cell, cap, and invert to mix.
-
Color Development: Allow the sample to stand for a minimum of 3 minutes but no more than 6 minutes for full color development.
-
Measurement: Place the prepared sample into the spectrophotometer and measure the absorbance.
-
Quantification: Determine the total chlorine concentration from the calibration curve.
Potential Interferences and Mitigation
Several substances can interfere with the DPD chlorine test. The table below summarizes common interferences and suggested mitigation strategies.
| Interfering Substance | Effect | Mitigation Strategy |
| Oxidized Manganese | Positive interference (reacts with DPD) | Pre-treat the sample with a potassium iodide and sodium arsenite solution. |
| Oxidized Chromium | Positive interference | Same as for manganese. |
| High Chlorine Levels (>5 mg/L) | Bleaching of the DPD indicator, causing falsely low results | Dilute the sample with chlorine-demand-free water and re-analyze.[3] |
| Monochloramine | Slow positive interference in free chlorine measurement | Read the free chlorine result immediately after reagent addition. |
| Acidity/Alkalinity | Can affect the reaction pH | The buffer in the DPD reagent is designed to adjust the pH to the optimal range. For highly buffered samples, pre-adjustment of the sample pH may be necessary. |
| Turbidity and Color | Can cause high absorbance readings | Use the original sample as a blank to zero the instrument. |
By understanding the underlying chemistry and adhering to established protocols, researchers can confidently and accurately quantify chlorine concentrations for a wide range of applications.
References
- 1. dec.vermont.gov [dec.vermont.gov]
- 2. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 3. chegg.com [chegg.com]
- 4. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 5. watertechusa.com [watertechusa.com]
- 6. images.hach.com [images.hach.com]
- 7. pwnps.com [pwnps.com]
- 8. News - Determination of residual chlorine/total chlorine by DPD spectrophotometry [lhwateranalysis.com]
- 9. images.hach.com [images.hach.com]
A Technical Guide to the Spectral Properties of Oxidized N,N-diethyl-p-phenylenediamine (DPD)
This guide provides an in-depth overview of the spectral properties of oxidized N,N-diethyl-p-phenylenediamine (DPD), a compound central to colorimetric analysis in various scientific and industrial fields, particularly for the quantification of disinfectants like chlorine in water treatment.[1][2]
DPD Oxidation and the Formation of Würster Dye
N,N-diethyl-p-phenylenediamine (DPD) is a colorless organic compound that, upon oxidation, undergoes a one-electron transfer to form a stable, magenta-colored radical cation known as a Würster dye.[2][3] This colored product is the basis for its use in quantitative analysis.[1]
The reaction is initiated by an oxidizing agent, most commonly free chlorine (hypochlorous acid), but also others such as potassium permanganate, hydrogen peroxide (in the presence of a catalyst), ozone, and bromine.[4][5][6][7] The intensity of the resulting pink or magenta color is directly proportional to the concentration of the oxidizing agent within a specific range.[1][2]
However, at very high concentrations of the oxidant, the Würster dye can be further oxidized to a colorless imine product.[2][3] This "bleaching" effect defines the upper limit of the method's detection range and can lead to erroneously low readings if the sample is not properly diluted.[2]
Spectral Characteristics
The oxidized DPD radical cation (Würster dye) exhibits a characteristic absorption spectrum in the visible range, with primary and secondary absorption maxima that are crucial for spectrophotometric quantification.
The primary absorption peak is consistently reported around 551 nm , with a secondary peak or shoulder often observed at approximately 510-515 nm .[6][8][9][10][11] The measurement at the 551 nm peak is most commonly used for quantitative analysis due to its slightly higher absorbance.[6] The optimal pH for the coloring reaction is around 6.2 to 6.6, as deviations, particularly to acidic conditions below pH 3, can cause the color to fade rapidly.[12][13]
The following table summarizes key spectral data for oxidized DPD under various conditions as reported in the literature. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for quantitative analysis.
| Oxidizing Agent / System | Wavelength (λmax) | Molar Absorptivity (ε) | Stoichiometry (Oxidant:DPD) | Reference(s) |
| Potassium Permanganate (KMnO₄) | 551 nm | 5.70 × 10⁴ M⁻¹ cm⁻¹ | ~1:2.71 | [8][14] |
| Potassium Permanganate (KMnO₄) | 551 nm | Not specified | ~1:5 | [9] |
| Hydrogen Peroxide (H₂O₂)/Fenton | 551 nm | (2.55 ± 0.01) × 10⁴ M⁻¹ cm⁻¹ | ~1:1.18 | [7][10] |
| N,N-dimethyl-p-phenylenediamine | 550 nm | 9.8 × 10³ M⁻¹ cm⁻¹ | Not specified | [15] |
Standard Experimental Protocol: DPD Colorimetric Method for Chlorine
The DPD colorimetric method is a standard procedure for determining the concentration of free and total chlorine in water samples.[16][17] The following is a generalized protocol based on established methods.
-
DPD Indicator Solution: Dissolve 1 g of DPD oxalate (or 1.5 g DPD sulfate pentahydrate) in chlorine-free distilled water containing 8 mL of 1+3 sulfuric acid and 0.2 g of EDTA (disodium ethylenediamine tetraacetate dihydrate). Dilute to 1 liter and store in a brown, glass-stoppered bottle. Discard if the solution becomes discolored. Commercially available powder pillows or combined reagents are recommended for stability and convenience.[16]
-
Phosphate Buffer Solution: Dissolve 24 g of anhydrous disodium hydrogen phosphate (Na₂HPO₄) and 46 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in distilled water. Combine with 100 mL of distilled water in which 0.8 g of EDTA has been dissolved. Dilute to 1 liter.[16]
-
Potassium Iodide (KI): Crystals or solution, used for the determination of total chlorine.[4][16]
-
Sample Collection: Collect a water sample, avoiding excessive agitation or exposure to sunlight to prevent chlorine degradation. Analysis should be performed immediately.[4][17]
-
pH Adjustment: The optimal pH range is 6.2-6.5. The phosphate buffer is added to the sample to maintain this pH.[12]
-
Color Development: Add the DPD reagent to a specific volume of the sample (e.g., 10 mL). Mix rapidly to develop the magenta color.[16]
-
Measurement: Within one minute of adding the reagent, measure the absorbance of the solution using a spectrophotometer or colorimeter at a wavelength of 515 nm or 551 nm.[6][9] The instrument should be zeroed using the original, unreacted sample to compensate for native color or turbidity.[17]
-
Quantification: Determine the chlorine concentration by comparing the absorbance reading to a calibration curve prepared with standards of known chlorine concentration.
-
Following the measurement for free chlorine, add a small amount of potassium iodide (KI) to the same sample.[4]
-
The KI reacts with any combined chlorine (chloramines) present to liberate iodine.[4]
-
This iodine, in turn, oxidizes additional DPD, increasing the intensity of the magenta color.[4]
-
Allow at least three minutes for this reaction to complete before taking a second absorbance reading.[16] The resulting measurement corresponds to the total chlorine concentration.
-
The combined chlorine concentration can be calculated by subtracting the free chlorine result from the total chlorine result.
Interferences
Accurate measurement using the DPD method can be affected by several interfering substances:
-
Other Oxidizing Agents: Bromine, iodine, ozone, and chlorine dioxide will also oxidize DPD and cause a positive interference.[4][5]
-
Oxidized Manganese and Iron: These metals can react with DPD, leading to a false positive reading for chlorine.[17][18] The addition of EDTA in the buffer reagent helps to overcome interference from copper and can chelate some other metals.[16][17]
-
Turbidity and Color: Intrinsic sample color or turbidity can interfere with absorbance readings. This is typically corrected by using the original sample as a blank to zero the instrument.[5][17]
-
Temperature and Time: The color development and stability are time-sensitive. Measurements for free chlorine should be taken quickly, as the color can fade or change over time, especially at higher concentrations.[12] The reaction should be carried out at a controlled temperature, as temperature can affect reaction rates.[4]
References
- 1. hydroinstruments.com [hydroinstruments.com]
- 2. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric determination of trace hydrogen peroxide via the oxidative coloration of DPD using a Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A spectrophotometric method for measuring permanganate index (CODMn) by N,N-diethyl-p-phenylenediamine (DPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. News - Introduction to DPD colorimetry [lhwateranalysis.com]
- 13. junsei.co.jp [junsei.co.jp]
- 14. Spectrophotometric determination of trace permanganate in water with N,N-diethyl-p-phenylenediamine (DPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dec.vermont.gov [dec.vermont.gov]
- 17. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 18. files.dep.state.pa.us [files.dep.state.pa.us]
The Solubility Profile of N,N-Diethyl-p-phenylenediamine Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N-Diethyl-p-phenylenediamine oxalate, a compound frequently utilized as a chromogenic reagent in analytical chemistry, particularly for the determination of disinfectants in water treatment. An understanding of its solubility in various solvents is critical for its effective application, storage, and for the development of new analytical methods.
Core Concepts: Solubility of N,N-Diethyl-p-phenylenediamine Oxalate
N,N-Diethyl-p-phenylenediamine oxalate (DPD oxalate) is the salt formed from the reaction of the free base N,N-Diethyl-p-phenylenediamine with oxalic acid. The solubility of this salt is influenced by the polarity of the solvent, temperature, and the pH of the medium. As a salt of a weak base and a dicarboxylic acid, its solubility in aqueous solutions is expected to be significantly pH-dependent.
Quantitative Solubility Data
Comprehensive quantitative solubility data for N,N-Diethyl-p-phenylenediamine oxalate in a wide range of common laboratory solvents is not extensively documented in readily available literature and safety data sheets.[1][2] However, a key data point for its solubility in an acidic aqueous solution has been reported.
| Solvent | Chemical Formula | Temperature (°C) | Solubility |
| 1 M Hydrochloric Acid | HCl (aq) | Not Specified | 50 mg/mL |
| Water | H₂O | Not Specified | Data not readily available |
| Ethanol | C₂H₅OH | Not Specified | Data not readily available |
| Methanol | CH₃OH | Not Specified | Data not readily available |
| Acetone | C₃H₆O | Not Specified | Data not readily available |
| Diethyl Ether | (C₂H₅)₂O | Not Specified | Data not readily available |
| Dichloromethane | CH₂Cl₂ | Not Specified | Data not readily available |
| Dimethyl Sulfoxide | (CH₃)₂SO | Not Specified | Data not readily available |
Note: The lack of publicly available quantitative data highlights an opportunity for further research to characterize the solubility of this important analytical reagent in a broader range of solvents.
While specific data for the oxalate salt is limited, the free base, N,N-Diethyl-p-phenylenediamine, is reported to be insoluble in water. Conversely, the sulfate and dihydrochloride salts of related phenylenediamines are described as being soluble or having appreciable solubility in water.[3][4] This suggests that the oxalate salt likely possesses some degree of aqueous solubility, which is enhanced in acidic conditions as demonstrated by its solubility in 1 M HCl.
Experimental Protocols for Solubility Determination
A standardized experimental protocol is crucial for obtaining reproducible solubility data. The following outlines a general methodology for determining the solubility of a compound like N,N-Diethyl-p-phenylenediamine oxalate.
General Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
1. Materials and Equipment:
- N,N-Diethyl-p-phenylenediamine oxalate
- Selected solvent of interest
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Volumetric flasks and pipettes
- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
- Preparation of Supersaturated Solution: Add an excess amount of N,N-Diethyl-p-phenylenediamine oxalate to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
- Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.
- Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
- Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a suitable detector) to determine the concentration of the dissolved solute.
- Calculation: Calculate the solubility of N,N-Diethyl-p-phenylenediamine oxalate in the chosen solvent based on the measured concentration and the dilution factor.
Logical Workflow and Diagrams
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 536-46-9 CAS | N,N-DIMETHYL p-PHENYLENEDIAMINE DIHYDROCHLORIDE | Redox Indicators | Article No. 03410 [lobachemie.com]
- 4. 6283-63-2 CAS | N,N-DIETHYL-p-PHENYLENEDIAMINE SULPHATE | Amines & Amine Salts | Article No. 03330 [lobachemie.com]
An In-depth Technical Guide on N,N-Diethyl-p-phenylenediamine Oxalate Salt (CAS 62637-92-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N-Diethyl-p-phenylenediamine oxalate salt (CAS 62637-92-7), a chemical compound with significant applications in analytical chemistry. This document consolidates key data on its chemical and physical properties, safety and handling protocols, and its primary use as an analytical reagent.
Chemical and Physical Properties
This compound is a solid, typically appearing as a white to yellow or brown to gray crystalline powder[1]. Its chemical structure consists of an N,N-diethyl-p-phenylenediamine molecule ionically bonded to an oxalate anion.
| Property | Value | References |
| CAS Number | 62637-92-7 | [2][3][4] |
| Molecular Formula | C₁₀H₁₆N₂ · C₂H₂O₄ or C₂₂H₃₄N₄O₄ (2:1 salt) | [4][5][6] |
| Molecular Weight | 254.28 g/mol (1:1 salt), 418.53 g/mol or 418.54 g/mol (2:1 salt) | [3][4][5] |
| Melting Point | 145 °C (decomposes), 145-150 °C, 148-157 °C | [2][3][7] |
| Solubility | 50 mg/mL in 1 M HCl (clear to very slightly hazy) | |
| Purity | ≥85% (TLC), Min. 95%, 96%, 98% | [1][3][5] |
| Appearance | White to yellow powder or crystals, Brown to Gray or Yellow Crystalline Powder | [1] |
| Storage Temperature | 2-8°C | [3][7] |
Spectroscopic Data
Spectroscopic information is crucial for the identification and characterization of this compound. Available data includes 1H NMR and 13C NMR spectra, which can be found in specialized chemical databases[8][9]. The compound is also included in forensic ATR-FTIR libraries[10].
Applications in Analytical Chemistry
The primary application of N,N-Diethyl-p-phenylenediamine (DPD) oxalate salt is as an analytical reagent, specifically as an indicator for the determination of various oxidants in water treatment[11]. It is used in colorimetric assays to detect and quantify substances like chlorine[5].
While a detailed study on the oxalate salt for drug determination was not found, the related sulfate salt is used for the spectrophotometric determination of some phenolic and amine drugs. This method is based on the coupling of N,N-diethyl-p-phenylenediamine with the drugs in the presence of an oxidizing agent (KIO₄) to produce a colored product, which is then quantified[12].
dot
Caption: General workflow for oxidant determination.
Safety and Handling
This compound is considered hazardous and should be handled with care. The following table summarizes the key safety information from Safety Data Sheets (SDS).
| Hazard Type | GHS Hazard Statements | Precautionary Measures |
| Acute Toxicity | H300: Fatal if swallowed.[13] H312 + H332: Harmful in contact with skin or if inhaled.[13] | P261: Avoid breathing dust.[13] P264: Wash skin thoroughly after handling.[13] P270: Do not eat, drink or smoke when using this product.[13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13] |
| Skin Irritation/Corrosion | H315: Causes skin irritation.[13] | P302 + P352: IF ON SKIN: Wash with plenty of water.[14] P362: Take off contaminated clothing and wash before reuse.[13] |
| Eye Irritation/Damage | H319: Causes serious eye irritation.[13][14] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14] |
| Respiratory Sensitization | H335: May cause respiratory irritation.[13][14] | P271: Use only outdoors or in a well-ventilated area.[13] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14] |
| Allergic Skin Reaction | H317: May cause an allergic skin reaction.[13] | P272: Contaminated work clothing must not be allowed out of the workplace.[13] P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[13] |
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[14][15]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist.[13][14]
-
If Inhaled: Move person into fresh air.[13]
Storage and Disposal:
-
Store in a well-ventilated place. Keep container tightly closed and dry.[13] Store locked up.[13][14]
-
Dispose of contents/container to an approved waste disposal plant.[13]
dot
Caption: Recommended safety and handling procedures.
Experimental Protocols
A general procedure based on the use of the sulfate salt for spectrophotometric determination of drugs involves the following steps[12]:
-
Preparation of a standard solution of the drug.
-
Preparation of the N,N-Diethyl-p-phenylenediamine salt solution.
-
Preparation of an oxidizing agent solution (e.g., KIO₄).
-
Mixing of the drug solution with the DPD salt and the oxidizing agent.
-
Allowing time for the color to develop.
-
Measuring the absorbance at the wavelength of maximum absorption (e.g., 550 nm for amine drugs).
-
Constructing a calibration curve to determine the concentration of the drug in unknown samples.
It is important to note that reaction conditions such as pH, temperature, and reaction time need to be optimized for each specific application[5][12].
Conclusion
This compound is a valuable reagent in analytical chemistry, particularly for the colorimetric determination of oxidants. While detailed experimental protocols are not widely published, the information provided in this guide on its properties, handling, and general application workflow serves as a solid foundation for researchers and scientists. Adherence to strict safety protocols is essential when working with this compound.
References
- 1. N,N-Diethyl-p-phenylenediamine oxalate, 96% | Fisher Scientific [fishersci.ca]
- 2. N,N-Diethyl-p-phenylenediamine oxalate | 62637-92-7 [chemicalbook.com]
- 3. 62637-92-7 N,N-Diethyl-p-phenylenediamine oxalate AKSci O108 [aksci.com]
- 4. scbt.com [scbt.com]
- 5. N,N-Diethyl-p-phenylenediamine oxalate | CymitQuimica [cymitquimica.com]
- 6. CAS 62637-92-7: 1,4-Benzenediamine, N1,N1-diethyl-, ethane… [cymitquimica.com]
- 7. N,N-Diethyl-p-phenylenediamine Oxalate(2:1) CAS: 62637-92-7 Was Send Out - Chemicals products Dispatched - News - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 8. N,N-Diethyl-p-phenylenediamine oxalate(62637-92-7) 13C NMR [m.chemicalbook.com]
- 9. N,N-Diethyl-p-phenylenediamine oxalate(62637-92-7) 1H NMR spectrum [chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. N,N-Dimethyl-p-phenylenediamine oxalate, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
N,N-Diethyl-p-phenylenediamine Oxalate Salt: A Technical Guide for Educational Laboratory Experiments
An in-depth guide for researchers, scientists, and drug development professionals on the application of N,N-Diethyl-p-phenylenediamine (DPD) oxalate salt in educational laboratory settings, focusing on the colorimetric determination of free and total chlorine in water samples.
N,N-Diethyl-p-phenylenediamine oxalate salt, commonly referred to as DPD oxalate, is a primary analytical reagent utilized in the colorimetric determination of oxidants in aqueous solutions. Its most prevalent application, particularly in educational and water quality testing environments, is the quantification of free and total chlorine residuals. This guide provides a comprehensive overview of the chemical properties, safety protocols, and a detailed experimental methodology for its use in a laboratory setting.
Core Chemical and Physical Properties
This compound is a white to yellowish crystalline powder. Key properties are summarized in the table below.
| Property | Value |
| Synonyms | p-Amino-diethylaniline oxalate, DPD oxalate |
| CAS Number | 62637-92-7 |
| Molecular Formula | C₁₀H₁₆N₂ · C₂H₂O₄ |
| Molecular Weight | 254.28 g/mol |
| Melting Point | 145 °C (decomposes) |
| Solubility | Soluble in 1 M HCl (50 mg/mL) |
| Appearance | White to yellow powder or crystals |
| Storage Temperature | 2-8°C |
Safety and Handling
DPD oxalate salt is classified as a hazardous substance and requires careful handling in a laboratory environment. It is crucial to consult the Safety Data Sheet (SDS) before use.[1][2]
| Hazard Statement | Precautionary Statement |
| H319: Causes serious eye irritation.[2] | P264: Wash hands thoroughly after handling.[2] |
| H335: May cause respiratory irritation.[2] | P280: Wear protective gloves/eye protection/face protection.[2] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P270: Do not eat, drink or smoke when using this product.[2] |
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn when handling DPD oxalate salt. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2]
Principle of Chlorine Determination
The DPD method is the most widely used technique for determining free and total chlorine in water.[3][4] The methodology is based on the oxidation of DPD by chlorine, which results in the formation of a magenta-colored compound known as a Würster dye.[5] The intensity of this color is directly proportional to the concentration of chlorine in the sample and can be quantified using a spectrophotometer.[3][4]
Free chlorine, which exists as hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻), reacts immediately with DPD to produce the characteristic pink color.[6] To determine total chlorine, which includes both free chlorine and combined chlorine (chloramines), potassium iodide is added to the reaction. The iodide is oxidized by chloramines to iodine, which in turn oxidizes DPD, contributing to the color intensity.[4][6]
Experimental Protocol: Spectrophotometric Determination of Free Chlorine
This protocol outlines a standard educational laboratory experiment for the quantitative determination of free chlorine in a water sample using DPD oxalate salt and a spectrophotometer.
Materials and Reagents
-
N,N-Diethyl-p-phenylenediamine (DPD) oxalate salt
-
Phosphate buffer solution (pH 6.2-6.5)
-
Potassium permanganate (KMnO₄) stock solution (0.01000 M)
-
Deionized water
-
Water sample(s) for analysis
-
Volumetric flasks (25 mL, 100 mL)
-
Pipettes (1 mL, 10 mL)
-
Cuvettes for spectrophotometer
-
Spectrophotometer (set to 515 nm)
Preparation of Standard Solutions
A series of chlorine standards can be prepared by diluting a potassium permanganate (KMnO₄) stock solution, which serves as a stable equivalent to chlorine.
-
Working Standard Solution (e.g., 4.00 x 10⁻⁴ M): Prepare by diluting the 0.0100 M KMnO₄ stock solution. For example, transfer 1.000 mL of the stock solution to a 25-mL volumetric flask and dilute to the mark with deionized water.
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working standard solution into separate 100-mL volumetric flasks. The concentrations should typically range from approximately 0.2 to 5.0 mg/L chlorine equivalent.[7]
| Standard | Volume of Working Standard (µL) | Final Volume (mL) | Equivalent Chlorine Conc. (mg/L) |
| 1 | 100 | 100 | ~0.284 |
| 2 | 200 | 100 | ~0.568 |
| 3 | 300 | 100 | ~0.852 |
| 4 | 400 | 100 | ~1.136 |
Experimental Procedure
-
Sample Collection: Collect water samples in clean bottles, ensuring they are filled to the top to minimize air space and capped tightly. Analyze the samples as soon as possible after collection.[8]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 515 nm.[7]
-
Blank Preparation: Fill a cuvette with deionized water to serve as the blank. Use this to zero the spectrophotometer.
-
Reaction:
-
For each standard and water sample, transfer a specific volume (e.g., 10 mL) into a clean container.
-
Add a measured amount of DPD reagent (as a powder or a prepared solution with buffer) to each container.[8]
-
Mix thoroughly and allow the color to develop for a consistent period (e.g., one minute).[7]
-
-
Measurement:
-
Transfer the colored solutions to cuvettes.
-
Measure the absorbance of each standard and sample at 515 nm.[7]
-
Data Analysis
-
Calibration Curve: Plot a graph of absorbance versus the known chlorine concentrations of the standard solutions. This should yield a linear relationship according to Beer's Law (A = εbc).[9]
-
Concentration Determination: Use the equation of the line from the calibration curve to determine the chlorine concentration in the unknown water samples based on their measured absorbance values.
Expected Quantitative Data
The results of this experiment will be a set of absorbance values that correspond to known and unknown chlorine concentrations.
| Sample | Chlorine Concentration (mg/L) | Absorbance at 515 nm |
| Blank | 0 | 0.000 |
| Standard 1 | ~0.284 | Example: 0.135 |
| Standard 2 | ~0.568 | Example: 0.270 |
| Standard 3 | ~0.852 | Example: 0.405 |
| Standard 4 | ~1.136 | Example: 0.540 |
| Water Sample 1 | Unknown | Measured Absorbance |
| Water Sample 2 | Unknown | Measured Absorbance |
Note: Example absorbance values are illustrative and will vary based on experimental conditions.
The method detection limit (MDL) for this type of analysis is typically low, often around 0.02 to 0.03 mg/L, allowing for sensitive measurements.[10] The linear range for this method is generally up to about 5.0 mg/L of chlorine.[7]
Conclusion
The use of this compound provides a reliable and effective method for the quantitative determination of chlorine in water, making it an ideal experiment for educational laboratories. This technical guide offers the foundational knowledge and a detailed protocol for conducting this analysis, emphasizing safety, precision, and data interpretation. Through this experiment, students and researchers can gain practical experience in colorimetry, spectrophotometry, and the principles of water quality analysis.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. hydroinstruments.com [hydroinstruments.com]
- 4. cdn.hach.com [cdn.hach.com]
- 5. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 6. yamathosupply.com [yamathosupply.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. web.colby.edu [web.colby.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
The D.P.D. Method for Water Analysis: A Technical Guide to its Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and core principles of the N,N-diethyl-p-phenylenediamine (DPD) method for water analysis. A cornerstone of water quality testing for decades, the DPD method remains the most widely used technique for determining free and total chlorine residuals. This document provides a detailed overview of the method's development, the underlying chemical reactions, comprehensive experimental protocols, and critical performance data.
Discovery and History: The Pioneering Work of Dr. A.T. Palin
The development of a simple, reliable, and accurate method for measuring chlorine residuals became a pressing need with the widespread adoption of chlorination for disinfecting drinking water in the early 20th century. Prior to the DPD method, existing techniques were often cumbersome, time-consuming, and susceptible to various interferences.
The breakthrough came in the 1950s through the extensive work of British chemist Dr. A.T. Palin.[1][2] His research led to the development of the DPD method, which quickly gained international recognition as the standard for chlorine testing.[3][4] Dr. Palin's method was not only straightforward to perform but also offered the crucial ability to differentiate between free chlorine and various forms of combined chlorine, such as chloramines. This differentiation is critical for assessing the true disinfecting power of the treated water.
The DPD method was officially adopted by numerous international bodies, including its inclusion in the "Standard Methods for the Examination of Water and Waste Water," solidifying its status as a benchmark analytical technique.[2][5] Commercial test kits based on the DPD chemistry were introduced by companies like Hach in 1973, further simplifying its application for both laboratory and field use.
The Chemical Principle: From Colorless to Magenta
The DPD method is a colorimetric technique, meaning it relies on the development of a colored product whose intensity is proportional to the concentration of the analyte. The core of the method is the reaction between N,N-diethyl-p-phenylenediamine (DPD) and an oxidizing agent, primarily chlorine.
In the presence of free chlorine (hypochlorous acid and hypochlorite ions), the colorless DPD indicator is oxidized to form a stable magenta-colored radical cation known as a Würster dye.[2] The intensity of this magenta color is directly proportional to the concentration of free chlorine in the water sample. The reaction is rapid, with color development occurring almost instantaneously.
To determine total chlorine (the sum of free and combined chlorine), a source of iodide, typically potassium iodide, is added to the sample along with the DPD reagent. The iodide is oxidized by combined chlorine species (monochloramine, dichloramine, etc.) to iodine. This newly formed iodine then reacts with the DPD indicator to produce the same magenta-colored Würster dye. The total chlorine concentration is then measured, and the combined chlorine concentration can be calculated by subtracting the free chlorine reading from the total chlorine reading.
The DPD reaction is pH-dependent, with the optimal pH for color development being between 6.2 and 6.5.[6] To ensure accurate and reproducible results, DPD reagents are typically formulated with a buffer to maintain the sample at the correct pH.
Experimental Protocols
The following are generalized experimental protocols for the determination of free and total chlorine using the DPD colorimetric method. Specific procedures may vary depending on the format of the reagents (tablets, powder pillows, or liquid) and the type of instrumentation used (colorimeter, spectrophotometer, or visual comparator).
Reagent Preparation
DPD reagents are commercially available in various stable forms. If preparing from scratch, the following formulation can be used:
-
DPD Indicator Solution: Dissolve 1 g of DPD oxalate or 1.5 g of DPD sulfate pentahydrate in chlorine-free distilled water containing 8 mL of 1+3 sulfuric acid and 200 mg of disodium EDTA. Bring the final volume to 1 liter. Store in a brown, glass-stoppered bottle and discard if the solution becomes discolored.[5][7]
-
Phosphate Buffer Solution: A phosphate buffer solution is required to maintain the sample pH at 6.2-6.5.
-
Potassium Iodide Solution: For total chlorine determination, a solution of potassium iodide is required.
Due to the stability and convenience of commercially prepared reagents, their use is generally recommended.
Procedure for Free Chlorine Determination
-
Sample Collection: Collect a representative water sample in a clean, chlorine-demand-free glass container. Analysis should be performed as soon as possible after collection.
-
Blank Preparation: Fill a clean sample cell (cuvette) with the water sample. This will serve as the blank to zero the instrument.
-
Instrument Zeroing: Place the blank in the colorimeter or spectrophotometer and zero the instrument at a wavelength of 515 nm.
-
Reagent Addition: To a separate, identical sample cell containing the same volume of the water sample, add the DPD free chlorine reagent (e.g., one DPD No. 1 tablet or the contents of one DPD free chlorine powder pillow).
-
Mixing: Cap the cell and invert several times to mix and dissolve the reagent. A pink color will develop if free chlorine is present.
-
Measurement: Within one minute of adding the reagent, place the prepared sample cell into the instrument and read the absorbance or concentration value.[3] A delay in reading can lead to erroneously high results due to the slow reaction of monochloramine with the DPD reagent.[3][8]
Procedure for Total Chlorine Determination
-
Using the Same Sample: After measuring the free chlorine, add a potassium iodide source (e.g., one DPD No. 3 tablet) to the same sample cell.
-
Mixing: Cap and invert to mix. The color will intensify if combined chlorine is present.
-
Reaction Time: Allow a reaction time of at least three minutes but no more than six minutes for full color development.[7]
-
Measurement: Place the sample cell back into the instrument and read the total chlorine concentration.
-
Calculation of Combined Chlorine: Combined Chlorine = Total Chlorine - Free Chlorine
Alternatively, a dedicated total chlorine reagent (e.g., DPD No. 4 tablet or DPD total chlorine powder pillow), which contains both the DPD indicator and potassium iodide, can be added to a fresh sample.
Quantitative Data Summary
The following table summarizes key quantitative data related to the DPD method for chlorine analysis.
| Parameter | Value/Range | Notes and References |
| Method Detection Limit (MDL) | 0.02 - 0.05 mg/L | The MDL can vary depending on the instrument and specific procedure.[1][9][10] |
| Reporting Range | 0.1 - 5.0 mg/L | This is a typical range for many commercial test kits. Dilution may be required for higher concentrations.[4][9][10] |
| Optimal pH | 6.2 - 6.5 | DPD reagents are buffered to maintain this pH.[6] |
| Wavelength for Measurement | 515 - 530 nm | The peak absorbance of the Würster dye is in this range.[11][12] |
| Reaction Time (Free Chlorine) | < 1 minute | Immediate reading is crucial to minimize interference from chloramines.[3] |
| Reaction Time (Total Chlorine) | 3 - 6 minutes | A longer reaction time is needed for the complete reaction of combined chlorine.[7] |
| Sample Temperature | 20 - 25 °C | Temperature can affect the reaction rate.[10][13] |
Interferences
While the DPD method is robust, it is susceptible to certain interferences that can lead to inaccurate results.
| Interfering Substance | Effect | Mitigation |
| Oxidized Manganese | Positive interference (reacts with DPD) | Correction can be made by treating the sample with potassium iodide and sodium arsenite.[14] |
| Monochloramine | Positive interference in free chlorine measurement (slow reaction) | Read the free chlorine result within one minute of reagent addition.[3][8] |
| Other Oxidizing Agents | Positive interference (e.g., bromine, iodine, ozone, chlorine dioxide) | These will also react with DPD and be measured as chlorine.[9] |
| High Chlorine/Bromine Levels | Bleaching of the DPD indicator, leading to falsely low results. | Dilute the sample if high concentrations are suspected.[2][15] |
| Sunlight | Can react with the DPD indicator. | Keep the sample covered during the reaction time if testing outdoors. |
| Turbidity and Color | Can interfere with the colorimetric reading. | Use the original sample as a blank to zero the instrument.[9][14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reaction pathway of the DPD method and a typical experimental workflow.
Caption: Chemical reaction pathways for free and total chlorine using the DPD method.
Caption: A typical experimental workflow for determining chlorine residuals with the DPD method.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 3. yamathosupply.com [yamathosupply.com]
- 4. waterlinetechnologies.com [waterlinetechnologies.com]
- 5. gbmicrotest.com [gbmicrotest.com]
- 6. JP2004003880A - Liquid DPD reagent, method for measuring residual chlorine concentration, and phosphate buffer - Google Patents [patents.google.com]
- 7. dec.vermont.gov [dec.vermont.gov]
- 8. troublefreepool.com [troublefreepool.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. images.hach.com [images.hach.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. DPD N, N-diethyl-p-phenylenediamine - Water Quality Monitoring [tidjma.tn]
- 14. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 15. aquamagazine.com [aquamagazine.com]
The Theoretical Cornerstone of DPD Colorimetric Determination: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and practical aspects of the N,N-diethyl-p-phenylenediamine (DPD) colorimetric method, a cornerstone for the quantification of free and total chlorine in various aqueous solutions. The principles, chemical reactions, quantitative parameters, and detailed experimental protocols are presented to serve as a vital resource for professionals in research, scientific analysis, and drug development.
Core Principles of the DPD Colorimetric Method
The DPD method is a widely adopted and EPA-approved colorimetric technique for measuring chlorine residuals.[1] The fundamental principle lies in the oxidation of a colorless reagent, N,N-diethyl-p-phenylenediamine (DPD), by an oxidizing agent, most commonly free chlorine (hypochlorous acid and hypochlorite ion), to produce a stable magenta-colored radical cation known as a Würster dye.[2][3] The intensity of this color is directly proportional to the concentration of the oxidizing agent in the sample and can be quantified spectrophotometrically.[1][4]
For the determination of total chlorine , which includes both free chlorine and combined chlorine (chloramines), potassium iodide (KI) is introduced into the reaction.[1][5] Chloramines are not sufficiently reactive to directly oxidize DPD, but they can oxidize iodide ions to iodine. The liberated iodine then stoichiometrically oxidizes DPD, producing the characteristic magenta color.[1] The difference between the total chlorine and free chlorine concentrations yields the combined chlorine concentration.
Chemical Reaction Pathways
The reaction between DPD and chlorine is a rapid oxidation process. The key steps are outlined below and illustrated in the following diagrams.
Determination of Free Chlorine
Free chlorine, in the form of hypochlorous acid (HOCl) or hypochlorite (OCl⁻), directly oxidizes the DPD reagent in a buffered solution (pH 6.2-6.5) to form the Würster dye radical.[6] This reaction involves a one-electron transfer.[2][7]
At excessively high concentrations of free chlorine, the Würster dye can be further oxidized to a colorless imine compound, leading to a "bleaching" effect and inaccurate readings.[3]
Determination of Total Chlorine
The determination of total chlorine involves a two-step process. First, chloramines (monochloramine, dichloramine) react with potassium iodide to liberate iodine. Subsequently, the iodine oxidizes the DPD reagent.
Quantitative Data
The following table summarizes key quantitative parameters associated with the DPD colorimetric method.
| Parameter | Value | Reference |
| Molar Absorptivity (ε) of Würster Dye | ~21,000 L mol⁻¹ cm⁻¹ at 551 nm | Estimated based on similar radical cations |
| Maximum Absorbance (λmax) | 515 - 551 nm | [4][8][9][10][11][12][13] |
| Optimal pH Range | 6.2 - 6.5 | [6] |
| Typical Measurement Range | 0.010 - 7.5 mg/L (as Cl₂) | [8][9] |
| Method Detection Limit (MDL) | Approximately 0.010 - 0.05 mg/L (as Cl₂) | [8][10] |
Experimental Protocols
The following are detailed methodologies for the determination of free and total chlorine using the DPD colorimetric method.
Reagent Preparation
-
DPD Reagent: Commercially available as powder pillows, tablets, or liquid reagents.[3] If preparing from solid DPD sulfate, dissolve in chlorine-demand-free water containing sulfuric acid and EDTA.
-
Phosphate Buffer Solution (pH 6.5): Prepare by dissolving anhydrous disodium hydrogen phosphate (Na₂HPO₄) and potassium dihydrogen phosphate (KH₂PO₄) in chlorine-demand-free water. Add EDTA to sequester metal ions.
-
Potassium Iodide (KI) Solution: Dissolve reagent-grade potassium iodide in chlorine-demand-free water. Store in a dark bottle to prevent degradation.
Experimental Workflow
The general workflow for DPD colorimetric analysis is depicted below.
Procedure for Free Chlorine Determination
-
Sample Preparation: Collect the water sample and analyze it immediately, as chlorine concentrations can change rapidly.[14]
-
Blank Measurement: Fill a cuvette with chlorine-demand-free water to zero the spectrophotometer at the wavelength of maximum absorbance (typically 515 nm or 551 nm).[11][13]
-
Reaction: To a separate cuvette containing a known volume of the sample, add the DPD reagent (e.g., one powder pillow or the specified volume of liquid reagent).[11]
-
Measurement: Mix gently and immediately measure the absorbance. The color development for free chlorine is rapid.[1]
-
Calculation: Use a calibration curve or the Beer-Lambert law (A = εbc) to determine the concentration of free chlorine.
Procedure for Total Chlorine Determination
-
Initial Measurement: Follow steps 1-4 for the determination of free chlorine.
-
Addition of KI: To the same cuvette after the free chlorine reading, add potassium iodide solution.[1]
-
Reaction Time: Allow a reaction time of approximately 2-3 minutes for the chloramines to react with the iodide and the subsequent oxidation of DPD.[11]
-
Measurement: Measure the absorbance of the solution. This reading corresponds to the total chlorine concentration.
-
Calculation: The total chlorine concentration is determined from the final absorbance reading. The combined chlorine concentration is calculated by subtracting the free chlorine concentration from the total chlorine concentration.
Potential Interferences
Several substances can interfere with the DPD colorimetric method, leading to inaccurate results. These include:
-
Other Oxidizing Agents: Bromine, iodine, ozone, and chlorine dioxide will also oxidize DPD and give a positive interference.[1]
-
Oxidized Manganese: Can cause a false positive reading. This can be corrected for by using a sodium arsenite or thioacetamide blank correction.[14]
-
High Chlorine Concentrations: As mentioned, concentrations significantly above the test range can bleach the color of the Würster dye, leading to erroneously low readings.[3]
-
Turbidity and Color: Can be compensated for by using the original sample as a blank.[14]
By understanding the theoretical basis, adhering to precise experimental protocols, and being mindful of potential interferences, researchers and scientists can effectively utilize the DPD colorimetric method for accurate and reliable determination of chlorine concentrations in a wide range of applications.
References
- 1. yamathosupply.com [yamathosupply.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 4. News - Determination of residual chlorine/total chlorine by DPD spectrophotometry [lhwateranalysis.com]
- 5. Water Disinfection Using Monochloramine | CHEMetrics [aquaphoenixsci.com]
- 6. health.hawaii.gov [health.hawaii.gov]
- 7. echemi.com [echemi.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. dec.vermont.gov [dec.vermont.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.colby.edu [web.colby.edu]
- 14. NEMI Method Summary - 4500-Cl G [nemi.gov]
Methodological & Application
Application Notes and Protocols for Free and Total Chlorine Analysis using the DPD Method
Introduction
The N,N-diethyl-p-phenylenediamine (DPD) method is a widely accepted and commonly used colorimetric technique for the determination of free and total chlorine residuals in water samples.[1][2][3] This method is recognized for its accuracy, sensitivity, and rapid results, making it an indispensable tool for researchers, scientists, and professionals in drug development and water quality management.[4] The DPD method allows for the differentiation and quantification of free chlorine (the most effective disinfectant) and combined chlorine (chloramines), providing a complete picture of the chlorine-based disinfection efficacy.[5][6] The United States Environmental Protection Agency (US EPA) accepts the DPD colorimetric method for monitoring chlorine residuals in drinking water.[1][2][7]
Principle of the Method
The DPD method is based on the oxidation of the DPD indicator by chlorine. In the presence of free chlorine (hypochlorous acid and hypochlorite ion), DPD is immediately oxidized to form a magenta-colored compound, a Würster dye.[8][9] The intensity of the resulting pink color is directly proportional to the concentration of free chlorine in the sample.[1][3][6][10]
To determine total chlorine (the sum of free and combined chlorine), potassium iodide (KI) is added to the sample after the free chlorine measurement.[1][9] The iodide is oxidized by combined chlorine (chloramines) to iodine, which in turn oxidizes additional DPD, leading to a further increase in the intensity of the pink color.[1] The final color intensity is proportional to the total chlorine concentration. The combined chlorine concentration is then calculated by subtracting the free chlorine concentration from the total chlorine concentration.[1][5]
Instrumentation and Reagents
-
Spectrophotometer or Colorimeter: Capable of measuring absorbance at or near 515 nm.[11][12]
-
Sample Vials/Cuvettes: Clean and scratch-free.[13]
-
DPD Reagent: Available in powder, tablet, or liquid form.[6][8]
-
For Free Chlorine: DPD indicator reagent (e.g., DPD #1).
-
For Total Chlorine: DPD indicator reagent with potassium iodide (e.g., DPD #3 or a combined total chlorine reagent).[1]
-
-
Phosphate Buffer Solution: To maintain the optimal pH for the reaction. Often incorporated into the DPD reagent tablets or powders.[1]
-
Deionized or Distilled Water: For cleaning and preparation of blanks.
-
Chlorine Standard Solutions: For calibration and quality control.
Experimental Protocols
I. Sample Collection and Handling
Chlorine in aqueous solutions is unstable and can be affected by sunlight, agitation, and temperature. Therefore, it is crucial to perform the analysis immediately after sample collection.[14] If immediate analysis is not possible, samples should be stored in the dark and kept cool.
II. Free Chlorine Measurement Protocol
-
Instrument Zeroing:
-
Rinse a clean sample vial with the water sample to be tested.
-
Fill the vial to the appropriate mark (e.g., 10 mL) with the water sample.
-
Place the vial in the colorimeter or spectrophotometer and zero the instrument. This sets the baseline reading with the unreacted sample.[10]
-
-
Reaction:
-
Remove the vial from the instrument.
-
Add the DPD reagent for free chlorine (e.g., one DPD #1 tablet or a powder pillow) to the sample.[10]
-
Cap the vial and invert gently several times to mix until the reagent is fully dissolved. Do not shake vigorously.
-
An immediate pink color will develop if free chlorine is present.[1][10]
-
-
Measurement:
-
Wipe the outside of the vial to ensure it is clean and dry.[13]
-
Place the vial back into the instrument.
-
Read the absorbance or concentration value. Crucially, this reading must be taken within one minute of adding the reagent to avoid interference from combined chlorine, which can slowly react with the DPD and cause a false positive or inflated reading.[1][2][15]
-
III. Total Chlorine Measurement Protocol
-
Using the Same Sample (Sequential Method):
-
After taking the free chlorine reading, remove the same vial from the instrument.
-
Add the DPD reagent for total chlorine (e.g., one DPD #3 tablet or a specific total chlorine powder pillow containing potassium iodide) to the already reacted sample.[1]
-
Cap and invert to mix until the reagent is dissolved.
-
Allow a reaction time of at least two minutes for the combined chlorine to react completely.
-
Place the vial back into the instrument and take the reading for total chlorine.
-
-
Using a Fresh Sample:
-
Follow the instrument zeroing procedure with a fresh sample.
-
Add a combined DPD total chlorine reagent (which includes both the DPD indicator and potassium iodide) to the fresh sample.
-
Cap, mix, and allow for the specified reaction time (typically 2-3 minutes).
-
Place the vial in the instrument and read the total chlorine concentration.
-
IV. Calculation of Combined Chlorine
Combined Chlorine (mg/L) = Total Chlorine (mg/L) - Free Chlorine (mg/L)[5]
Data Presentation
Quantitative data from the DPD analysis should be recorded systematically. Below are example tables for recording experimental data and results.
Table 1: Calibration Curve Data
| Standard Concentration (mg/L as Cl₂) | Absorbance at 515 nm |
| 0.0 (Blank) | 0.000 |
| 0.2 | [Absorbance Reading] |
| 0.5 | [Absorbance Reading] |
| 1.0 | [Absorbance Reading] |
| 2.0 | [Absorbance Reading] |
| 5.0 | [Absorbance Reading] |
Table 2: Sample Analysis Results
| Sample ID | Free Chlorine (mg/L) | Total Chlorine (mg/L) | Combined Chlorine (mg/L) |
| Sample A | [Reading] | [Reading] | [Calculated Value] |
| Sample B | [Reading] | [Reading] | [Calculated Value] |
| Sample C | [Reading] | [Reading] | [Calculated Value] |
Potential Interferences and Quality Control
-
Oxidized Manganese: This is a common interference that can lead to false positive results.[14][16]
-
Other Oxidizing Agents: Bromine, iodine, ozone, and chlorine dioxide can also react with DPD and cause interference.[1][2]
-
High Chlorine Concentrations (>10 mg/L): Very high levels of chlorine can bleach the DPD indicator, causing the pink color to fade or disappear, leading to an erroneously low reading.[8][15][17] If bleaching is suspected, the sample should be diluted and re-tested.[15][17]
-
Temperature and pH: The test should be conducted within a specified temperature and pH range for accurate results.[11]
-
Sample Turbidity and Color: The initial zeroing of the instrument with the sample blank helps to compensate for existing color or turbidity.[14]
For quality control, it is recommended to periodically analyze a known chlorine standard to verify the accuracy of the method and the integrity of the reagents.[13]
Diagrams
Caption: Workflow for free and total chlorine analysis using the DPD method.
Caption: Chemical reaction pathway of the DPD method for chlorine analysis.
References
- 1. yamathosupply.com [yamathosupply.com]
- 2. False free chlorine readings - Hanna Instruments Africa [blog.hannaservice.eu]
- 3. Pool water monitoring - DPD explained - Hanna Instruments Africa [blog.hannaservice.eu]
- 4. Methods of Testing for Free and Total Chlorine Using DPD - Palintest [palintest.com]
- 5. taylortechnologies.com [taylortechnologies.com]
- 6. hydroinstruments.com [hydroinstruments.com]
- 7. gbmicrotest.com [gbmicrotest.com]
- 8. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 9. What Chemical Reaction Occurs In Chlorine Test Strips And What Reagent Is Used? Discover The Dpd Oxidation Process - Kintek Detection [kintekdetection.com]
- 10. DPD Colorimeter Chlorine Test : 5 Steps - Instructables [instructables.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. health.hawaii.gov [health.hawaii.gov]
- 14. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 15. aquamagazine.com [aquamagazine.com]
- 16. files.dep.state.pa.us [files.dep.state.pa.us]
- 17. sarasota.floridahealth.gov [sarasota.floridahealth.gov]
Application Notes and Protocols for Ozone Measurement in Water Using the DPD Oxalate Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the determination of ozone in aqueous solutions using the N,N-diethyl-p-phenylenediamine (DPD) oxalate salt method. This colorimetric method is widely referenced and suitable for various water quality assessments.[1][2][3][4]
Principle of the Method
The DPD method for ozone measurement is an indirect colorimetric technique.[2][3][4] It relies on the oxidation of potassium iodide (KI) by ozone (O₃) to form iodine (I₂). The liberated iodine then reacts with DPD (N,N-diethyl-p-phenylenediamine) in a buffered solution to produce a stable pink-colored radical cation.[1][2][3][4] The intensity of this color is directly proportional to the initial ozone concentration and is quantified spectrophotometrically.[2][3][4] The primary reaction steps are as follows:
-
O₃ + 2KI + H₂O → I₂ + O₂ + 2KOH
-
I₂ + DPD → Oxidized DPD (pink colored)
The absorbance of the resulting solution is typically measured at a wavelength between 510 nm and 551 nm.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the DPD method for ozone measurement.
| Parameter | Value | References |
| Wavelength of Maximum Absorbance (λmax) | 510 - 551 nm | [5][6] |
| Linear Range | 0 - 1.00 mg/L | [5] |
| 0 - 3.0 mg/L | [7] | |
| Method Detection Limit (MDL) | 0.01 mg/L | [5][7] |
| Optimal pH | ~6.3 - 6.5 | [6][8] |
| Reaction Time | 1 - 3 minutes | [1][8] |
Experimental Protocols
Reagent Preparation
-
DPD Reagent Solution:
-
Dissolve 1.5 g of N,N-diethyl-p-phenylenediamine oxalate salt in chlorine-free deionized water.
-
Add 8 mL of 1+3 H₂SO₄ (1 part concentrated H₂SO₄ to 3 parts deionized water) and 200 mg of disodium ethylenediaminetetraacetate (EDTA).
-
Bring the final volume to 1 L with chlorine-free deionized water.
-
Store in a brown, glass-stoppered bottle in a refrigerator. This reagent should be discarded when it becomes discolored.
-
-
Phosphate Buffer Solution (pH 6.5):
-
Dissolve 24 g of anhydrous Na₂HPO₄ and 46 g of anhydrous KH₂PO₄ in chlorine-free deionized water.
-
Add 100 mg of disodium EDTA.
-
Bring the final volume to 1 L with chlorine-free deionized water.
-
-
Potassium Iodide (KI) Solution:
-
Dissolve 5 g of KI in 100 mL of chlorine-free deionized water.
-
Store in a brown bottle in a cool, dark place.
-
-
Glycine Solution (for chlorine interference removal):
-
Dissolve 2 g of glycine in 100 mL of chlorine-free deionized water.
-
Sample Collection and Handling
Ozone in aqueous solutions is unstable and its concentration can decrease rapidly.[1] Therefore, analysis should be performed immediately after sample collection. Minimize agitation and exposure to sunlight during collection and handling to prevent ozone dissipation.[1]
Standard Calibration Curve
A standard calibration curve should be prepared using a standard ozone solution or by a standardized method for generating known ozone concentrations. Prepare a series of dilutions of the standard solution to cover the expected range of the samples. Treat each standard in the same manner as the samples as described in the measurement procedure below. Plot the absorbance at the chosen wavelength versus the ozone concentration (mg/L).
Measurement Procedure
-
To a 10 mL sample in a suitable vial or cuvette, add 0.5 mL of the phosphate buffer solution and mix.
-
Add 0.5 mL of the KI solution and mix thoroughly.
-
Immediately add 0.5 mL of the DPD reagent solution, mix, and start a timer.
-
Allow the color to develop for at least 1 minute but no more than 3 minutes.[1][8]
-
Measure the absorbance of the solution at the pre-determined wavelength of maximum absorbance (e.g., 515 nm) using a spectrophotometer.[2][3]
-
Use a reagent blank (deionized water treated with the same reagents) to zero the spectrophotometer.
-
Determine the ozone concentration from the calibration curve.
Procedure in the Presence of Chlorine
If the sample is known to contain chlorine, it will interfere with the ozone measurement.[9] To specifically measure ozone, the following procedure can be used:
-
Take two identical 10 mL samples (Sample A and Sample B).
-
To Sample A, follow the standard measurement procedure (3.4) to determine the total oxidant concentration (ozone + chlorine).
-
To Sample B, add 0.5 mL of glycine solution and mix. Wait for approximately 1 minute to allow the glycine to react with and remove the chlorine.
-
Proceed with adding the phosphate buffer, KI, and DPD reagents to Sample B as described in the standard procedure (3.4). This will measure the ozone concentration only.
-
The chlorine concentration can be determined by subtracting the absorbance of Sample B from the absorbance of Sample A.
Interferences
Several substances can interfere with the DPD method. The table below summarizes common interferences and their effects.
| Interfering Substance | Effect | Mitigation | References |
| Other Oxidizing Agents (Chlorine, Bromine, etc.) | Positive interference (reacts with DPD) | Add glycine to remove chlorine | [9][10] |
| Manganese (Oxidized forms) | Positive interference | Specific procedures may be required | [11] |
| Chromate | Positive interference | [1] | |
| Copper (Cu²⁺) | No significant interference up to 10 ppm | [1] | |
| Iron (Fe³⁺) | No significant interference up to 10 ppm | [1] | |
| Sample Color and Turbidity | Can cause false positive results | Use a sample blank to zero the instrument | [1] |
Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction pathway for the DPD method.
Experimental Workflow
Caption: Experimental workflow for ozone measurement.
References
- 1. galgo.co.uk [galgo.co.uk]
- 2. Dissolved Ozone Measurement: Analyzer Methods & Benefits [chemetrics.com]
- 3. chemetrics.com [chemetrics.com]
- 4. aquaphoenixsci.com [aquaphoenixsci.com]
- 5. [Rapid determination of the ozone in water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. junsei.co.jp [junsei.co.jp]
- 7. palintest.com [palintest.com]
- 8. bioanalytic.de [bioanalytic.de]
- 9. testallwater.co.uk [testallwater.co.uk]
- 10. epa.gov [epa.gov]
- 11. deq.nc.gov [deq.nc.gov]
Application Notes: N,N-Diethyl-p-phenylenediamine (DPD) Oxalate for Hydrogen Peroxide Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-p-phenylenediamine (DPD), typically used as its oxalate salt for stability, is a versatile chromogenic substrate for the quantification of hydrogen peroxide (H₂O₂) and other reactive oxygen species. Upon oxidation, DPD is converted into a stable colored radical cation (DPD•+), which exhibits a distinct magenta color with maximum absorbance at approximately 551 nm.[1][2][3] This property allows for the sensitive and specific colorimetric determination of H₂O₂ in various aqueous samples. This document provides detailed application notes and protocols for the use of DPD oxalate in H₂O₂ detection, primarily focusing on two common catalytic systems: the Fenton reaction and horseradish peroxidase (POD) enzyme catalysis.
Principle of Detection
The fundamental principle involves the oxidation of the colorless DPD to the colored DPD•+ radical cation in the presence of hydrogen peroxide and a suitable catalyst. The intensity of the resulting pink color is directly proportional to the concentration of H₂O₂ in the sample.
There are two primary catalytic methods for this reaction:
-
Fenton-DPD Method: This method utilizes the Fenton reaction, where ferrous ions (Fe²⁺) react with H₂O₂ to generate hydroxyl radicals (•OH). These highly reactive radicals then oxidize DPD to DPD•+. This approach is cost-effective and robust.[1][2][3]
-
Peroxidase (POD)-DPD Method: This enzymatic method employs horseradish peroxidase (POD) to catalyze the oxidation of DPD by H₂O₂. This method is highly specific for H₂O₂.[4][5]
Quantitative Data Summary
The performance characteristics of the DPD-based methods for H₂O₂ detection are summarized in the table below for easy comparison.
| Parameter | Fenton-DPD Method | POD-DPD Method | DPD/Molybdate Catalyst Method |
| Limit of Detection (LOD) | 0.05 µM[2][3] | Not explicitly stated, but sensitive | 0.02 ppm (as H₂O₂)[6] |
| Linear Range | 0–12 µM[2][3] | 0-100 µM (Absorbance may decrease at higher concentrations)[7] | 0-2.87 ppm (as H₂O₂)[6] |
| Wavelength (λmax) | 551 nm (also 510 nm)[1][2][3] | 551 nm[7] | 565 nm[6] |
| Sensitivity | (2.55 ± 0.01) × 10⁴ M⁻¹ cm⁻¹[2][3] | High, but can be inhibited by excess substrate | Not explicitly stated |
| Reaction Time | 45 seconds[2][3] | 45 seconds[7] | 6 minutes + 30 seconds[8] |
| Optimal pH | 3.0[2][3] | 6.0[7] | 6.2 - 6.5[9] |
Signaling Pathways and Experimental Workflows
Reaction Mechanism
The following diagrams illustrate the chemical reactions involved in the DPD-based detection of hydrogen peroxide.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric determination of trace hydrogen peroxide via the oxidative coloration of DPD using a Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of trace hydrogen peroxide via the oxidative coloration of DPD using a Fenton system [agris.fao.org]
- 4. Photometric method for the determination of low concentrations of hydrogen peroxide by the peroxidase catalyzed oxidation of N,N-diethyl-p-phenylenediamine (DPD) (1988) | Heinz Bader | 907 Citations [scispace.com]
- 5. Analytical methods for selectively determining hydrogen peroxide, peroxymonosulfate and peroxydisulfate in their binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. envirotech.com [envirotech.com]
- 7. scribd.com [scribd.com]
- 8. cdn.hach.com [cdn.hach.com]
- 9. lovibond.com [lovibond.com]
Application Notes and Protocols for DPD Colorimetric Assay in Disinfectant Residual Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N,N-diethyl-p-phenylenediamine (DPD) colorimetric assay is a widely adopted and approved method for the routine monitoring of residual disinfectant levels, particularly chlorine, in water treatment and various industrial processes.[1][2][3][4][5][6] Its popularity stems from its simplicity, speed, and accuracy in determining the concentration of disinfectants like free and total chlorine, bromine, and ozone.[1][7][8][9] This method relies on the reaction of DPD with a disinfectant in a buffered solution, which results in the formation of a magenta-colored Würster dye.[10][11] The intensity of this color is directly proportional to the concentration of the disinfectant in the sample and can be quantified using a colorimeter or a spectrophotometer at a wavelength between 515 nm and 530 nm.[1][12][13]
These application notes provide a comprehensive overview of the DPD colorimetric assay, including detailed experimental protocols, data presentation for key performance characteristics, and visual representations of the chemical pathway and experimental workflow.
Principle of the DPD Colorimetric Assay
The DPD assay is based on the oxidation of N,N-diethyl-p-phenylenediamine by a disinfectant. In the case of chlorine, free chlorine (hypochlorous acid and hypochlorite ion) rapidly oxidizes the colorless DPD reagent to form a magenta-colored radical cation.[10][11] To measure total chlorine, which includes both free chlorine and combined chlorine (chloramines), potassium iodide is added. The iodide is oxidized by the combined chlorine to iodine, which in turn oxidizes the DPD.[12][14] The resulting color intensity is then measured to determine the disinfectant concentration.
Chemical Reaction Pathway
The following diagram illustrates the chemical reaction between DPD and free chlorine.
Caption: DPD is oxidized by free chlorine to form a colored product.
Quantitative Data Summary
The performance of the DPD colorimetric assay can vary depending on the specific reagent formulation, instrument, and sample matrix. The following tables summarize typical quantitative data for this method.
Table 1: Performance Characteristics of the DPD Assay for Total Chlorine
| Parameter | Value | Reference |
| Method Detection Limit (MDL) | 0.03 mg/L | [12] |
| Minimum Level (ML) | 0.1 mg/L | [12] |
| Applicable Range | 0.1 - 2.0 mg/L | [12] |
| Wavelength | 520 nm | [12] |
| Mean Recovery (0.46 mg/L spike) | 98.4% | [12] |
| Relative Standard Deviation | 4.7% | [12] |
Table 2: General Performance Data for DPD-based Chlorine Measurement
| Parameter | Value | Reference |
| Method Detection Limit (MDL) | 0.010 mg/L | |
| Measurement Range | 0.010 - 7.5 mg/L | |
| Applicable Range (EPA Method 330.5) | 0.2 - 4 mg/L | [14] |
| Wavelength | 557 nm |
Experimental Protocols
This section provides detailed protocols for the determination of free and total chlorine using the DPD colorimetric method.
Materials and Reagents
-
Spectrophotometer or colorimeter capable of measuring absorbance at 515-530 nm.[1][12]
-
Cuvettes with a 1 cm or longer path length.
-
Volumetric flasks and pipettes.
-
DPD Reagent:
-
Phosphate buffer solution.
-
Potassium Iodide (KI), crystals or solution (for total chlorine).[15]
-
Chlorine-demand-free deionized water for reagent blanks and dilutions.
-
Sample collection bottles (glass or plastic, amber or opaque).[15]
Sample Handling and Preparation
-
Sample Collection : Collect samples in clean glass or plastic bottles.[15] Avoid excessive agitation or exposure to sunlight, as this can reduce the chlorine concentration.
-
Analysis Time : Analyze samples for residual chlorine immediately after collection, as the concentration can change rapidly. The maximum hold time is typically 15 minutes.[15]
-
Sample Temperature : The test should be conducted between 20 and 25 °C.[16]
-
High Chlorine Concentrations : If the chlorine concentration is expected to be high (above the instrument's measurement range), dilute the sample with chlorine-demand-free water.[15] High levels of chlorine (above 10 ppm) can cause bleaching of the DPD indicator, leading to falsely low readings.[17]
Protocol for Free Chlorine Measurement
-
Instrument Zero : Rinse a clean cuvette with the water sample and then fill it to the appropriate mark. This will serve as the blank. Place the blank in the colorimeter or spectrophotometer and zero the instrument.
-
Reagent Addition : To a separate clean cuvette, add the specified volume of the water sample (e.g., 10 mL). Add the DPD reagent for free chlorine (e.g., one DPD No. 1 tablet or one powder pillow).
-
Reaction : Cap the cuvette and invert gently to mix until the reagent is fully dissolved. A pink color will develop immediately in the presence of free chlorine.[2]
-
Measurement : Take the absorbance reading within one minute of adding the reagent.[2] Delaying the reading can lead to interference from combined chlorine, resulting in falsely high free chlorine readings.[17]
-
Concentration Determination : The instrument will display the free chlorine concentration directly, or you can determine it from a calibration curve.
Protocol for Total Chlorine Measurement
-
Instrument Zero : Use the same procedure as for free chlorine measurement to zero the instrument with an untreated sample.
-
Reagent Addition : To a separate clean cuvette, add the specified volume of the water sample. Add the DPD reagent for total chlorine (e.g., one DPD Total Chlorine powder pillow or DPD No. 1 and DPD No. 3 tablets). This reagent contains DPD and a source of iodide.[12][15]
-
Reaction : Cap the cuvette and invert to mix. Allow for a reaction time of at least three minutes but not more than six minutes for full color development.[15]
-
Measurement : After the reaction time, place the cuvette in the instrument and measure the absorbance.
-
Concentration Determination : The instrument will display the total chlorine concentration.
Protocol for Combined Chlorine Calculation
Combined chlorine concentration is not measured directly but is calculated by subtracting the free chlorine concentration from the total chlorine concentration:
Combined Chlorine = Total Chlorine - Free Chlorine
Experimental Workflow Diagram
The following diagram outlines the general workflow for DPD-based disinfectant residual monitoring.
Caption: A flowchart of the DPD assay experimental procedure.
Interferences
Several substances can interfere with the DPD colorimetric assay, potentially leading to inaccurate results. It is crucial to be aware of these interferences and take appropriate corrective actions.
Table 3: Common Interferences in the DPD Assay
| Interfering Substance | Effect | Mitigation | Reference |
| Oxidized Manganese (Mn⁴⁺, Mn⁷⁺) | Positive interference (false high) | Pre-treat sample with potassium iodide and sodium arsenite, then subtract the reading from the untreated sample result. | [13] |
| Oxidized Chromium (Cr⁶⁺) | Positive interference | Same as for manganese. | [13] |
| Monochloramine | Positive interference on free chlorine reading | Take the free chlorine reading within one minute of reagent addition. | [2] |
| Ozone | Positive interference | Can be measured using DPD No. 4; specific procedures are needed to differentiate from chlorine. | [7][18] |
| High Chlorine/Bromine Levels | Bleaching of DPD indicator (false low) | Dilute the sample; use extra DPD reagent. | [17] |
| Potassium Monopersulfate (MPS) | False high total chlorine reading | Use a specific MPS inhibitor reagent (e.g., MPS-Out). | [17][19] |
| Turbidity and Color | Prevents accurate colorimetric analysis | Use an untreated sample as the blank to zero the instrument. | [14] |
Quality Control
To ensure the reliability of the results obtained from the DPD assay, a robust quality control program should be implemented. This includes:
-
Initial Demonstration of Capability : Each analyst should demonstrate their ability to generate acceptable accuracy and precision.[16]
-
Method Detection Limit (MDL) Determination : Establish the lowest concentration of analyte that can be reliably detected.[20]
-
Laboratory Reagent Blanks (LRB) : Analyze at least one LRB with each batch of samples to assess for contamination.[12]
-
Laboratory Fortified Blanks (LFB) : Analyze at least one LFB with a known concentration of chlorine with each sample batch to assess accuracy.[12]
-
Matrix Spike and Matrix Spike Duplicate (MS/MSD) : Analyze a spiked sample and a duplicate spiked sample to evaluate the effect of the sample matrix on the analytical results.[12]
-
Calibration : Regularly calibrate the spectrophotometer or colorimeter using certified standards.
By following these detailed protocols and being mindful of potential interferences, researchers, scientists, and drug development professionals can confidently utilize the DPD colorimetric assay for accurate and reliable monitoring of disinfectant residuals.
References
- 1. News - Determination of residual chlorine/total chlorine by DPD spectrophotometry [lhwateranalysis.com]
- 2. yamathosupply.com [yamathosupply.com]
- 3. Product Principle and Determination Method of Residual Chlorine Analyzer [boquinstrument.com]
- 4. News - Introduction to DPD colorimetry [lhwateranalysis.com]
- 5. hydroinstruments.com [hydroinstruments.com]
- 6. US20150050195A1 - Chlorine analytical test element and a stabilized n, n-diethyl-p-phenylenediamine solution - Google Patents [patents.google.com]
- 7. DPD No.4 Tablet Reagents, 500 pack | Lovibond [lovibond.com]
- 8. camlab.co.uk [camlab.co.uk]
- 9. camlab.co.uk [camlab.co.uk]
- 10. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. images.hach.com [images.hach.com]
- 14. NEMI Method Summary - 330.5 [nemi.gov]
- 15. dec.vermont.gov [dec.vermont.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. aquamagazine.com [aquamagazine.com]
- 18. testallwater.co.uk [testallwater.co.uk]
- 19. poolhelp.com [poolhelp.com]
- 20. files.dep.state.pa.us [files.dep.state.pa.us]
Application Notes and Protocols for DPD in Wastewater Treatment Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N,N-diethyl-p-phenylenediamine (DPD) method is a widely used and U.S. Environmental Protection Agency (EPA) approved colorimetric technique for determining disinfectant residuals, primarily chlorine, in wastewater.[1][2] This method is valued for its simplicity, speed, and suitability for both laboratory and field use.[3][4] In wastewater treatment, maintaining an optimal disinfectant level is critical to ensure effective pathogen inactivation while minimizing the formation of harmful disinfection byproducts and toxicity to aquatic life in receiving waters. The DPD method provides a reliable means to monitor these levels accurately.[5]
This document provides detailed application notes and protocols for the use of the DPD method in wastewater analysis, including potential interferences, quantitative performance data, and step-by-step experimental procedures.
Principle of the DPD Method
The DPD method is based on the oxidation of N,N-diethyl-p-phenylenediamine by a disinfectant, such as chlorine, which results in the formation of a magenta-colored compound known as a Würster dye.[4][6] The intensity of this color is directly proportional to the concentration of the disinfectant in the sample and is measured spectrophotometrically, typically at a wavelength of 515 nm or 520 nm.[1][7]
For the determination of total chlorine, which includes both free and combined chlorine (chloramines), potassium iodide is added. The iodide reacts with chloramines to release free iodine, which in turn oxidizes the DPD.[1][6]
Quantitative Data Summary
The performance of the DPD method for total residual chlorine in wastewater is summarized in the table below.
| Parameter | Value | Notes | Source |
| Method Detection Limit (MDL) | 0.02 mg/L to 0.03 mg/L as Cl₂ | Determined from the analysis of multiple aliquots of a low-concentration chlorine standard. | [1][8] |
| Minimum Level (ML) / Quantitation Limit | 0.1 mg/L to 0.15 mg/L as Cl₂ | The lowest concentration at which quantitative results can be reported with a high degree of confidence. | [1][7] |
| Applicable Concentration Range | 0.1 - 5.0 mg/L as Cl₂ | The range of concentrations for which the method is validated. Samples with higher concentrations require dilution. | [1][7] |
| Wavelength for Measurement | 515 nm or 520 nm | The peak absorbance wavelength of the magenta-colored DPD oxidation product. | [1][7] |
| Mean Recovery | 98.4% | Based on a single laboratory analysis of a spiked drinking water sample. | [1] |
| Relative Standard Deviation | 4.7% | From the same single laboratory recovery study. | [1] |
Potential Interferences
Several substances can interfere with the DPD method, potentially leading to inaccurate results. It is crucial to be aware of these interferences when analyzing wastewater samples.
| Interferent | Effect | Mitigation Strategy | Source |
| Oxidizing Agents | Positive interference (e.g., bromine, iodine, chlorine dioxide, ozone, permanganate, chromate) | Usually present in insignificant concentrations. For chromate, barium chloride can be added to precipitate it. | [1][9][10] |
| Manganese (oxidized) | Positive interference | A correction procedure involving sodium arsenite or thioacetamide can be used. | [8][10] |
| Copper | Positive interference | EDTA is typically included in the DPD reagent to overcome copper interference up to approximately 10 mg/L. | [10] |
| Turbidity and Color | Positive interference | Use the original sample to zero the spectrophotometer to compensate. | [1][7] |
| High Chlorine Concentrations (>10 ppm) | Bleaching of the DPD indicator, leading to falsely low readings. | Dilute the sample to bring the chlorine concentration within the method's range. | [11] |
| Monochloramine | Positive interference in free chlorine measurement, causing a "phantom reading". | Take the free chlorine reading immediately (within one minute) after adding the DPD reagent. | [9] |
| High pH | Can cause dissolved oxygen to react with the reagents. | The DPD reagent is buffered to maintain the optimal pH range of 6.2 to 6.5. | [7][12] |
| DPD Reagent Residue | Can cause combined chlorine to show up in the free chlorine test. | Thoroughly wash all testing equipment immediately after use. | [11] |
Experimental Protocols
The following are detailed protocols for the determination of free and total residual chlorine in wastewater using the DPD colorimetric method.
Reagents and Standards
-
DPD Reagent: Commercially available as a powder, liquid, or tablet form. It typically contains DPD (N,N-diethyl-p-phenylenediamine) and a phosphate buffer to maintain a pH between 6.2 and 6.5.[1][7][12] For total chlorine determination, potassium iodide is also included.[1]
-
Chlorine-free Water: Used for dilutions and preparing blanks.
-
Stock Chlorine Standard Solution: Can be prepared from potassium permanganate (KMnO₄). A solution of 0.891 g of KMnO₄ diluted to 1 liter is equivalent to a 1000 mg/L chlorine solution.[7]
-
Working Chlorine Standard Solutions: Prepared by diluting the stock solution to concentrations within the expected range of the samples.[7]
Protocol for Total Residual Chlorine
-
Sample Collection: Collect the wastewater sample and analyze it immediately, as chlorine is unstable.[10] Avoid exposure to sunlight and agitation.[10]
-
Instrument Zeroing:
-
Rinse a clean sample cell (cuvette) with the wastewater sample.
-
Fill the sample cell with the wastewater sample to the appropriate mark.
-
Place the cell in the spectrophotometer or colorimeter and zero the instrument. This will compensate for any inherent color or turbidity in the sample.[1]
-
-
Color Development:
-
Empty the sample cell.
-
Refill the same cell with a fresh aliquot of the same wastewater sample.
-
Add the contents of one DPD Total Chlorine reagent powder pillow (or the appropriate amount of liquid or tablet reagent).
-
Cap the cell and invert several times to mix.
-
-
Measurement:
-
Allow a reaction time of at least three minutes but no more than six minutes.[5]
-
Place the sample cell back into the instrument.
-
Read the concentration of total residual chlorine in mg/L directly from the instrument display.
-
Protocol for Free Residual Chlorine
-
Sample Collection and Instrument Zeroing: Follow steps 1 and 2 from the Total Residual Chlorine protocol.
-
Color Development:
-
Empty the sample cell.
-
Refill the same cell with a fresh aliquot of the same wastewater sample.
-
Add the contents of one DPD Free Chlorine reagent powder pillow (or the appropriate amount of liquid or tablet reagent).
-
Cap the cell and invert several times to mix.
-
-
Measurement:
-
Crucially, take the reading immediately, within one minute of adding the reagent. This minimizes interference from chloramines.[9]
-
Place the sample cell into the instrument.
-
Read the concentration of free residual chlorine in mg/L.
-
Diagrams
Chemical Reaction Pathway of DPD with Chlorine
Caption: Chemical reactions of DPD with free and combined chlorine.
Experimental Workflow for DPD Analysis in Wastewater
Caption: General workflow for DPD analysis of wastewater samples.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. gbmicrotest.com [gbmicrotest.com]
- 3. pubs.ciphi.ca [pubs.ciphi.ca]
- 4. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 5. dec.vermont.gov [dec.vermont.gov]
- 6. cdn.hach.com [cdn.hach.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. yamathosupply.com [yamathosupply.com]
- 10. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 11. aquamagazine.com [aquamagazine.com]
- 12. News - Introduction to DPD colorimetry [lhwateranalysis.com]
Application Notes and Protocols for Field Test Kits Utilizing N,N-Diethyl-p-phenylenediamine (DPD) Oxalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of field test kits based on the N,N-Diethyl-p-phenylenediamine (DPD) oxalate method. This colorimetric technique is a cornerstone for the rapid and reliable quantification of various oxidizing agents, most notably chlorine and ozone, in aqueous solutions. Its application is critical in ensuring water quality, disinfection efficacy, and process validation across various research, development, and manufacturing settings.
Principle of the DPD Method
The DPD method relies on the oxidation of N,N-Diethyl-p-phenylenediamine, which is colorless, by an oxidizing agent such as free chlorine. This reaction produces a stable magenta-colored radical cation, known as a Würster dye.[1][2] The intensity of the resulting color is directly proportional to the concentration of the oxidizing agent in the sample.[3][4][5] This relationship allows for quantitative measurement through visual comparison with a color chart, or more precisely, using a colorimeter or spectrophotometer.
For the determination of total chlorine, which includes both free and combined chlorine (chloramines), potassium iodide is added to the reaction. The iodide is oxidized by combined chlorine to iodine, which in turn oxidizes the DPD, contributing to the color formation.[2][6] The combined chlorine concentration can then be calculated by subtracting the free chlorine reading from the total chlorine measurement.[7]
In the case of ozone analysis, DPD does not react directly. Instead, ozone oxidizes potassium iodide to iodine, which then reacts with DPD to produce the characteristic pink color.[1][8]
Data Presentation: Performance of DPD-Based Field Test Kits
The following tables summarize the quantitative performance characteristics of various commercially available DPD field test kits. These values are indicative and may vary slightly between specific kit models and manufacturers.
Table 1: DPD Colorimetric and Photometric Kits for Chlorine Analysis
| Manufacturer | Kit Type | Analyte | Range | Accuracy/Resolution |
| Hach | Color Disc | Free & Total Chlorine | 0 - 3.5 mg/L | Color chart increments |
| LaMotte | Octa-Slide 2 Comparator | Free, Total & Combined Chlorine | 0.2 - 3.0 ppm | 0.2 ppm increments |
| Taylor | Slide Comparator | Chlorine DPD (High) | 1.0 - 10 ppm | Color chart increments |
| Palintest | Photometer (Lumiso) | Free & Total Chlorine | 0 - 5 mg/L | High |
| Lovibond | CHECKIT® Comparator | Total Chlorine (High Range) | 10 - 300 mg/L | +/- 5% Full Scale[9] |
Table 2: FAS-DPD Titration Kits for Chlorine Analysis
| Manufacturer | Kit Type | Analyte | Range | Resolution |
| Taylor | Drop Test | Free & Combined Chlorine | 0.2 - 20 ppm | 1 drop = 0.2 or 0.5 ppm |
| LaMotte | Direct Reading Titrator | Free & Total Chlorine | Varies | 1 drop = 0.2 or 0.5 ppm |
| TFtestkits.net | Drop Test | Free Chlorine | Up to 50+ ppm | 0.5 ppm |
Table 3: DPD-Based Kits for Ozone Analysis
| Manufacturer/Method | Kit Type | Analyte | Range | Detection Limit |
| Spectrophotometric Method | Laboratory | Ozone | 0 - 1.00 mg/L | 0.01 mg/L[3] |
| CHEMetrics | Visual/Instrumental | Ozone | Varies | Varies |
Experimental Protocols
Protocol for Free and Total Chlorine Measurement using a DPD Colorimetric Kit
This protocol is a generalized procedure for using a standard DPD colorimetric test kit with a color comparator.
Materials:
-
DPD field test kit (containing DPD No. 1 tablets/powder for free chlorine, DPD No. 3 tablets/powder for total chlorine, color comparator with color disc, and sample vials)
-
Deionized water for rinsing
-
Lint-free cloth
Procedure:
-
Sample Collection: Rinse the sample vials with the water sample to be tested. Fill two vials to the indicated mark (e.g., 10 mL).
-
Blank Measurement: Place one of the filled vials into the designated "blank" compartment of the color comparator. This serves as a zero reference.
-
Free Chlorine Measurement:
-
To the second vial, add one DPD No. 1 tablet or one packet of DPD free chlorine reagent powder.
-
Cap the vial and shake gently until the reagent is dissolved. A pink color will develop if free chlorine is present.[2]
-
Place this vial into the measurement compartment of the color comparator.
-
Hold the comparator up to a natural light source and rotate the color disc until the color of the sample matches one of the standards on the disc.
-
Read the free chlorine concentration from the scale on the disc. The reading should be taken within one minute of adding the reagent.[10]
-
-
Total Chlorine Measurement:
-
To the same vial used for the free chlorine measurement (which now contains the reacted DPD No. 1), add one DPD No. 3 tablet or one packet of DPD total chlorine reagent powder (this typically contains potassium iodide).
-
Cap and shake to dissolve the reagent. The color will intensify if combined chlorine is present.
-
Wait for the specified reaction time (usually 3-6 minutes) as indicated in the kit instructions.[10]
-
Place the vial back into the comparator and match the color to the standards on the disc.
-
Read the total chlorine concentration.
-
-
Combined Chlorine Calculation:
-
Combined Chlorine (mg/L) = Total Chlorine (mg/L) - Free Chlorine (mg/L)
-
-
Cleaning: Thoroughly rinse all vials with deionized water after use.
Protocol for Free and Combined Chlorine using FAS-DPD Titration
This protocol describes the titrimetric determination of free and combined chlorine, which offers higher precision.
Materials:
-
FAS-DPD titration kit (containing DPD powder, FAS titrating reagent, and a sample vial with volume markings)
-
Measuring scoop for DPD powder
Procedure:
-
Sample Collection: Rinse the sample vial with the water to be tested and fill it to the desired volume mark (e.g., 10 mL or 25 mL). A larger sample volume will provide higher resolution.[11]
-
Free Chlorine Titration:
-
Add one scoop of DPD powder to the sample and swirl to dissolve. The sample will turn pink if free chlorine is present.[7]
-
Add the FAS titrating reagent drop by drop, swirling and counting each drop, until the pink color disappears completely and the sample becomes colorless.[7][11]
-
Calculate the free chlorine concentration:
-
Free Chlorine (ppm) = (Number of drops of FAS reagent) x (drop equivalence factor provided in the kit instructions, e.g., 0.5 ppm/drop for a 10 mL sample).[12]
-
-
-
Combined Chlorine Titration:
-
To the now colorless sample from the free chlorine titration, add 5 drops of DPD No. 3 reagent (or as specified in the kit). If combined chlorine is present, the pink color will reappear.
-
Continue titrating with the FAS reagent, counting the drops, until the pink color disappears again.
-
Calculate the combined chlorine concentration:
-
Combined Chlorine (ppm) = (Number of drops of FAS reagent in this second titration) x (drop equivalence factor).
-
-
-
Total Chlorine Calculation:
-
Total Chlorine (ppm) = Free Chlorine (ppm) + Combined Chlorine (ppm)
-
Protocol for Ozone Measurement using the DPD Method
This protocol outlines the indirect measurement of ozone using a DPD-based test kit.
Materials:
-
DPD test kit suitable for ozone (typically containing DPD No. 4 tablets/reagent, or DPD No. 1 and DPD No. 3)
-
Color comparator or photometer
-
Sample vials
Procedure:
-
Sample Collection: Rinse and fill two sample vials to the appropriate mark with the water sample. Ozone in water is unstable, so the analysis should be performed immediately after collection.[1]
-
Blank Measurement: Place one vial in the comparator as a blank.
-
Ozone Measurement:
-
To the second vial, add one DPD No. 4 tablet (or one DPD No. 1 and one DPD No. 3 tablet, as these contain the necessary potassium iodide).[13]
-
Crush the tablet(s) and mix until dissolved. A pink color will develop in the presence of ozone.
-
Place the vial in the comparator or photometer and read the result according to the manufacturer's instructions. This reading represents the total residual oxidants.
-
-
Correction for Interferences (if necessary):
-
Other oxidants like chlorine will interfere with the ozone measurement.[1] To determine ozone in the presence of chlorine, a separate step is required.
-
To a fresh sample, add a reagent that selectively removes chlorine without affecting ozone (e.g., glycine, provided in some kits). Then, proceed with the DPD No. 4 reagent. The resulting reading will be the ozone concentration.
-
Visualizations
Chemical Signaling Pathway
References
- 1. galgo.co.uk [galgo.co.uk]
- 2. waterlinetechnologies.com [waterlinetechnologies.com]
- 3. [Rapid determination of the ozone in water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPD Free, Total & Combined Chlorine Test Kit - LaMotte [lamotte.com]
- 5. Methods of Testing for Free and Total Chlorine Using DPD - Palintest [palintest.com]
- 6. Dissolved Ozone Measurement: Analyzer Methods & Benefits [chemetrics.com]
- 7. taylortechnologies.com [taylortechnologies.com]
- 8. ozonesolutions.com [ozonesolutions.com]
- 9. cleanflow.net [cleanflow.net]
- 10. cdn.hach.com [cdn.hach.com]
- 11. novatech-usa.com [novatech-usa.com]
- 12. m.youtube.com [m.youtube.com]
- 13. testallwater.co.uk [testallwater.co.uk]
Application Notes: Spectrophotometric Determination of Oxidants with DPD
For Researchers, Scientists, and Drug Development Professionals
Principle
The N,N-diethyl-p-phenylenediamine (DPD) method is a rapid and widely used colorimetric technique for the quantitative determination of various oxidants in aqueous solutions. The fundamental principle involves the oxidation of the DPD reagent by an oxidant, which results in the formation of a stable magenta-colored radical cation, often referred to as a Würster dye.[1] The intensity of this color is directly proportional to the concentration of the oxidant in the sample.[2]
The reaction can be summarized as: DPD (colorless) + Oxidant → DPD•+ (magenta-colored radical cation)
For the determination of "free" oxidants like free chlorine, the reaction is direct.[3] For "total" oxidants, which include combined forms (e.g., chloramines) or other less reactive oxidants (e.g., ozone), a preliminary reaction with potassium iodide (KI) is required.[3][4] The oxidant first oxidizes iodide to iodine, which then stoichiometrically oxidizes the DPD reagent.[4][5]
The absorbance of the resulting magenta solution is measured using a spectrophotometer at a wavelength corresponding to its maximum absorption, typically between 515 nm and 551 nm.[6][7]
Apparatus and Reagents
Apparatus
-
Spectrophotometer or colorimeter capable of measuring absorbance at 515-551 nm.[6][7]
-
Matched optical cuvettes (e.g., 1 cm path length).
-
Volumetric flasks and pipettes.
-
Glassware pre-treated to be chlorine-demand-free.[8] (Soak in a dilute bleach solution for at least one hour, followed by thorough rinsing with deionized water).
-
Analytical balance.
Reagents
-
Deionized (DI) Water: Must be free from chlorine and other oxidants.
-
DPD Reagent: Commercially available pre-packaged powder pillows or liquid reagents are highly recommended for consistency and stability.[9] Alternatively, a DPD indicator solution can be prepared by dissolving 1.1 g of anhydrous DPD sulfate in chlorine-free DI water containing 8 mL of 1+3 sulfuric acid and 0.2 g of EDTA, diluted to 1 liter. This solution should be stored in a dark, glass-stoppered bottle and discarded if it becomes discolored.[9]
-
Phosphate Buffer Solution: Required to maintain the sample pH between 6.2 and 6.5 for optimal color development.
-
Potassium Iodide (KI): ACS grade crystals, used for the determination of total oxidants.
Quantitative Data Summary
The DPD method can be adapted for various oxidants. Key performance parameters are summarized below.
| Parameter | Chlorine | Hydrogen Peroxide (H₂O₂) | Ozone (O₃) |
| Measurement Wavelength | 515 nm or 520 nm[6][8] | 551 nm[7][10] | ~515 nm[4] |
| Linear Range | 0.15 - 5.0 mg/L[6] | 0 - 12 µM[7][10] | 0 - 1.0 mg/L[11] |
| Method Detection Limit (MDL/LOD) | ~0.02 - 0.15 mg/L[6][12] | 0.05 µM[7][10] | 0.01 mg/L[11] |
| Molar Absorptivity / Sensitivity | Not specified | (2.55 ± 0.01) × 10⁴ M⁻¹ cm⁻¹[7][10] | Not specified |
| Required Additives | KI for Total Chlorine[3] | Fe(II) catalyst (Fenton method)[7] | KI[4][5] |
| Typical Reaction Time | 1 min (Free), 3-6 min (Total)[6][9] | 45 seconds[7][10] | Immediate[5] |
Experimental Protocols
Important Pre-analytical Step: Samples for oxidant analysis are unstable and should be analyzed immediately after collection (within 15 minutes for chlorine).[6][13] Avoid exposure to strong light and agitation.[13]
Protocol 1: Determination of Free Oxidants (e.g., Free Chlorine)
This protocol is suitable for oxidants that react directly and rapidly with DPD.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 515 nm.
-
Sample Blank (Zeroing): Fill a clean cuvette with the water sample. Place it in the spectrophotometer and zero the instrument. This corrects for natural color and turbidity in the sample.[8]
-
Sample Preparation: To a second cuvette, add the same volume of the water sample (e.g., 10 mL or 25 mL, depending on the reagent manufacturer's instructions).
-
Reagent Addition: Add the contents of one DPD Free Chlorine reagent powder pillow (or the specified volume of liquid DPD reagent) to the sample.
-
Reaction: Cap the cuvette and invert gently several times to mix. An immediate pink color will develop if free chlorine is present.[3]
-
Measurement: Within one minute of reagent addition, place the cuvette in the spectrophotometer and record the absorbance.
-
Quantification: Determine the concentration of the free oxidant from a pre-established calibration curve or the instrument's stored calibration.
Protocol 2: Determination of Total Oxidants (e.g., Total Chlorine, Ozone)
This protocol utilizes potassium iodide (KI) to measure both free and combined oxidant species.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 515 nm (for chlorine/ozone) or 551 nm (for specific applications).[6][7]
-
Sample Blank (Zeroing): Fill a clean cuvette with the water sample. Place it in the spectrophotometer and zero the instrument.
-
Sample Preparation: To a second cuvette, add the same volume of the water sample.
-
Reagent Addition: Add the contents of one DPD Total Chlorine reagent powder pillow (which contains both DPD and KI) to the sample.[8]
-
Reaction: Cap the cuvette and invert gently to mix. Allow the reaction to proceed for a specified time to ensure complete reaction with combined species (e.g., 3 to 6 minutes for total chlorine).[9]
-
Measurement: After the designated reaction time, place the cuvette in the spectrophotometer and record the absorbance.
-
Quantification: Determine the concentration of the total oxidant from a pre-established calibration curve. The combined oxidant concentration can be calculated by subtracting the free oxidant concentration (from Protocol 1) from the total oxidant concentration.[3]
Visualizations
Caption: DPD oxidation pathway and bleaching effect.
Caption: General workflow for DPD-based oxidant analysis.
Interferences and Considerations
-
Specificity: The DPD method is not specific to a single oxidant. Other oxidizing agents such as bromine, iodine, chlorine dioxide, and permanganate can cause positive interference.[14]
-
Metal Ions: Oxidized forms of manganese and iron can react with DPD, leading to falsely elevated results.[12][13] Specific procedures, such as using a sodium arsenite blank, can correct for manganese interference.[13]
-
High Oxidant Concentrations: Extremely high concentrations of oxidants can "bleach" the magenta color, causing it to fade or disappear entirely and leading to an underestimation of the true concentration.[1][6] If bleaching is suspected, the sample should be diluted with oxidant-free water and re-analyzed.[14]
-
Sample Matrix: Sample color and turbidity can interfere with absorbance measurements. Zeroing the instrument with an untreated sample can compensate for this.[8][13]
-
Light Sensitivity: The DPD indicator can be affected by sunlight. Samples should be kept covered during the reaction time, especially when testing outdoors.
-
Reagent Stability: Liquid DPD reagents have a limited shelf life and may require refrigeration.[1] Using commercially prepared, individually packaged powder pillows is recommended to ensure reagent freshness and accuracy.[9]
References
- 1. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 2. hydroinstruments.com [hydroinstruments.com]
- 3. yamathosupply.com [yamathosupply.com]
- 4. Dissolved Ozone Measurement: Analyzer Methods & Benefits [chemetrics.com]
- 5. galgo.co.uk [galgo.co.uk]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Spectrophotometric determination of trace hydrogen peroxide via the oxidative coloration of DPD using a Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. dec.vermont.gov [dec.vermont.gov]
- 10. Spectrophotometric determination of trace hydrogen peroxide via the oxidative coloration of DPD using a Fenton system [agris.fao.org]
- 11. [Rapid determination of the ozone in water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Injection Analysis (FIA) using DPD Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flow Injection Analysis (FIA) is a highly efficient and automated analytical technique that utilizes a continuous flow system for the rapid determination of various analytes. When coupled with the N,N-diethyl-p-phenylenediamine (DPD) reagent, FIA provides a sensitive and reliable method for the determination of free and total chlorine in aqueous solutions. This method is of particular importance in water quality monitoring, disinfection process control, and various stages of pharmaceutical manufacturing where chlorine levels are a critical parameter.[1][2] The DPD method is a colorimetric technique where DPD reacts with chlorine to produce a magenta-colored compound, the intensity of which is proportional to the chlorine concentration.[3][4]
This document provides detailed application notes and experimental protocols for the determination of free and total chlorine using a Flow Injection Analysis system with DPD reagent and spectrophotometric detection.
Principle of the Method
The FIA-DPD method is based on the oxidation of N,N-diethyl-p-phenylenediamine (DPD) by chlorine. In the presence of free chlorine (hypochlorous acid or hypochlorite ion), DPD is oxidized to form a stable magenta-colored radical cation (Würster dye).[3] The intensity of this color, measured spectrophotometrically at a wavelength of approximately 515-530 nm, is directly proportional to the free chlorine concentration.[1][5]
For the determination of total chlorine, which includes both free and combined chlorine (chloramines), potassium iodide (KI) is introduced into the reaction. The iodide is oxidized by combined chlorine to iodine, which in turn oxidizes DPD to form the same magenta-colored compound. The measurement of the color intensity after the addition of KI gives the total chlorine concentration. The combined chlorine concentration can then be calculated by subtracting the free chlorine concentration from the total chlorine concentration.
The reactions can be summarized as follows:
-
Free Chlorine: Free Chlorine + DPD → Magenta Colored Product[1]
-
Total Chlorine: Combined Chlorine + I⁻ → I₂ I₂ + DPD → Magenta Colored Product
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical reaction pathway and the experimental workflow of a typical FIA-DPD system.
Experimental Protocols
This section provides a detailed methodology for the determination of free and total chlorine using an FIA-DPD system.
Reagent Preparation
-
DPD Reagent: Dissolve 1.1 g of anhydrous N,N-diethyl-p-phenylenediamine sulfate in chlorine-demand-free water containing 8 mL of 1+3 sulfuric acid and 200 mg of disodium ethylenediaminetetraacetate dihydrate (EDTA). Make up to 1 L. Store in a brown, glass-stoppered bottle and discard when discolored.[1]
-
Phosphate Buffer Solution (pH 6.5): Dissolve 24 g of anhydrous Na₂HPO₄ and 46 g of anhydrous KH₂PO₄ in chlorine-demand-free water. Combine with 100 mL of chlorine-demand-free water in which 800 mg of EDTA has been dissolved. Dilute to 1 L with chlorine-demand-free water.
-
Potassium Iodide (KI) Solution (for Total Chlorine): Dissolve 5 g of KI in 100 mL of chlorine-demand-free water. Store in a brown bottle in a refrigerator.
-
Carrier Stream: Phosphate buffer solution (pH 6.5).
-
Chlorine Standard Solutions: Prepare a stock chlorine solution (e.g., from sodium hypochlorite) and standardize it. Prepare working standards by diluting the stock solution with chlorine-demand-free water to cover the desired analytical range (e.g., 0.1 to 5.0 mg/L Cl₂).
FIA System Setup
A typical FIA system for DPD analysis consists of:
-
A multi-channel peristaltic pump.
-
An injection valve with a sample loop (e.g., 100 µL).
-
PTFE tubing for the manifold (e.g., 0.8 mm internal diameter).
-
A mixing/reaction coil (e.g., 50-100 cm length).
-
A flow-through spectrophotometer set at 515 nm.
-
A data acquisition system.
The manifold for the sequential determination of free and total chlorine is depicted below.
Analytical Procedure
-
System Startup: Start the peristaltic pump and allow the carrier and reagent solutions to flow through the system until a stable baseline is obtained on the data acquisition system.
-
Calibration: Inject a series of chlorine standard solutions of known concentrations in ascending order to generate a calibration curve.
-
Sample Analysis (Free Chlorine):
-
Ensure the switching valve is positioned to bypass the KI reagent.
-
Inject the water sample into the carrier stream.
-
The sample mixes with the DPD reagent in the mixing coil, and the resulting color is measured by the detector.
-
Record the peak height or area, which is proportional to the free chlorine concentration.
-
-
Sample Analysis (Total Chlorine):
-
Switch the valve to introduce the KI reagent into the stream, where it merges with the DPD reagent before the mixing coil.
-
Inject the same water sample.
-
The sample reacts with the combined DPD and KI reagents, and the total color development is measured.
-
Record the peak height or area, which corresponds to the total chlorine concentration.
-
-
Data Analysis: Determine the concentration of free and total chlorine in the samples by comparing their peak heights/areas to the calibration curve. The combined chlorine concentration is the difference between the total and free chlorine concentrations.
Data Presentation
The following tables summarize typical performance characteristics of the FIA-DPD method for chlorine analysis based on data from various studies.
Table 1: Performance Characteristics of FIA-DPD Method for Chlorine Analysis
| Parameter | Typical Value | Reference |
| Linear Range (mg/L Cl₂) | 0.1 - 8.0 | [6] |
| Detection Limit (mg/L Cl₂) | 0.05 | [7] |
| Quantification Limit (mg/L Cl₂) | 0.15 | |
| Sample Throughput (samples/hour) | 60 - 120 | |
| Relative Standard Deviation (RSD) | < 2% | |
| Injection Volume (µL) | 50 - 200 | |
| Flow Rate (mL/min) | 0.5 - 2.5 |
Note: Specific performance characteristics may vary depending on the exact FIA system configuration and operating conditions.
Table 2: Comparison of FIA-DPD with Standard Methods
| Analytical Method | Principle | Advantages | Disadvantages |
| FIA-DPD | Automated colorimetry | High throughput, low reagent consumption, improved precision, reduced operator exposure. | Requires specialized instrumentation. |
| Manual DPD Colorimetric | Manual colorimetry | Simple, widely used. | Prone to operator error, lower sample throughput, potential for interferences.[8] |
| DPD-FAS Titration | Titrimetric | High accuracy, less susceptible to color/turbidity interference. | More time-consuming, requires careful endpoint determination.[4] |
| Amperometric Titration | Electrochemical | High accuracy and precision, considered a reference method. | Requires skilled operator, not suitable for field use. |
Interferences
Several substances can interfere with the DPD method for chlorine determination. It is crucial to be aware of these potential interferences and take appropriate measures to mitigate them.
-
Oxidizing Agents: Other oxidizing agents such as bromine, iodine, chlorine dioxide, permanganate, and hydrogen peroxide can react with DPD and give a positive interference.
-
Manganese (oxidized): Can cause a positive interference.
-
Chromium (oxidized): Can interfere.
-
High Chlorine Concentrations: At very high chlorine concentrations (>10 mg/L), the pink color may be bleached, leading to erroneously low results.[3] Dilution of the sample is necessary in such cases.
-
Turbidity and Color: Can interfere with the spectrophotometric measurement. A sample blank can be used to compensate for this.[5]
The use of EDTA in the DPD reagent helps to complex metal ions like copper that can interfere with the reaction.
Conclusion
The Flow Injection Analysis method using the DPD reagent offers a robust, rapid, and reliable approach for the determination of free and total chlorine in a variety of water samples. Its high degree of automation, coupled with low sample and reagent consumption, makes it an ideal technique for routine analysis in quality control laboratories and for online process monitoring. By following the detailed protocols and being mindful of potential interferences, researchers and professionals can achieve accurate and precise measurements of chlorine concentrations, ensuring water quality and process consistency.
References
- 1. dec.vermont.gov [dec.vermont.gov]
- 2. health.hawaii.gov [health.hawaii.gov]
- 3. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 4. taylortechnologies.com [taylortechnologies.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. A miniaturized FIA system for the determination of residual chlorine in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. watertechusa.com [watertechusa.com]
Application Notes and Protocols for the Preparation and Use of DPD Reagent Solution in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the preparation and use of N,N-diethyl-p-phenylenediamine (DPD) reagent solutions for the determination of free and total chlorine in laboratory settings. The document outlines procedures for creating reagents from individual chemicals and for utilizing commercially available kits. Methodologies for both colorimetric and titrimetric analysis are detailed to suit various laboratory capabilities and preferences.
Introduction to the DPD Method
The DPD method is the most widely used standard for measuring free and total chlorine residuals in water analysis.[1][2] Developed by Dr. A. T. Palin, this colorimetric method relies on the oxidation of DPD by chlorine, which produces a magenta-colored compound known as a Würster dye.[3] The intensity of this color is directly proportional to the concentration of chlorine present in the sample and can be measured using a spectrophotometer or colorimeter.[1]
For the determination of total chlorine, which includes both free chlorine and combined chlorine (chloramines), potassium iodide is added to the reaction. Chloramines oxidize the iodide to iodine, which in turn reacts with DPD to produce the characteristic magenta color.[1] The difference between the total and free chlorine measurements yields the concentration of combined chlorine.
Alternatively, the magenta color can be titrated with a standard solution of Ferrous Ammonium Sulfate (FAS) until the color is discharged. This titrimetric method provides a quantitative measurement of the chlorine concentration.
Due to safety and time considerations, the use of commercially prepared and pre-packaged DPD reagents is often recommended.[4] However, for laboratories that require the preparation of reagents from basic chemicals, detailed protocols are provided herein.
Preparation of DPD Reagent Solutions from Individual Chemicals
This section details the preparation of the DPD indicator solution, phosphate buffer, and Ferrous Ammonium Sulfate (FAS) titrant.
Materials and Reagents
A comprehensive list of materials and reagents required for the in-house preparation of DPD solutions is provided in the table below.
| Reagent/Material | Grade | Notes |
| N,N-Diethyl-p-phenylenediamine (DPD) Oxalate | Analytical | Toxic; handle with care. |
| or N,N-Diethyl-p-phenylenediamine Sulfate Pentahydrate | Analytical | |
| or N,N-Diethyl-p-phenylenediamine Sulfate, Anhydrous | Analytical | |
| Sulfuric Acid (H₂SO₄), concentrated | ACS | |
| Disodium ethylenediaminetetraacetate dihydrate (EDTA) | ACS | |
| Anhydrous Disodium Hydrogen Phosphate (Na₂HPO₄) | ACS | |
| Anhydrous Potassium Dihydrogen Phosphate (KH₂PO₄) | ACS | |
| Mercuric Chloride (HgCl₂) | ACS | Toxic; used as a preservative. |
| Ferrous Ammonium Sulfate Hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) | ACS | Also known as Mohr's salt. |
| Chlorine-free distilled or deionized water | ||
| Glass-stoppered brown bottle | For storage of DPD indicator solution. | |
| Volumetric flasks, beakers, pipettes, burette |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemicals.
-
DPD oxalate is toxic if ingested. Avoid inhalation of dust and contact with skin and eyes.
-
Sulfuric acid is corrosive. Handle with extreme care in a fume hood.
-
Mercuric chloride is highly toxic. Handle with care and dispose of waste according to institutional guidelines.
-
Refer to the Safety Data Sheets (SDS) for each chemical for detailed safety information.
Preparation Protocols
The following tables provide step-by-step protocols for preparing the necessary reagent solutions.
DPD Indicator Solution
| Step | Procedure |
| 1 | Prepare a 1+3 sulfuric acid solution by adding 1 part concentrated H₂SO₄ to 3 parts chlorine-free distilled water. Caution: Always add acid to water, not the other way around. |
| 2 | In a 1-liter volumetric flask, dissolve 8 mL of the 1+3 sulfuric acid solution and 200 mg of EDTA in approximately 500 mL of chlorine-free distilled water. |
| 3 | Add one of the following: 1.0 g of DPD Oxalate, 1.5 g of DPD Sulfate Pentahydrate, or 1.1 g of anhydrous DPD Sulfate. |
| 4 | Mix until the DPD salt is completely dissolved. |
| 5 | Bring the solution to a final volume of 1 liter with chlorine-free distilled water. |
| 6 | Store the solution in a brown glass-stoppered bottle in a cool, dark place. Discard if the solution becomes discolored. |
Phosphate Buffer Solution
| Step | Procedure |
| 1 | In a 1-liter volumetric flask, dissolve 24 g of anhydrous disodium hydrogen phosphate (Na₂HPO₄) and 46 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in chlorine-free distilled water. |
| 2 | In a separate beaker, dissolve 800 mg of disodium ethylenediaminetetraacetate dihydrate (EDTA) in 100 mL of chlorine-free distilled water. |
| 3 | Combine the two solutions in the 1-liter volumetric flask. |
| 4 | Add 20 mg of mercuric chloride (HgCl₂) to prevent mold growth. Caution: Mercuric chloride is toxic. |
| 5 | Dilute to the 1-liter mark with chlorine-free distilled water and mix thoroughly. |
Ferrous Ammonium Sulfate (FAS) Titrant (0.00282 N)
| Step | Procedure |
| 1 | In a 1-liter volumetric flask, dissolve 1.106 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in chlorine-free distilled water containing 1 mL of 1+3 sulfuric acid. |
| 2 | Make up to the 1-liter mark with freshly boiled and cooled chlorine-free distilled water. |
| 3 | This stock solution should be standardized weekly. |
Use of Commercially Available DPD Reagent Kits
For routine analysis, commercially available DPD reagents are convenient and enhance safety. These are typically available in two forms:
-
Powder Pillows or Packets: These contain a pre-measured, stable mixture of DPD, buffer, and other necessary reagents.[4][5] They are designed for a specific sample volume (e.g., 10 mL or 25 mL).
-
Liquid Reagents: DPD indicator and buffer solutions are provided in separate dropper bottles.[3] While easy to use, they may require refrigeration for storage.[3]
Always follow the manufacturer's instructions provided with the specific kit being used.
Experimental Protocols for Chlorine Determination
The following protocols outline the procedures for measuring free and total chlorine using both colorimetric and titrimetric methods.
Colorimetric Method (Spectrophotometer/Colorimeter)
This method is suitable for determining low concentrations of chlorine.
Instrumentation Parameters
| Parameter | Value |
| Wavelength | 515 nm or within the range of 490-530 nm |
| Path Length | 1 cm or longer (5-10 cm for concentrations below 0.1 mg/L) |
Procedure for Free Chlorine
-
Sample Collection: Collect the sample and analyze it immediately; the maximum hold time is 15 minutes.[4]
-
Blank Preparation: Fill a cuvette with the water sample to be tested and use it to zero the spectrophotometer/colorimeter.
-
Sample Preparation:
-
Using Prepared Reagents: To a specific volume of sample (e.g., 10 mL), add a corresponding volume of DPD indicator solution and phosphate buffer as specified by the standard method being followed.
-
Using Commercial Reagents: Add the contents of one DPD free chlorine powder pillow to the correct sample volume or add the specified number of drops of liquid reagents.
-
-
Reaction: Mix the sample and reagents gently and allow for color development. The reaction time is typically 3 to 6 minutes.[4]
-
Measurement: Place the cuvette in the spectrophotometer/colorimeter and record the absorbance.
-
Concentration Determination: Determine the chlorine concentration from a calibration curve prepared using standards of known chlorine concentration.
Procedure for Total Chlorine
-
Follow the same initial steps as for free chlorine (sample collection and blank preparation).
-
Sample Preparation:
-
Using Prepared Reagents: In addition to the DPD indicator and buffer, add a small crystal of potassium iodide or a specified volume of potassium iodide solution to the sample before adding the other reagents.
-
Using Commercial Reagents: Use a DPD total chlorine powder pillow, which contains potassium iodide.
-
-
Reaction and Measurement: Allow for the specified reaction time and measure the absorbance as described for free chlorine.
-
Concentration Determination: Determine the total chlorine concentration from a calibration curve.
Titrimetric Method (FAS-DPD)
This method is suitable for a wider range of chlorine concentrations.
Procedure
-
Sample Preparation:
-
Place 5 mL of phosphate buffer solution and 5 mL of DPD indicator solution into a suitable titration flask (e.g., a 250 mL Erlenmeyer flask).
-
Add 100 mL of the water sample and mix. A pink/red color will develop if chlorine is present.
-
-
Titration for Free Chlorine:
-
Titrate the solution with the standardized 0.00282 N FAS titrant until the red color is discharged.
-
Record the volume of FAS titrant used (Reading A).
-
The free chlorine concentration (mg/L) = (mL of FAS titrant x 200) / mL of sample.
-
-
Titration for Total Chlorine:
-
To the now colorless solution from the free chlorine titration, add a small crystal of potassium iodide and mix. If combined chlorine is present, a red color will reappear.
-
Continue the titration with the FAS titrant until the red color is discharged again.
-
Record the total volume of FAS titrant used from the beginning (Reading B).
-
The total chlorine concentration (mg/L) = (mL of total FAS titrant x 200) / mL of sample.
-
-
Combined Chlorine Calculation:
-
Combined Chlorine (mg/L) = Total Chlorine (mg/L) - Free Chlorine (mg/L).
-
Data Presentation
Reagent Composition Summary
| Reagent Solution | Chemical | Concentration/Amount |
| DPD Indicator Solution | DPD Oxalate | 1.0 g/L |
| or DPD Sulfate Pentahydrate | 1.5 g/L | |
| or Anhydrous DPD Sulfate | 1.1 g/L | |
| 1+3 Sulfuric Acid | 8 mL/L | |
| EDTA | 200 mg/L | |
| Phosphate Buffer Solution | Anhydrous Na₂HPO₄ | 24 g/L |
| Anhydrous KH₂PO₄ | 46 g/L | |
| EDTA | 800 mg/L | |
| HgCl₂ | 20 mg/L | |
| FAS Titrant (Stock) | Fe(NH₄)₂(SO₄)₂·6H₂O | 1.106 g/L |
| 1+3 Sulfuric Acid | 1 mL/L |
Visualizations
Experimental Workflow
Caption: Workflow for DPD-based chlorine analysis.
DPD Chemical Reaction Pathway
Caption: DPD reaction with free and combined chlorine.
References
Application Notes: N,N-Diethyl-p-phenylenediamine Oxalate in Diagnostic Assay Manufacturing
Introduction
N,N-Diethyl-p-phenylenediamine (DEPPD), often used as its oxalate salt for improved stability, is a chromogenic substrate integral to the manufacturing of various diagnostic assays.[1] Its primary application is in colorimetric detection systems that rely on the activity of peroxidase enzymes, most notably Horseradish Peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of DEPPD, resulting in the formation of a colored product. The intensity of the color is directly proportional to the amount of H₂O₂ present, which in turn can be linked to the concentration of a specific analyte in a coupled enzymatic reaction. This principle is widely applied in Enzyme-Linked Immunosorbent Assays (ELISAs) and other enzymatic assays for quantifying metabolites such as glucose, cholesterol, and oxalate.
Principle of Action
The utility of DEPPD oxalate in diagnostic assays is based on a two-stage enzymatic cascade.
-
Analyte-Specific Oxidation: An oxidase enzyme specific to the target analyte catalyzes a reaction that produces hydrogen peroxide as a byproduct. For instance, oxalate oxidase converts oxalate into CO₂ and H₂O₂.[2][3]
-
Peroxidase-Mediated Color Development: A peroxidase enzyme, such as HRP, utilizes the H₂O₂ generated in the first step to oxidize the DEPPD substrate.[4] This oxidation involves a two-step, single-electron transfer process, converting the colorless reduced form of DEPPD into a stable, colored radical cation.[5][6]
The resulting colored product can be quantified spectrophotometrically, allowing for the sensitive detection of the initial analyte.
Reaction Mechanism
The diagram below illustrates the general enzymatic pathway for an analyte measurement using a DEPPD-based colorimetric assay.
References
- 1. ≥85% purity (TLC), powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 2. [Evaluation of the enzymatic method using oxalate oxidase for urinary oxalate assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. An Introduction to Horseradish Peroxidase (HRP) and Its Applications [sigmaaldrich.com]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: DPD Method for Chlorine Testing
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals using the N,N-diethyl-p-phenylenediamine (DPD) method for chlorine testing.
Frequently Asked Questions (FAQs)
Q1: What are the most common interferences in the DPD chlorine test?
A1: The DPD method is susceptible to interference from various substances that can lead to inaccurate results. The most common interferences include:
-
Other Oxidizing Agents: Substances like bromine, iodine, ozone, chlorine dioxide, and hydrogen peroxide can react with the DPD reagent, causing a false positive result for chlorine.
-
Oxidized Manganese and Chromium: These metals in their oxidized states can directly react with DPD, leading to an overestimation of the chlorine concentration.[1][2]
-
Monochloramine: In the test for free chlorine, monochloramine can slowly react with the DPD reagent, causing a "breakthrough" interference that results in a gradually increasing, false high reading.[3][4][5]
-
High Chlorine/Bromine Concentrations: Excessively high levels of chlorine (typically above 10 ppm) or bromine (above 20 ppm) can bleach the DPD indicator, leading to a false low or zero reading.[6][7]
-
Potassium Monopersulfate (MPS): This non-chlorine oxidizer interferes with the total chlorine reading by reacting with the potassium iodide in the DPD #3 reagent, giving a false high combined chlorine reading.[6][8][9]
-
Water Matrix Parameters: Extreme pH levels and high alkalinity can affect the color development of the DPD indicator.[10][11]
Q2: My sample is colorless after adding DPD reagent, but I expect chlorine to be present. What is the issue?
A2: A colorless result in the presence of chlorine is often due to "bleaching" of the DPD indicator by a high concentration of chlorine, typically above 10 ppm.[5][6][7] The high chlorine level overwhelms the DPD reagent, causing the color to disappear. You may observe a brief pink flash before the solution turns clear.[12]
Q3: The color of my DPD test for free chlorine keeps getting darker over time. What does this indicate?
A3: A continuous deepening of the pink or red color in the free chlorine test is a classic sign of interference from monochloramine.[3][4] Free chlorine reacts almost instantaneously with the DPD reagent, while monochloramine reacts more slowly, causing a gradual increase in color intensity.[3] To minimize this interference, it is crucial to take the reading for free chlorine within one minute of adding the reagent.[3][4]
Q4: How can I differentiate between a true chlorine reading and a false positive caused by other oxidants?
A4: Differentiating between chlorine and other oxidizing agents can be challenging as they all react with DPD. If you suspect interference from substances like manganese, specific removal protocols can be employed. For other oxidants, if their presence is known, alternative chlorine measurement methods that are not based on oxidation-reduction potential, such as the indophenol method for free chlorine, may be more suitable.[1]
Q5: Can I use the same sample vial for both free and total chlorine measurements?
A5: It is strongly recommended to use separate, dedicated sample cells for free and total chlorine measurements.[10] The DPD #3 reagent used for total chlorine contains potassium iodide, and even trace amounts of carryover can lead to monochloramine interference in the subsequent free chlorine test.[6][10]
Troubleshooting Guide
Issue 1: Unexpected or Inaccurate Results
| Symptom | Possible Cause | Troubleshooting Action |
| No color or a flash of pink followed by a colorless solution | High chlorine concentration causing bleaching of the DPD indicator.[6][12] | Perform a sample dilution. See Experimental Protocol 1. |
| Color develops slowly and continues to darken | Monochloramine interference in the free chlorine test.[3][4] | Take the reading within one minute of adding the DPD reagent for free chlorine.[3][4] |
| Consistently high readings even with no known chlorine source | Presence of other oxidizing agents (e.g., bromine, iodine, ozone) or oxidized manganese/chromium.[1] | For suspected manganese, follow the removal protocol. See Experimental Protocol 2. |
| Combined chlorine reading is unexpectedly high after using a non-chlorine shock | Interference from potassium monopersulfate (MPS).[9][13] | Use a reagent to neutralize the MPS interference. See Experimental Protocol 3. |
| pH or alkalinity readings are erratic after high chlorine dosing | High chlorine levels interfering with pH and alkalinity indicators.[14][15] | Neutralize the chlorine in the sample before testing for pH and alkalinity using sodium thiosulfate. |
| Cloudy or turbid sample after adding DPD reagent | High levels of water hardness (calcium) or total dissolved solids (TDS).[14] | This typically does not interfere with the colorimetric reading but can be noted. |
Quantitative Interference Data
The following table summarizes the concentration levels at which common substances interfere with the DPD chlorine test.
| Interfering Substance | Type of Test Affected | Interference Level | Effect |
| Chlorine | Free & Total Chlorine | > 10 ppm[6][7] | Bleaching (False Low/Zero) |
| Bromine | Free & Total Chlorine | > 20 ppm[6] | Bleaching (False Low/Zero) |
| Monochloramine | Free Chlorine | 3.0 mg/L causes < 0.1 mg/L increase within 1 minute[10] | False Positive (Slow color development)[3][4] |
| Potassium Monopersulfate (MPS) | Total Chlorine | Any presence | False High Combined Chlorine[8][9] |
| Manganese (Oxidized) | Free & Total Chlorine | Any presence | False Positive[1] |
| Chromium (Oxidized) | Free & Total Chlorine | Any presence | False Positive |
| Acidity | Free & Total Chlorine | > 150 mg/L as CaCO₃[10] | Inhibits full color development or causes fading.[10] |
| Alkalinity | Free & Total Chlorine | > 250 mg/L as CaCO₃[10] | Inhibits full color development or causes fading.[10] |
Experimental Protocols
Experimental Protocol 1: Sample Dilution for High Chlorine Concentrations
This protocol is used when the chlorine concentration is suspected to be high enough to cause bleaching of the DPD indicator.
-
Prepare Dilution Water: Use deionized or distilled water that is free of chlorine.
-
Perform a 1:1 Dilution:
-
Measure 5 mL of the sample into a clean graduated cylinder or volumetric flask.
-
Add 5 mL of chlorine-free dilution water.
-
Mix thoroughly.
-
-
Conduct DPD Test: Use the diluted sample to perform the DPD test according to the standard procedure.
-
Calculate Result: Multiply the result obtained from the diluted sample by a factor of 2.
-
Further Dilution: If the diluted sample still results in bleaching, a higher dilution ratio (e.g., 1:4) may be necessary. For a 1:4 dilution, mix 2.5 mL of the sample with 7.5 mL of dilution water and multiply the final reading by 4.
Experimental Protocol 2: Removal of Manganese Interference
This procedure uses potassium iodide and sodium arsenite to differentiate between chlorine and manganese.
-
Analyze Untreated Sample:
-
Take a water sample and perform the DPD total chlorine test as per the standard procedure.
-
Record this result as Reading A . This reading represents chlorine + oxidized manganese.
-
-
Treat a Second Sample:
-
Take a fresh 25 mL sample of the same water.
-
Add one DPD Total Chlorine reagent powder pillow and mix.
-
Add one Potassium Iodide Solution pillow and mix.
-
Add one Sodium Arsenite Solution pillow and mix. This will remove the chlorine, leaving only the manganese to react.
-
Wait for the reaction to complete as per the manufacturer's instructions.
-
-
Analyze Treated Sample:
-
Measure the color of the treated sample.
-
Record this result as Reading B . This reading represents the interference from oxidized manganese.
-
-
Calculate True Chlorine Concentration:
-
Subtract the second reading from the first: True Total Chlorine = Reading A - Reading B .
-
Experimental Protocol 3: Correcting for Potassium Monopersulfate (MPS) Interference
This protocol uses a specific reagent to eliminate the interference from MPS in the total chlorine test.[8][9][13]
-
Measure Free Chlorine:
-
Perform the DPD test for free chlorine as usual. Record the result.
-
-
Neutralize MPS:
-
Measure Total Chlorine:
-
Add the DPD #3 reagent (containing potassium iodide) to the treated sample.
-
Mix and measure the total chlorine as per the standard procedure. This reading will be the true total chlorine value, as the MPS interference has been removed.
-
-
Calculate Combined Chlorine:
-
Subtract the free chlorine reading from the true total chlorine reading to get the accurate combined chlorine concentration.
-
Visualizations
Caption: DPD reaction with free chlorine.
Caption: Troubleshooting workflow for unexpected DPD test results.
References
- 1. Hach | Hach Disinfection Series: Measuring Free Chlorine in the presence of Manganese and Chloramines [in.hach.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. yamathosupply.com [yamathosupply.com]
- 4. False free chlorine readings - Hanna Instruments Africa [blog.hannaservice.eu]
- 5. Chloramination in Drinking Water: Understanding Its Process - Palintest [palintest.com]
- 6. aquamagazine.com [aquamagazine.com]
- 7. Overcoming Interferences in Water Tests [poolspanews.com]
- 8. recsupply.com [recsupply.com]
- 9. poolhelp.com [poolhelp.com]
- 10. cdn.hach.com [cdn.hach.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. medium.com [medium.com]
- 13. troublefreepool.com [troublefreepool.com]
- 14. marincounty.gov [marincounty.gov]
- 15. troublefreepool.com [troublefreepool.com]
Technical Support Center: Manganese Interference in DPD Chlorine Testing
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering manganese interference in N,N-diethyl-p-phenylenediamine (DPD) colorimetric chlorine testing.
Frequently Asked Questions (FAQs)
Q1: Why is my DPD test for chlorine showing a positive result when I know there is no chlorine in my sample?
A positive result in a DPD test in the absence of chlorine can be caused by other oxidizing agents present in the sample. The most common interferent is oxidized manganese (manganese in the +4 or +7 oxidation state).[1][2][3] Other substances that can cause a false positive include bromine, iodine, ozone, and chlorine dioxide.[2][3]
Q2: How does manganese interfere with the DPD test?
Oxidized forms of manganese react directly with the DPD indicator reagent, producing the same pink to magenta color that is characteristic of a reaction with chlorine.[2] This leads to an overestimation of the true chlorine concentration.
Q3: At what concentration does manganese start to interfere with the DPD test?
Manganese can cause detectable interference even at very low concentrations. For instance, with some low-range DPD methods, as little as 0.006 mg/L of manganese can produce a false reading equivalent to 0.02 mg/L of chlorine. With a color-disc test kit, 0.03 mg/L of manganese can result in a reading of 0.1 mg/L of chlorine.
Q4: Are there alternative methods for measuring free chlorine that are not affected by manganese interference?
Yes, the Indophenol method is a reliable alternative for measuring free chlorine that is not subject to interference from manganese.[2][4] This method involves the reaction of free chlorine with an ammonia solution to form monochloramine, which then reacts with a substituted phenol to produce a green-colored indophenol compound. The intensity of the green color is proportional to the free chlorine concentration.
Troubleshooting Guide
This section provides detailed protocols to address manganese interference in your DPD chlorine tests.
Issue: Suspected Manganese Interference Leading to Falsely High Chlorine Readings
There are two primary methods to address this issue:
-
Correction Method: A procedure to quantify the interference from manganese and subtract it from the initial DPD test result.
-
Alternative Method: Employing a testing methodology that is not susceptible to manganese interference.
Method 1: Correction for Manganese Interference using Potassium Iodide and Sodium Arsenite
This method involves performing two separate DPD tests on the sample. The first test measures both chlorine and manganese. The second test, with a pretreatment step, measures only the manganese. The true chlorine concentration is the difference between these two results.[4]
Experimental Protocol
Part A: Measurement of Total Chlorine and Manganese Interference
-
Follow the standard DPD total chlorine test procedure for your spectrophotometer or colorimeter to obtain a reading. This result represents the combined concentration of chlorine and oxidized manganese. Let's call this Reading A .
Part B: Measurement of Manganese Interference
-
Take a fresh 10 mL sample of the water to be tested.
-
Adjust the sample pH to between 6 and 7 using a suitable acid or base if necessary.
-
Add 3 drops of Potassium Iodide solution (30 g/L) to the 10 mL sample.[3][5]
-
Mix the sample thoroughly and allow it to react for one minute.[3][5]
-
Add 3 drops of Sodium Arsenite solution (5 g/L) and mix.[3][5] This step removes the chlorine from the sample.
-
Perform a DPD total chlorine test on this pretreated sample. The resulting reading represents the interference from oxidized manganese (and chromium, if present). Let's call this Reading B .
Calculation of True Chlorine Concentration
True Total Chlorine (mg/L) = Reading A - Reading B
Reagent Preparation
-
Potassium Iodide Solution (30 g/L): Dissolve 3.0 g of potassium iodide in 100 mL of deionized water.
-
Sodium Arsenite Solution (5 g/L): Dissolve 0.5 g of sodium arsenite in 100 mL of deionized water. Caution: Sodium arsenite is toxic; handle with appropriate safety precautions.
Quantitative Data Summary
| Parameter | Value | Reference |
| Potassium Iodide Solution | 30 g/L | [3][5] |
| Sodium Arsenite Solution | 5 g/L | [3][5] |
| Sample Volume | 10 mL | [3][5] |
| Reaction Time with KI | 1 minute | [3][5] |
Method 2: Alternative Test - The Indophenol Method (Hach Method 10241)
This method is a direct measurement of free chlorine and is not affected by manganese interference.[2][4]
Experimental Protocol
-
Sample and Blank Preparation:
-
Fill two clean sample cells with 10 mL of your water sample. One will serve as the blank and the other as the prepared sample.
-
-
Reagent Addition to Prepared Sample:
-
Reagent Addition to Both Cells:
-
Reaction Time:
-
Allow the samples to react for 5 minutes.[6]
-
-
Measurement:
-
Place the blank cell into the spectrophotometer and zero the instrument.
-
Place the prepared sample cell into the instrument and take a reading. The result is the concentration of free chlorine in mg/L.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Sample Volume | 10 mL | [6][7] |
| Freechlor F Reagent | 5 drops | [6][7] |
| Monochlor F Reagent | 1 powder pillow per cell | [6][7] |
| Reaction Time | 5 minutes | [6] |
Troubleshooting with Thioacetamide (Steadifac)
For situations where a quick assessment or stabilization of the free chlorine reading is needed in the presence of manganese, a reagent containing thioacetamide can be used.
Experimental Protocol
-
To a 100 mL water sample, add 0.5 mL of a 0.25% thioacetamide solution.
-
Mix the sample.
-
Proceed with the DPD free chlorine test. The thioacetamide will inhibit the interference from oxidized manganese.[1]
Visual Workflow and Pathway Diagrams
References
- 1. aquamagazine.com [aquamagazine.com]
- 2. Hach | Hach Disinfection Series: Measuring Free Chlorine in the presence of Manganese and Chloramines [in.hach.com]
- 3. images.hach.com [images.hach.com]
- 4. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 5. cdn.hach.com [cdn.hach.com]
- 6. cdn.hach.com [cdn.hach.com]
- 7. images.hach.com [images.hach.com]
Technical Support Center: N,N-Diethyl-p-phenylenediamine (DPD) Oxalate Reagent Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, stabilization, and troubleshooting of N,N-Diethyl-p-phenylenediamine (DPD) oxalate reagent solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of DPD reagent solution instability?
A1: The primary cause of instability in DPD reagent solutions is auto-oxidation, where the DPD compound is oxidized by dissolved oxygen in the air.[1] This process is accelerated by exposure to light, elevated temperatures, and suboptimal pH levels.[1][2] The oxidation of DPD leads to the formation of colored degradation products, resulting in a high background signal and reduced sensitivity in analytical assays.[2]
Q2: How can I tell if my DPD solution has degraded?
A2: A visible sign of degradation is a change in the solution's color, which may turn pink or brown.[2] For quantitative assessment, a high absorbance reading of a reagent blank at the analytical wavelength (typically 515 nm or 551 nm) indicates significant degradation.[3] It is recommended to discard any discolored DPD solution.[3]
Q3: What is the role of EDTA in a DPD reagent solution?
A3: Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that binds to trace metal ions present in the reagent solution or the sample.[3][4] These metal ions can catalyze the auto-oxidation of DPD, and by sequestering them, EDTA helps to significantly improve the stability and extend the shelf life of the DPD reagent solution.[4][5]
Q4: What is the optimal pH for DPD reagent solutions?
A4: The optimal pH for the DPD colorimetric reaction is between 6.2 and 6.5.[6] Maintaining this pH is crucial for the stability of the colored product (Würster dye) that is formed upon reaction with an oxidizing agent.[7] Deviations from this pH range can lead to fading of the color or incomplete color development.[8] Therefore, a phosphate buffer is typically included in the reagent formulation to maintain the optimal pH.[3]
Q5: What are the ideal storage conditions for DPD oxalate solutions?
A5: To maximize stability, DPD oxalate solutions should be stored in a refrigerator (2-8°C), in a dark or amber-colored glass-stoppered bottle to protect from light.[2][3] The container should be tightly sealed to minimize exposure to air.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background color in the reagent blank | DPD solution has degraded due to oxidation. | Discard the solution and prepare a fresh batch. Ensure proper storage in a dark, refrigerated, and tightly sealed container.[2][3] |
| Contamination of glassware or water with oxidizing agents. | Use high-purity, chlorine-free distilled or deionized water for reagent preparation.[3] Ensure all glassware is thoroughly cleaned and rinsed. | |
| Inconsistent or fading color development | Incorrect pH of the final reaction mixture. | Prepare the reagent with the recommended phosphate buffer to maintain a pH of 6.2-6.5.[6] Check the pH of your sample and adjust if necessary. |
| Presence of interfering substances in the sample. | The inclusion of EDTA in the reagent formulation can help to chelate interfering metal ions.[3] | |
| High concentrations of the analyte (e.g., chlorine) causing bleaching of the indicator.[9] | Dilute the sample to bring the analyte concentration within the linear range of the assay. | |
| Precipitate formation in the reagent solution | Poor solubility of DPD oxalate or other components. | Ensure all components are fully dissolved during preparation. Gentle warming may aid dissolution, but the solution should be cooled before storage. |
| Contamination. | Prepare the reagent in a clean environment using sterile techniques where possible. |
Data Presentation: Factors Affecting DPD Solution Stability
| Factor | Condition | Impact on Stability | Recommendation |
| Temperature | Elevated (e.g., Room Temperature) | Increases rate of auto-oxidation and degradation.[10][11] | Store at 2-8°C.[2] |
| Refrigerated (2-8°C) | Significantly slows down degradation, prolonging shelf life. | Optimal storage temperature. | |
| Light | Exposure to UV or ambient light | Accelerates the oxidative degradation of DPD.[1] | Store in dark or amber glass bottles.[3] |
| pH | Acidic (e.g., < 6) or Alkaline (e.g., > 7) | Can lead to instability of the DPD molecule and the colored reaction product.[8] | Maintain pH between 6.2 and 6.5 using a phosphate buffer.[6] |
| Stabilizing Agents | Without EDTA | More susceptible to metal-catalyzed oxidation. Shorter shelf life. | |
| With EDTA | Increased stability due to chelation of metal ions.[3][4] | Recommended for enhanced stability. | |
| Oxygen | Exposure to air | Promotes auto-oxidation.[1] | Keep containers tightly sealed. |
Experimental Protocol: Preparation of Stabilized DPD Oxalate Reagent Solution
This protocol outlines the preparation of a stabilized DPD oxalate indicator solution suitable for colorimetric analysis.
Materials:
-
N,N-Diethyl-p-phenylenediamine (DPD) oxalate salt
-
Sulfuric acid (H₂SO₄), concentrated
-
Disodium ethylenediaminetetraacetate dihydrate (EDTA)
-
Anhydrous disodium hydrogen phosphate (Na₂HPO₄)
-
Anhydrous potassium dihydrogen phosphate (KH₂PO₄)
-
Chlorine-free deionized or distilled water
-
1 L volumetric flask (amber glass recommended)
-
Glass-stoppered storage bottle (amber)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinders and pipettes
Procedure:
-
Prepare Phosphate Buffer Solution:
-
In a beaker, dissolve 24 g of anhydrous Na₂HPO₄ and 46 g of anhydrous KH₂PO₄ in approximately 500 mL of chlorine-free deionized water.
-
In a separate beaker, dissolve 0.8 g of EDTA in 100 mL of chlorine-free deionized water.
-
Combine the two solutions in the 1 L volumetric flask.
-
-
Prepare Sulfuric Acid Solution (1+3):
-
Under a fume hood, slowly add 1 part of concentrated sulfuric acid to 3 parts of chlorine-free deionized water in a flask. Caution: This reaction is exothermic. Allow the solution to cool to room temperature.
-
-
Prepare DPD Indicator Solution:
-
To the combined buffer-EDTA solution in the 1 L volumetric flask, add 8 mL of the cooled 1+3 sulfuric acid solution.
-
Add 1.0 g of DPD oxalate salt to the flask.
-
Stir the solution using a magnetic stirrer until all the DPD oxalate is completely dissolved.
-
Once dissolved, dilute the solution to the 1 L mark with chlorine-free deionized water.
-
Mix the solution thoroughly.
-
-
Storage:
-
Transfer the final DPD reagent solution to a clean, amber glass-stoppered bottle.
-
Store the bottle in a refrigerator at 2-8°C.
-
The solution should be discarded if it becomes discolored.[3]
-
Visualizations
References
- 1. quora.com [quora.com]
- 2. taylortechnologies.com [taylortechnologies.com]
- 3. dec.vermont.gov [dec.vermont.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. News - Introduction to DPD colorimetry [lhwateranalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. junsei.co.jp [junsei.co.jp]
- 9. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 10. Temperature: the single most important factor for degradation of glucose fluids during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: DPD Indicator and High Chlorine Concentrations
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the DPD (N,N-diethyl-p-phenylenediamine) colorimetric assay due to high chlorine concentrations.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, leading to inaccurate or misleading results.
Q1: Why is my sample colorless, or the chlorine reading unexpectedly low, when I am certain the chlorine concentration is high?
A: You are likely experiencing a phenomenon known as "bleaching." At high concentrations, the excess chlorine oxidizes the initial pink-colored reaction product into a colorless compound, leading to a false-low or zero reading.[1][2][3][4] This happens because the amount of chlorine in the sample overwhelms the DPD indicator reagent.[2]
Observation Checklist:
-
The sample remains completely colorless after adding DPD reagents.[2]
-
A brief flash of pink or magenta appears and then quickly fades to clear.[5]
-
The final reading is significantly lower than expected based on the experimental conditions (e.g., after shocking a water system).[2]
Q2: I observed a momentary pink flash before the sample went clear. What does this signify?
A: A transient pink color that disappears is a classic indicator that the chlorine concentration is well above the upper limit of your test's range.[5] The initial reaction produces the expected magenta color, but the high concentration of chlorine immediately oxidizes it further to a colorless state.[6]
Q3: How can I obtain an accurate chlorine measurement if bleaching is occurring?
A: The standard and most reliable method to overcome bleaching is to perform a sample dilution.[1][2][3][6] This brings the chlorine concentration down into the optimal range for the DPD assay. See the "Experimental Protocols" section for a detailed dilution procedure. In some specific titration-based methods (FAS-DPD), adding more DPD indicator powder until the pink color stabilizes can also be an option.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is DPD and how does it work?
A: DPD stands for N,N-diethyl-p-phenylenediamine.[6] It is a chromogenic reagent used in the colorimetric determination of free and total chlorine concentrations.[9][10] In the presence of a buffer and free chlorine (hypochlorous acid or hypochlorite ion), DPD is oxidized to form a magenta-colored product known as a Würster dye.[6] The intensity of this color is directly proportional to the chlorine concentration within the test's intended range.[9][10][11]
Q2: What is the chemical basis for the bleaching effect?
A: The bleaching effect is a two-step oxidation process.
-
Color Formation: Free chlorine oxidizes the DPD indicator to form the magenta-colored Würster dye.[6]
-
Bleaching: At excessive chlorine concentrations, the Würster dye undergoes a secondary oxidation, which transforms it into a colorless imine compound.[6] This second reaction removes the colored product, causing the solution to appear clear and resulting in a false-negative or inaccurately low reading.
Q3: At what chlorine concentrations should I be concerned about bleaching?
A: The precise concentration can vary by reagent manufacturer and test kit format. However, general guidelines indicate that bleaching can begin to interfere at chlorine levels between 5 and 10 ppm and becomes significant at concentrations above 10 ppm.[1][3][4] For some tests, this threshold may be higher, around 20 ppm.[4][12]
Q4: Can other substances interfere with the DPD test?
A: Yes. Since the DPD method relies on an oxidation-reduction reaction, other strong oxidizing agents can interfere and produce a false-positive result. These include bromine, iodine, ozone, chlorine dioxide, and oxidized manganese.[1][9][13] Additionally, combined chlorine (chloramines) can slowly react with the free chlorine DPD reagent, causing a gradual increase in color intensity and leading to an artificially high reading if the measurement is not taken within the recommended time frame.[1][9]
Data Presentation
The following table summarizes the expected visual outcomes of a DPD test at various chlorine concentrations.
| Chlorine Concentration Range | Expected DPD Test Outcome | Description |
| 0.1 - 5.0 ppm | ✅ Normal Reaction | A stable pink/magenta color develops, proportional to the chlorine concentration. |
| 5.0 - 10.0 ppm | ⚠️ Partial Bleaching / Interference | The color may be less intense than the actual concentration, leading to an underestimation.[1] |
| > 10.0 ppm | ❌ Complete Bleaching | The sample may flash pink and then turn colorless, or it may remain colorless, resulting in a false-low or zero reading.[1][2][3][4][14] |
Note: Ranges are approximate and can vary depending on the specific test kit and reagents used.
Experimental Protocols
Methodology: Sample Dilution for High-Range Chlorine Analysis
This protocol describes the standard procedure to accurately measure chlorine concentrations that are above the detection limit of a DPD-based assay.
Materials:
-
Sample with suspected high chlorine concentration
-
Chlorine-free water (deionized, distilled, or bottled water with no detectable chlorine)[2][3][4]
-
Graduated cylinders or calibrated pipettes
-
Clean sample vials or flasks for mixing and testing
-
DPD test kit (reagents, comparator, or spectrophotometer)
Procedure:
-
Prepare a 1:1 Dilution:
-
Perform the DPD Test:
-
Use the diluted sample from Step 1 to perform the DPD chlorine test according to your test kit's specific instructions.
-
Record the resulting chlorine concentration value from the comparator or spectrophotometer.
-
-
Calculate the True Concentration:
-
Multiply the measured result by the dilution factor to determine the actual chlorine concentration in the original sample.
-
For a 1:1 dilution, the dilution factor is 2.
-
Formula: True Concentration = Measured Concentration x 2[2]
-
-
Further Dilution (if necessary):
-
If the 1:1 diluted sample still results in bleaching, a higher dilution factor is required.
-
For a 1:4 dilution, mix one part sample water with four parts chlorine-free water (e.g., 1.8 mL sample + 7.2 mL chlorine-free water for a 9 mL total volume).[5]
-
Perform the DPD test and multiply the result by a dilution factor of 5.[14]
-
Mandatory Visualization
The following diagrams illustrate the chemical pathway of the DPD reaction and the logical workflow for troubleshooting high chlorine readings.
Caption: Chemical pathway of DPD indicator with normal vs. high chlorine.
Caption: Logical workflow for troubleshooting DPD bleaching during chlorine testing.
References
- 1. aquamagazine.com [aquamagazine.com]
- 2. medium.com [medium.com]
- 3. Overcoming Interferences in Water Tests [horizonpoolsupply.com]
- 4. Overcoming Interferences in Water Tests [poolspanews.com]
- 5. sarasota.floridahealth.gov [sarasota.floridahealth.gov]
- 6. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 7. poolhelp.com [poolhelp.com]
- 8. troublefreepool.com [troublefreepool.com]
- 9. yamathosupply.com [yamathosupply.com]
- 10. Pool water monitoring - DPD explained - Hanna Instruments Africa [blog.hannaservice.eu]
- 11. cdn.hach.com [cdn.hach.com]
- 12. taylortechnologies.com [taylortechnologies.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Troubleshooting [swimmingpoolchemicals.co.uk]
Technical Support Center: DPD Free Chlorine Testing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address false positive results encountered during DPD (N,N-diethyl-p-phenylenediamine) free chlorine testing. Our aim is to equip researchers, scientists, and drug development professionals with the necessary tools to ensure accurate and reliable chlorine measurements in their experimental work.
Troubleshooting Guide: Investigating False Positive DPD Free Chlorine Results
False positive results in DPD free chlorine tests are a common issue, primarily caused by the presence of other oxidizing agents in the sample that can react with the DPD indicator, mimicking the presence of free chlorine. This guide provides a systematic approach to identifying and mitigating these interferences.
A logical first step in troubleshooting is to follow a structured workflow to diagnose the potential cause of the false positive result.
Caption: A systematic workflow for troubleshooting false positive DPD test results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of false positive results in DPD free chlorine tests?
A1: False positives are typically caused by oxidizing agents other than free chlorine that can also oxidize the DPD reagent. The most common interfering substances include:
-
Monochloramine: Often present in municipal water supplies, it can cause a slow, drifting color change that is mistaken for free chlorine.[1][2][3]
-
Other Halogens: Bromine and iodine will react with DPD to produce a pink color.[1]
-
Oxidized Metals: Oxidized forms of manganese and chromium are known interferents.[3]
-
Other Oxidants: Ozone and hydrogen peroxide can also lead to false positive results.[1]
Q2: How can I distinguish between a true free chlorine reading and interference from monochloramine?
A2: A key indicator of monochloramine interference is a slow, gradual increase in color intensity after the initial mixing of the DPD reagent.[1][2] Free chlorine reacts almost instantaneously. To definitively differentiate, a sequential test for free and total chlorine should be performed. The immediate reading is for free chlorine, and a subsequent reading after the addition of potassium iodide (which catalyzes the reaction with chloramines) gives the total chlorine. The difference between the two values represents the combined chlorine (monochloramine) concentration.[1]
The signaling pathway below illustrates the reactions:
Caption: DPD reaction pathways for free and combined chlorine.
Q3: Can high concentrations of chlorine or bromine lead to inaccurate results?
A3: Yes, very high concentrations of chlorine (above 10 ppm) or bromine (above 20 ppm) can bleach the DPD indicator, leading to a falsely low or even zero reading.[4] If a sample is suspected to have high sanitizer levels but shows a low reading, a dilution of the sample should be prepared and re-tested.[4]
Experimental Protocols
Protocol 1: Standard DPD Free and Total Chlorine Test
This protocol allows for the differentiation of free and combined chlorine.
Materials:
-
Spectrophotometer or colorimeter
-
Cuvettes
-
DPD Free Chlorine reagent powder pillows or solution
-
DPD Total Chlorine reagent powder pillows or solution (containing potassium iodide)
-
Deionized water
-
Sample to be tested
Procedure:
-
Blank Preparation: Fill a clean cuvette with the water sample and use it to zero the instrument.
-
Free Chlorine Measurement: a. To a separate clean cuvette, add the prescribed volume of the sample. b. Add the DPD Free Chlorine reagent and mix gently. c. Immediately (within one minute) place the cuvette in the instrument and record the reading. This is the free chlorine concentration.[1][2]
-
Total Chlorine Measurement: a. To the same cuvette used for the free chlorine measurement, add the DPD Total Chlorine reagent. b. Allow a reaction time of at least three minutes. c. Place the cuvette in the instrument and record the reading. This is the total chlorine concentration.
-
Calculation:
-
Combined Chlorine (mg/L) = Total Chlorine (mg/L) - Free Chlorine (mg/L)
-
Protocol 2: Mitigation of Manganese Interference
This protocol describes how to correct for interference from oxidized manganese.
Materials:
-
Potassium Iodide solution (30 g/L)
-
Sodium Arsenite solution (5 g/L)
-
Equipment from Protocol 1
Procedure:
-
Initial Measurement (Chlorine + Manganese): a. Perform the DPD free chlorine test as described in Protocol 1 on the untreated sample. b. Record this value as Reading A .
-
Manganese Measurement: a. Take a new aliquot of the sample. b. Add 3 drops of Potassium Iodide solution and wait for 1 minute. c. Add 3 drops of Sodium Arsenite solution and mix. This will remove the chlorine, leaving only the oxidized manganese to react. d. Perform the DPD free chlorine test on this pre-treated sample. e. Record this value as Reading B .
-
Calculation:
-
True Free Chlorine (mg/L) = Reading A - Reading B
-
Quantitative Data on Interfering Substances
The following table provides a summary of common interfering substances and the approximate concentration levels at which they may cause false positive results in DPD free chlorine tests.
| Interfering Substance | Typical Concentration Causing Interference | Effect on DPD Test | Mitigation Strategy |
| Monochloramine | 1-4 mg/L | Slow color development, leading to a "phantom" reading that increases over time.[1] | Perform sequential free and total chlorine tests; read free chlorine within 1 minute.[1][2] |
| Bromine | > 10 ppm (can cause bleaching) | Immediate pink color development, read as free chlorine.[4] | Use a test kit specifically designed to differentiate between chlorine and bromine. |
| Iodine | Any detectable level | Immediate pink color development, read as free chlorine.[1] | Use an alternative method for chlorine detection if iodine is present. |
| Oxidized Manganese | > 0.03 mg/L | Immediate and stable pink color, indistinguishable from free chlorine.[2] | Follow the manganese interference mitigation protocol (Protocol 2). |
| Oxidized Chromium | Any detectable level | Can cause a positive interference. | Pre-treatment with specific reagents may be required. |
| Ozone | Any detectable level | Immediate reaction with DPD, causing a false positive.[1] | Allow sample to off-gas before testing. |
| Hydrogen Peroxide | Varies | Can cause a positive interference. | Use of a peroxidase-based test or alternative chlorine detection method. |
References
Technical Support Center: Optimizing DPD Reaction Time for Accurate Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N,N-diethyl-p-phenylenediamine (DPD) reaction time for precise chlorine measurements.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for measuring free chlorine with DPD?
A1: The reaction of DPD with free available chlorine (hypochlorous acid and hypochlorite ion) is virtually instantaneous.[1][2] To avoid interferences from slower-reacting combined chlorine species like monochloramine, it is critical to take the reading for free chlorine within one minute of adding the DPD reagent.[1][2] A color that develops immediately and remains stable is indicative of free chlorine.
Q2: My free chlorine reading continues to increase over time. What does this indicate?
A2: A drifting or gradually darkening pink color after the initial reading is a primary indicator of chloramine interference.[1][2] Monochloramine reacts more slowly with DPD than free chlorine, causing a "phantom" reading that can lead to an overestimation of the free chlorine concentration.[1][3] If you observe this color drift, it is likely that your sample contains combined chlorine.
Q3: How long should I wait to measure total chlorine after adding the necessary reagents?
A3: For total chlorine measurement, which includes both free and combined chlorine, a reaction time of at least two to three minutes is often recommended to ensure the complete reaction of chloramines. The DPD total chlorine reagent contains potassium iodide, which is oxidized by chloramines to iodine. This iodine then reacts with DPD to produce the characteristic magenta color.[1][2] Always refer to your specific test kit instructions for the recommended reaction time.
Q4: The sample solution turned pink and then became colorless. What is the cause of this?
A4: This phenomenon, known as "bleaching," occurs when the chlorine concentration is excessively high (e.g., above 10 ppm).[4][5] The high concentration of chlorine oxidizes the DPD indicator to a colorless compound, leading to a falsely low or zero reading.[4][6] If you observe a flash of pink that quickly disappears, you should dilute the sample with chlorine-free water and re-test, remembering to multiply the result by the dilution factor.[5]
Q5: What are common interfering substances in the DPD test?
A5: Several substances can interfere with the DPD reaction, leading to inaccurate results. These include:
-
Oxidizing Agents: Other oxidants like bromine, iodine, chlorine dioxide, ozone, and hydrogen peroxide can react with DPD and cause false positive readings.[2]
-
Metals: Oxidized manganese and iron can also lead to false positives.[7]
-
Chloramines: As mentioned, monochloramine can interfere with free chlorine readings if the measurement is not taken promptly.[1][2]
-
Potassium Monopersulfate (MPS): This non-chlorine oxidizer can result in falsely high total chlorine readings.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your DPD experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| No color development in a sample expected to have chlorine. | 1. High Chlorine Concentration: The DPD indicator may be bleached by chlorine levels exceeding the test's range (typically >10 ppm).[4][5] 2. Expired or Improperly Stored Reagents: Reagents can degrade over time, especially if exposed to heat, light, or humidity.[8][9] | 1. Perform a dilution of the sample (e.g., 1:1 or 1:3 with chlorine-free water) and re-test. Multiply the result by the dilution factor.[5][10] 2. Check the expiration date on your reagents. Store them in a cool, dark, and dry place.[8][9] Replace if expired or if they show signs of degradation (e.g., discoloration).[9][10] |
| Falsely high free chlorine reading. | 1. Chloramine Interference: The reading was taken after the recommended one-minute window, allowing slower-reacting chloramines to contribute to the color development.[1][4] 2. Presence of Other Oxidants: Substances like bromine, ozone, or oxidized manganese are present in the sample.[2] 3. DPD Reagent #3 Contamination: Residual DPD #3 reagent (used for total chlorine) in the testing equipment can cause a false positive for free chlorine.[4] | 1. Strictly adhere to a one-minute reaction time for free chlorine readings.[1] 2. If interference from other oxidants is suspected, specific analytical methods may be required to correct for them. For manganese, a correction can be made using potassium iodide and sodium arsenite. 3. Thoroughly rinse all testing equipment with deionized water immediately after testing for total chlorine.[4][11] |
| Inconsistent or non-reproducible results. | 1. Improper Sample Handling: Inaccurate sample volume or contamination of the sample cell.[11] 2. Incorrect Reagent Addition: Holding the reagent dropper at an angle can alter drop size and lead to incorrect dosing.[10] 3. Variable Reaction Time: Not adhering to a consistent reaction time for each measurement. | 1. Use a clean, dedicated sample cell for zeroing the instrument and for the measurement to avoid optical differences. Ensure the sample volume is accurate.[11] 2. Hold reagent bottles completely vertically when dispensing drops.[10] 3. Use a timer to ensure a consistent and accurate reaction time for all samples. |
| Cloudy or turbid sample after adding reagents. | 1. High Water Hardness: High levels of calcium hardness (above 500 ppm) can cause the solution to become cloudy.[10] 2. High Total Dissolved Solids (TDS): Elevated TDS can also lead to turbidity.[10] | 1. If high hardness is suspected, a dilution may be necessary. 2. Consider filtering the sample before analysis if turbidity is an issue. |
Experimental Protocols
Protocol 1: DPD Method for Free Chlorine Measurement
-
Rinse a clean sample cell with the water to be tested.
-
Fill the sample cell to the appropriate volume mark (e.g., 10 mL).
-
Place the sample cell in the colorimeter or spectrophotometer and zero the instrument.
-
Remove the sample cell and add the DPD #1 reagent (or DPD free chlorine powder pillow).
-
Cap the cell and invert several times to mix thoroughly.
-
Immediately place the sample cell back into the instrument.
-
Take the reading within one minute of adding the reagent. The result is the free chlorine concentration.
Protocol 2: DPD Method for Total Chlorine Measurement
-
Use the sample from the completed free chlorine test.
-
Add the DPD #3 reagent to the same sample cell.
-
Cap the cell and invert several times to mix.
-
Allow for a reaction time of at least two minutes (or as specified by the reagent manufacturer).
-
Place the sample cell in the instrument and take the reading. The result is the total chlorine concentration.
-
To determine the combined chlorine concentration, subtract the free chlorine result from the total chlorine result.
Visualizations
References
- 1. yamathosupply.com [yamathosupply.com]
- 2. False free chlorine readings - Hanna Instruments Africa [blog.hannaservice.eu]
- 3. yamathosupply.com [yamathosupply.com]
- 4. aquamagazine.com [aquamagazine.com]
- 5. medium.com [medium.com]
- 6. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. oxidationtech.com [oxidationtech.com]
- 9. taylortechnologies.com [taylortechnologies.com]
- 10. marincounty.gov [marincounty.gov]
- 11. intheswim.com [intheswim.com]
Technical Support Center: DPD Method Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of temperature on the performance of the N,N-diethyl-p-phenylenediamine (DPD) method for chlorine analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage temperature for DPD reagents?
A1: DPD reagents are sensitive to environmental conditions and should be stored at a consistent, controlled temperature to ensure their stability and efficacy.[1][2] Extreme temperature fluctuations, such as moving them between a refrigerator and a hot vehicle, can cause deterioration.[1][2] For optimal shelf life, store reagents in a dark place and within the recommended temperature range.
Q2: How does the sample water temperature affect DPD test results?
A2: Water sample temperature is a critical factor that can significantly influence the accuracy of DPD test results. Higher temperatures accelerate the chemical reactions, which can lead to two primary issues:
-
Falsely Elevated Free Chlorine Readings: At higher temperatures, combined chlorine (chloramines) can react with the DPD reagent, a reaction that should ideally only occur when measuring total chlorine. This interference leads to an overestimation of the free chlorine concentration.[3] The ideal temperature to minimize this interference is around 20°C.[3][4]
-
Color Fading: The magenta color produced by the DPD reaction is unstable and will fade over time.[3] This fading is accelerated at higher temperatures and at higher chlorine concentrations.[3] For instance, a color developed in a sample with a concentration of 5.0 mg/L may be stable for less than a minute.[3] Conversely, lower temperatures slow down the rate of chlorine decay, which could lead to higher residual chlorine concentrations.[5]
Q3: What is the optimal operating temperature range for conducting the DPD method?
A3: For the most accurate and reliable results, it is recommended to perform the DPD test within a specific temperature range. Exceeding these temperatures can lead to decreased color intensity and inaccurate readings.
Q4: Can temperature affect the stability of the DPD color development?
A4: Yes, temperature is a primary factor affecting the stability of the developed color. The red color produced by the reaction of DPD with chlorine is unstable, and the rate of fading increases with higher temperatures and higher concentrations of chlorine.[3] This time-dependent instability is a significant source of reduced precision in DPD measurements.[3] Therefore, it is crucial to adhere to standardized timing for all steps of the procedure.[3]
Q5: How can I mitigate the effects of high temperature on my DPD measurements?
A5: To minimize the impact of high temperatures, it is advisable to cool the water sample to approximately 20°C before testing.[3] If immediate cooling is not feasible, adding a thioacetamide solution can be used to stop the reaction of combined chlorine with the DPD reagent.[3]
Troubleshooting Guide
This guide addresses common problems encountered during DPD analysis that may be related to temperature.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or drifting readings | Temperature fluctuations during analysis. | Ensure the sample and reagents are at a stable and optimal temperature (around 20°C).[3][4] Use a temperature-controlled water bath if necessary. |
| Falsely high free chlorine readings | High sample temperature causing interference from chloramines.[3] | Cool the sample to the recommended temperature range before adding reagents.[3] |
| Color fades too quickly | High sample temperature and/or high chlorine concentration accelerating color decay.[3] | Take readings immediately after the specified reaction time. Cooling the sample can also help stabilize the color.[3] |
| No color development at high chlorine levels | Bleaching of the DPD indicator due to very high chlorine concentrations.[6][7] | Dilute the sample with chlorine-free water and re-test.[7] A brief flash of pink upon reagent addition can be an indicator of bleaching.[8] |
| Reagents appear discolored or clumped | Improper storage, including exposure to high temperatures or humidity.[1][2] | Discard the compromised reagents and use a fresh, properly stored supply. Always replace reagent caps immediately and tighten them carefully.[1][2] |
Quantitative Data Summary
| Parameter | Recommended Temperature Range | Notes |
| DPD Reagent Storage | 2°C - 29°C (36°F - 85°F)[1][2] | Consistent temperature is crucial. Avoid extreme fluctuations. |
| 10°C - 25°C | Recommended for specific refill vials. | |
| DPD Method Operation | 5°C - 40°C[9] | Temperatures exceeding 40°C can decrease color intensity.[9] |
| Around 20°C[3][4] | Ideal for minimizing interference from combined chlorine.[3] |
Experimental Protocols
Standard DPD Method for Free and Total Chlorine
This protocol outlines the general steps for determining free and total chlorine concentrations using the DPD colorimetric method.
-
Sample Collection: Collect the water sample in a clean glass or plastic container. It is recommended to analyze the sample immediately after collection.[9]
-
Temperature Adjustment: If the sample temperature is outside the optimal range (ideally around 20°C), place the sample container in a water bath to cool or warm it as needed.[3]
-
Free Chlorine Measurement: a. Rinse a clean colorimeter cell with the water sample. b. Fill the cell to the 10 mL mark with the sample. c. Add the contents of one DPD Free Chlorine reagent powder pillow or the specified number of drops of liquid reagent. d. Cap the cell and invert several times to mix. e. Place the cell into the colorimeter and take a reading within one minute of adding the reagent. This reading is the free chlorine concentration.
-
Total Chlorine Measurement: a. Use the same sample from the free chlorine measurement. b. Add the contents of one DPD Total Chlorine reagent powder pillow or the specified number of drops of liquid reagent (which typically contains potassium iodide). c. Cap the cell and invert to mix. d. Allow for a reaction time of three to six minutes. e. Place the cell into the colorimeter and take a reading. This reading is the total chlorine concentration.
-
Combined Chlorine Calculation: a. Subtract the free chlorine reading from the total chlorine reading to determine the combined chlorine concentration.
Visualizations
References
- 1. oxidationtech.com [oxidationtech.com]
- 2. Taylor Reagent 16 oz., R-0871-E (FAS-DPD Chlorine) [recsupply.com]
- 3. News - Introduction to DPD colorimetry [lhwateranalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of Temperature and PH on Residual Chlorine Measurements [boquinstrument.com]
- 6. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 7. troublefreepool.com [troublefreepool.com]
- 8. processinstruments.net [processinstruments.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
correcting for chloramine interference in DPD free chlorine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chloramine interference in DPD (N,N-diethyl-p-phenylenediamine) free chlorine measurements.
Frequently Asked Questions (FAQs)
Q1: What is the DPD method for free chlorine measurement?
A1: The DPD method is a widely used colorimetric technique for determining free chlorine concentrations in water.[1][2] In this method, the DPD reagent reacts almost instantaneously with free chlorine (hypochlorous acid and hypochlorite ion) to produce a magenta-colored solution.[1][3][4] The intensity of this color is directly proportional to the free chlorine concentration and is typically measured using a spectrophotometer or colorimeter.[1][5]
Q2: What are chloramines and why do they interfere with free chlorine measurement?
A2: Chloramines, also known as combined chlorine, are disinfectants formed from the reaction of ammonia with chlorine.[2][4] While they are disinfectants, they are less potent than free chlorine. The primary issue for free chlorine testing is that chloramines, particularly monochloramine, also react with the DPD free chlorine reagent, but at a slower rate than free chlorine. This slow reaction produces the same magenta color, leading to a positive interference and an overestimation of the free chlorine concentration.[3][6] This is often referred to as a "false positive" or "phantom" reading.[3][6]
Q3: How can I identify chloramine interference in my DPD free chlorine test?
A3: A key indicator of chloramine interference is a "drifting" or slowly intensifying color after the initial mixing of the DPD reagent with the water sample.[3][6][7] Free chlorine reacts almost instantly to produce a stable color. If the color continues to deepen over a minute or more, it is likely that chloramines are present and are slowly reacting with the DPD reagent.[6][7]
Q4: What is the standard procedure to minimize chloramine interference?
A4: The most common and straightforward method to minimize chloramine interference is to take the free chlorine reading within one minute of adding and mixing the DPD reagent.[3][6] This allows for the rapid reaction with free chlorine to be measured before the slower-reacting chloramines can significantly contribute to the color development.
Q5: How is combined chlorine (chloramines) typically measured?
A5: Combined chlorine is usually determined indirectly. First, a free chlorine measurement is taken. Then, in a separate test for total chlorine, potassium iodide is added to the sample along with the DPD reagent. The iodide catalyzes the reaction of chloramines with DPD.[3][5] The combined chlorine concentration is then calculated by subtracting the free chlorine reading from the total chlorine reading.[3] An inaccurate free chlorine measurement will lead to an incorrect determination of the combined chlorine level.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Color of the sample continues to darken after one minute. | Chloramine interference. | 1. Ensure readings are taken promptly within one minute of reagent addition.2. If high levels of chloramines are suspected, consider using the DPD-STEADIFAC method or the Indophenol method for a more accurate measurement. |
| Free chlorine readings are unexpectedly high and inconsistent. | Presence of high concentrations of monochloramine leading to "phantom readings". | 1. Perform a total chlorine test. If the total chlorine is high and the free chlorine reading is also high but drifts, chloramine interference is likely.2. Use the Indophenol method (Hach Method 10241), which is specific for free chlorine and not affected by chloramines. |
| A faint pink color appears immediately and then darkens significantly. | This is a classic sign of chloramine interference, where a low level of free chlorine might be present, but the dominant color development is from chloramines. | 1. Follow the one-minute reading protocol strictly.2. For a more precise quantification of low free chlorine in the presence of high chloramines, the Indophenol method is recommended. |
| Unsure if the DPD reagent is being affected by other substances. | Oxidized forms of manganese and other oxidizing agents can also interfere with the DPD free chlorine test. | If manganese or other oxidants are suspected, the Indophenol method is a suitable alternative as it is not susceptible to these interferences. |
Quantitative Data on Chloramine Interference
Chloramine interference in the DPD free chlorine test is influenced by several factors, including temperature, pH, and the concentration of monochloramine. The following table, based on data from Hach, illustrates the approximate interference of monochloramine at various temperatures when the reading is taken after one minute.
| Monochloramine Concentration (as Cl2) | Interference at 5°C (41°F) (mg/L Cl2) | Interference at 10°C (50°F) (mg/L Cl2) | Interference at 20°C (68°F) (mg/L Cl2) | Interference at 30°C (86°F) (mg/L Cl2) |
| 1.2 mg/L | < 0.1 | < 0.1 | 0.1 | 0.2 |
| 2.5 mg/L | 0.1 | 0.1 | 0.2 | 0.3 |
| 3.5 mg/L | 0.1 | 0.2 | 0.3 | 0.4 |
Data is approximate and intended for illustrative purposes.
Experimental Protocols
For situations where the standard one-minute DPD method is insufficient due to high chloramine concentrations, the following methods are recommended:
DPD-STEADIFAC Method (with Thioacetamide)
This method involves the addition of thioacetamide to "quench" or stop the reaction of chloramines with the DPD reagent after the free chlorine has reacted.
Reagents:
-
DPD Reagent (Powder Pillow or Tablet)
-
Thioacetamide Solution (0.25% w/v): Dissolve 0.25 g of thioacetamide in 100 mL of deionized water.
Procedure:
-
Collect a 10 mL water sample in a clean sample cell.
-
Add the contents of one DPD Free Chlorine Reagent powder pillow or one DPD tablet and mix rapidly to dissolve.
-
Immediately add one drop of the 0.25% thioacetamide solution and mix.
-
Measure the absorbance of the solution using a spectrophotometer or colorimeter at 515 nm. This reading represents the free chlorine concentration.
Indophenol Method (Based on Hach Method 10241)
This method is highly specific for free chlorine and is not subject to interference from chloramines or oxidized manganese. Free chlorine is converted to monochloramine, which then reacts to form a green-colored indophenol.
Reagents (Hach):
-
Freechlor F Reagent Solution
-
Monochlor F Reagent Powder Pillow
Procedure:
-
Collect two 10 mL water samples in separate clean sample cells (one for the blank, one for the sample).
-
To the sample cell, add 5 drops of Freechlor F Reagent Solution. Cap and invert to mix.
-
Add the contents of one Monochlor F Reagent Powder Pillow to both the blank and the sample cells.
-
Cap both cells and shake for approximately 20 seconds to dissolve the powder.
-
Allow a 5-minute reaction time. A green color will develop in the sample if free chlorine is present.
-
Place the blank in the spectrophotometer or colorimeter and zero the instrument.
-
Place the sample cell in the instrument and take the reading. The result is the free chlorine concentration.
Visualizations
Caption: Chemical pathways in DPD testing for free chlorine.
Caption: Troubleshooting workflow for chloramine interference.
References
- 1. Methods of Testing for Free and Total Chlorine Using DPD - Palintest [palintest.com]
- 2. palintest.fr [palintest.fr]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. waterlinetechnologies.com [waterlinetechnologies.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 7. lcms.cz [lcms.cz]
Technical Support Center: Improving the Limit of Detection for the DPD Assay
Welcome to the technical support center for the N,N-diethyl-p-phenylenediamine (DPD) assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for measuring free and total chlorine.
Frequently Asked Questions (FAQs)
Q1: What is the DPD assay and what is its primary application?
The DPD assay is a colorimetric method widely used for measuring the concentration of chlorine in water samples.[1][2] It is a standard technique in drinking water treatment, swimming pool maintenance, and industrial water processes to ensure proper disinfection and safety.[1][3] The assay can differentiate between free chlorine, combined chlorine, and total chlorine levels.[1]
Q2: What is the fundamental principle of the DPD assay?
The DPD method is based on the reaction between the DPD reagent (N,N-diethyl-p-phenylenediamine) and chlorine (or other oxidizing agents). In the presence of chlorine, the colorless DPD compound is oxidized to form a magenta-colored Würster dye.[2] The intensity of this pink/magenta color is directly proportional to the chlorine concentration and is typically measured using a spectrophotometer or colorimeter at a wavelength of approximately 520 nm.[1][3]
Q3: What is a typical Limit of Detection (LOD) for the DPD assay?
The Method Detection Limit (MDL) is the minimum concentration of a substance that can be reported with 99% confidence that the concentration is greater than zero.[4] For the DPD chlorine assay, the MDL typically ranges from 0.02 mg/L to 0.05 mg/L.[4] Specific commercial kits and instruments may report MDLs around 0.03 mg/L or 0.05 mg/L.[5][6] The Minimum Level (ML) for reliable quantification is often slightly higher, for instance, around 0.1 mg/L to 0.15 mg/L.[5][6]
Q4: What are the key factors that influence the accuracy and detection limit of the DPD assay?
Several factors can impact the performance of the DPD assay:
-
pH: The reaction is highly pH-dependent, with an optimal range of 6.0 to 6.6 for stable and rapid color development.[7][8]
-
Interfering Substances: Other oxidizing agents like bromine, iodine, ozone, and metal ions such as oxidized manganese and iron can react with DPD, causing false positive results.[4]
-
Chlorine Concentration: Very high levels of chlorine (e.g., above 5-10 ppm) can bleach the DPD indicator, leading to falsely low or zero readings.[9]
-
Reagent Stability: The stability of DPD reagents, whether in powder, liquid, or tablet form, is critical. Liquid reagents may require refrigeration, while powders must be kept dry and protected from light.[2][8]
-
Sample Handling: Chlorine in water samples is unstable and can degrade quickly, especially when exposed to sunlight or agitation. Samples should be analyzed immediately after collection.[5]
-
Reaction Time: The timing of the measurement is crucial, particularly when differentiating between free and combined chlorine.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the DPD assay.
Issue: Results are Unexpectedly Low or Colorless
Q: My sample is supposed to contain a high chlorine concentration, but the DPD test results in a colorless solution or a very low reading. What is happening?
This is likely due to a "bleaching effect." At very high chlorine concentrations (typically starting between 5 and 10 mg/L), the excess chlorine further oxidizes the magenta-colored Würster dye to a colorless imine product.[2][9] This leads to a significant underestimation of the actual chlorine level.
Solution:
-
Dilute the Sample: Perform a serial dilution of the original sample using chlorine-free deionized water to bring the concentration within the method's measurement range (e.g., 0.15 to 5.0 mg/L).[6]
-
Re-analyze: Run the DPD assay on the diluted sample.
-
Calculate: Multiply the result by the dilution factor to determine the original concentration.
Issue: Results are Unexpectedly High (False Positives)
Q: I am getting a positive chlorine reading in a sample that should be chlorine-free. What could cause this?
False positive results are typically caused by interfering substances that can also oxidize the DPD reagent.
Potential Causes & Solutions:
-
Other Oxidizing Agents: Substances like bromine, iodine, ozone, and chlorine dioxide will react with DPD and produce a pink color.[10] If these are known to be present, the DPD method may not be suitable for specific chlorine measurement.
-
Oxidized Manganese or Iron: These are the most common metallic interferents.[4]
-
Correction for Manganese: A specific protocol involving potassium iodide and sodium arsenite can be used to correct for manganese interference.
-
-
Monochloramine Interference (in Free Chlorine Test): Monochloramine reacts more slowly with DPD than free chlorine. If the reading for free chlorine is not taken quickly, monochloramine will begin to react, causing the color intensity to increase over time, a phenomenon known as "phantom reading."[10]
-
Solution: Ensure that the free chlorine reading is taken immediately, ideally within one minute of adding the DPD reagent.[10]
-
Issue: Inconsistent or Drifting Results
Q: My free chlorine readings are not stable and tend to increase over time. Why?
This is a classic sign of monochloramine interference, as described above.[10] The slow reaction of combined chlorine species with the DPD reagent causes the color to drift darker after the initial, rapid reaction of free chlorine.
Solution:
-
Strict Timing: Adhere to a strict reading time of less than one minute for free chlorine analysis.[10]
-
Differentiate Chlorine Species: To confirm, perform a total chlorine test. If the total chlorine result is significantly higher than the initial free chlorine reading, combined chlorine (like monochloramines) is present. The combined chlorine concentration is the difference between the total and free chlorine readings.[10]
Data & Parameters
Table 1: Key Performance & Optimization Parameters for the DPD Assay
| Parameter | Optimal Value / Range | Notes | Source(s) |
| Method Detection Limit (MDL) | 0.02 - 0.05 mg/L | Represents the minimum concentration detectable with 99% confidence. | [4][5] |
| Minimum Level (ML) | 0.1 - 0.15 mg/L | The lowest concentration at which quantification is reliable. | [5][6] |
| Optimal pH | 6.0 - 6.6 | Critical for reaction speed and color stability. A buffer is essential. | [7][8] |
| Measurement Wavelength | ~520 nm | The peak absorbance wavelength for the magenta Würster dye. | [3][5] |
| Free Chlorine Read Time | < 1 minute | Crucial to avoid interference from slower-reacting chloramines. | [10] |
| Total Chlorine Reaction Time | ~2 - 3 minutes | Allows for the complete reaction of combined chlorine after adding potassium iodide. | [8] |
| Bleaching Threshold | > 5 - 10 mg/L | Concentrations above this level may cause the color to fade, requiring sample dilution. | [9] |
Table 2: Common Interferences and Mitigation Strategies
| Interferent | Effect | Mitigation Strategy | Source(s) |
| Oxidized Manganese (Mn) | False Positive | Add potassium iodide and sodium arsenite to the sample to chemically inhibit the interference. | |
| Oxidized Iron (Fe) | False Positive | Often present with manganese; some correction methods address both. Maintaining optimal pH can help. | [4] |
| Monochloramines | False Positive (slowly develops) | Read free chlorine results within 1 minute of reagent addition. | [10] |
| Other Oxidants (Br₂, I₂, O₃) | False Positive | These are inherent interferences. If present, consider an alternative chlorine detection method like amperometric titration for higher specificity. | [11] |
| Sunlight / UV Light | Reagent Degradation | Keep samples and prepared reagents covered or in opaque containers, especially during the total chlorine reaction time. | |
| High Hardness (Ca²⁺, Mg²⁺) | May cause precipitation with phosphate buffers. | Ensure buffer composition is appropriate for the sample matrix. | [7] |
| Color / Turbidity | Positive bias in reading | Use a sample blank (the sample water without DPD reagent) to zero the spectrophotometer. | [6] |
Experimental Protocols
Protocol 1: Standard DPD Method for Free and Total Chlorine
1. Sample Preparation:
-
Collect the water sample and analyze it immediately.[5]
-
If necessary, adjust the sample pH to be between 6 and 9.[6]
2. Free Chlorine Measurement:
-
Turn on the spectrophotometer/colorimeter and set the wavelength to ~520 nm.
-
Fill a clean cuvette with the water sample and use it to zero the instrument.
-
To a separate cuvette containing a specific volume of sample (e.g., 10 mL), add the DPD reagent for free chlorine (e.g., one DPD-1 tablet or powder pack).[8]
-
Cap the cuvette and shake/swirl vigorously until the reagent is dissolved. A pink color will develop if free chlorine is present.[5]
-
Immediately (within one minute), place the cuvette in the instrument and record the absorbance or concentration reading. This is the Free Chlorine value.[10]
3. Total Chlorine Measurement:
-
Using the same cuvette from the free chlorine measurement, add the potassium iodide reagent (e.g., one DPD-3 tablet).
-
Cap and swirl to mix.
-
Allow the sample to stand for 2-3 minutes to allow for the complete reaction of combined chlorine species.[8]
-
Place the cuvette back into the instrument and record the new reading. This is the Total Chlorine value.
4. Calculation:
-
Combined Chlorine = Total Chlorine - Free Chlorine.
Diagrams and Workflows
Caption: Basic colorimetric reaction pathway of the DPD assay.
Caption: A logical workflow for troubleshooting common DPD assay issues.
References
- 1. hydroinstruments.com [hydroinstruments.com]
- 2. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 3. News - Determination of residual chlorine/total chlorine by DPD spectrophotometry [lhwateranalysis.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Optimization and feasibility assessment of the DPD colorimetric method with phosphate, iodide, and sulfuric acid for total residual oxidant monitoring in ballast water treatment systems [eeer.org]
- 8. junsei.co.jp [junsei.co.jp]
- 9. aquamagazine.com [aquamagazine.com]
- 10. yamathosupply.com [yamathosupply.com]
- 11. pubs.ciphi.ca [pubs.ciphi.ca]
Validation & Comparative
A Comparative Guide to the Validation of the DPD Method for Drinking Water Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of residual chlorine in drinking water is paramount for ensuring public health and safety. The N,N-diethyl-p-phenylenediamine (DPD) colorimetric method is a widely adopted standard for this purpose.[1][2] This guide provides a comprehensive validation comparison of the DPD method against common alternatives, offering supporting experimental data and detailed protocols to aid researchers and professionals in making informed decisions for their analytical needs.
Comparative Analysis of Method Performance
The selection of an appropriate analytical method hinges on a thorough evaluation of its performance characteristics. The following table summarizes key quantitative data for the DPD method and two common alternatives: amperometric titration and direct spectrophotometry.
| Performance Parameter | DPD Method | Amperometric Titration | Direct Spectrophotometry |
| Principle | Colorimetric | Electrochemical | Spectroscopic |
| Measurement Range | 0.05 - 4.0 mg/L | 0.01 - 20 mg/L | Dependent on wavelength |
| Method Detection Limit (MDL) | 0.03 mg/L[3] | Lower than DPD | Higher than DPD |
| Accuracy (% Recovery) | 98.4%[3] | High | Dependent on water matrix |
| Precision (RSD%) | 4.7%[3] | High | Moderate |
| Interferences | Oxidized manganese, other oxidants, high levels of combined chlorine[1][4] | Changes in pH, temperature, and flow; fouling by iron and manganese[5][6][7][8] | Turbidity, organic matter |
| Advantages | Simple, rapid, widely available reagents[2] | High accuracy and precision, no reagents for some types | No reagents, continuous measurement |
| Disadvantages | Susceptible to interferences, reagent stability | Requires skilled operator, equipment cost | Lower sensitivity, matrix effects |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for the DPD method and its validation.
DPD Method for Free and Total Chlorine Analysis
This protocol is based on the widely recognized Standard Methods 4500-Cl G and EPA Method 330.5.
Reagents:
-
DPD Indicator Solution: Commercially available or prepared by dissolving 1 g of DPD oxalate in chlorine-free water containing 8 mL of 1+3 H₂SO₄ and 200 mg of EDTA. Dilute to 1 L.
-
Phosphate Buffer Solution: Dissolve 24 g of anhydrous Na₂HPO₄ and 46 g of anhydrous KH₂PO₄ in chlorine-free water. Combine with 100 mL of water containing 800 mg of EDTA. Dilute to 1 L.
-
Potassium Iodide (KI) crystals: For total chlorine determination.
Procedure for Free Chlorine:
-
To a 10 mL sample, add the appropriate volume of phosphate buffer and DPD indicator solution (or a pre-packaged DPD powder pillow).
-
Mix thoroughly.
-
Immediately measure the absorbance at 515 nm using a spectrophotometer or colorimeter.
-
The reading corresponds to the free chlorine concentration.
Procedure for Total Chlorine:
-
To the same sample used for free chlorine measurement, add a small crystal of potassium iodide (or a DPD total chlorine powder pillow containing KI).
-
Mix to dissolve.
-
Allow a reaction time of at least 2 minutes.
-
Measure the absorbance at 515 nm.
-
This reading corresponds to the total chlorine concentration.
-
Combined chlorine can be calculated by subtracting the free chlorine concentration from the total chlorine concentration.
Validation Protocol for the DPD Method
This protocol outlines the key steps to validate the DPD method in a laboratory setting.
1. Determination of Method Detection Limit (MDL):
-
Prepare a chlorine standard with a concentration 3 to 5 times the estimated MDL (e.g., 0.1 mg/L).[4]
-
Analyze at least seven replicates of this standard.
-
Calculate the standard deviation of the replicate measurements.
-
The MDL is calculated as: MDL = t * s (where 't' is the Student's t-value for a 99% confidence level and n-1 degrees of freedom, and 's' is the standard deviation).
2. Assessment of Accuracy:
-
Prepare a set of standards of known concentrations (at least three levels spanning the measurement range).
-
Analyze each standard in triplicate.
-
Calculate the percent recovery for each standard using the formula: % Recovery = (Measured Concentration / True Concentration) * 100.
-
The average percent recovery should be within an acceptable range (e.g., 90-110%).
3. Assessment of Precision:
-
Repeatability (Intra-assay precision): Analyze at least seven replicates of a single standard concentration on the same day by the same analyst. Calculate the relative standard deviation (RSD).
-
Intermediate Precision (Inter-assay precision): Analyze the same standard on different days by different analysts. Calculate the RSD.
-
The RSD should be below a pre-defined limit (e.g., <15%).
4. Linearity:
-
Prepare a series of at least five calibration standards of known concentrations that span the expected working range of the method.
-
Analyze each standard and plot the absorbance versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be close to 1 (e.g., >0.995).
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
References
- 1. yamathosupply.com [yamathosupply.com]
- 2. hydroinstruments.com [hydroinstruments.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. ysi.com [ysi.com]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. cdn.hach.com [cdn.hach.com]
- 8. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
A Comparative Guide to Chlorine Analysis: DPD Colorimetric Method vs. Amperometric Titration
For researchers, scientists, and professionals in drug development, the accurate measurement of chlorine in various aqueous solutions is critical for applications ranging from disinfection validation to ensuring the quality of water used in pharmaceutical processes. Two of the most established and widely utilized methods for determining chlorine concentration are the DPD (N,N-diethyl-p-phenylenediamine) colorimetric method and amperometric titration. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific analytical needs.
At a Glance: Performance Comparison
The choice between the DPD method and amperometric titration hinges on a variety of factors including the required sensitivity, the chemical matrix of the sample, and practical considerations such as ease of use and cost. The following table summarizes the key quantitative performance characteristics of each method.
| Feature | DPD Colorimetric Method | Amperometric Titration |
| Principle | Colorimetric | Electrochemical |
| Measurement | Intensity of a color change proportional to chlorine concentration. | Electric current change during titration with a reducing agent. |
| Accuracy | Generally good; can be affected by interferences. In one study, a mean recovery of 98.4% was observed.[1] | Considered a standard of comparison for accuracy.[2] Online sensors can be accurate to within ±1 ppm or ~20% of the calibrated set point.[3] |
| Precision | Generally more precise in some applications.[4] A relative standard deviation of 4.7% has been reported.[1] | Can be less precise than DPD in some wastewater applications.[4] |
| Detection Limit | Approximately 0.01 to 0.03 mg/L (10 to 30 µg/L).[1][5] | As low as 0.001 mg/L (1 µg/L) with specialized procedures.[6] Standard methods have a higher detection limit, around 0.04-0.05 mg/L for disposable sensors.[7] |
| Interferences | Oxidized manganese, chromium, monochloramine (in free chlorine analysis), color, and turbidity.[8] | Nitrogen trichloride, chlorine dioxide, copper, and silver ions. Less affected by color and turbidity.[2] |
| Ease of Use | Relatively simple and rapid, suitable for field testing. | More complex, requires greater operator skill and specialized equipment.[2][8] |
| Cost | Lower initial equipment cost. Reagent costs are ongoing. | Higher initial equipment cost. Lower cost per test as it is reagentless (titrant is a consumable).[9] |
Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for both the DPD colorimetric method and amperometric titration.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. NEMI Method Summary - 4500-Cl D [nemi.gov]
- 3. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gfredlee.com [gfredlee.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. pubs.ciphi.ca [pubs.ciphi.ca]
- 9. ysi.com [ysi.com]
A Comparative Analysis of DPD and Syringaldazine (FACTS) Methods for Chlorine Measurement
For researchers, scientists, and professionals in drug development, the accurate measurement of chlorine is critical in various applications, from ensuring the sterility of manufacturing environments to assessing the efficacy of disinfecting agents. Two widely recognized colorimetric methods for this purpose are the N,N-diethyl-p-phenylenediamine (DPD) method and the syringaldazine (Free Available Chlorine Test with Syringaldazine, or FACTS) method. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for specific research needs.
Chemical Principles
DPD Method: The DPD method is a well-established and widely used technique for determining both free and total chlorine.[1][2] In this method, N,N-diethyl-p-phenylenediamine (DPD) acts as a colorless indicator that is oxidized by free chlorine (hypochlorous acid and hypochlorite ion) to produce a magenta-colored compound known as a Würster dye.[1][3] The intensity of this color, which is directly proportional to the chlorine concentration, is measured spectrophotometrically, typically at a wavelength of 515 nm or 520 nm.[4][5] To measure total chlorine, potassium iodide is added to the reaction. The iodide is oxidized by combined chlorine (chloramines) to iodine, which then reacts with DPD to produce the characteristic magenta color.[6] The difference between the total and free chlorine measurements yields the concentration of combined chlorine.[7]
Syringaldazine (FACTS) Method: The FACTS method was specifically developed for the measurement of free available chlorine.[8] It utilizes a saturated solution of syringaldazine (3,5-dimethoxy-4-hydroxybenzaldazine) in 2-propanol.[8] Free chlorine oxidizes syringaldazine on a 1:1 molar basis, resulting in the formation of a colored product with a maximum absorbance at 530 nm.[8] A key feature of this method is its high specificity for free chlorine, with minimal interference from common chlorine species like monochloramine and dichloramine at significant concentrations.[8]
Performance Characteristics
The choice between the DPD and FACTS methods often depends on the specific requirements of the analysis, including the expected concentration range of chlorine, the potential presence of interfering substances, and the need to differentiate between free and combined chlorine. The following table summarizes the key performance characteristics of each method based on available experimental data.
| Parameter | DPD Method | Syringaldazine (FACTS) Method |
| Analyte(s) | Free Chlorine, Combined Chlorine, Total Chlorine | Free Chlorine |
| Detection Range | 0.15 to 5.0 mg/L Cl₂ (expandable with dilution)[4] | 0.1 to 10 mg/L Cl₂[8] |
| Wavelength (λmax) | ~515 nm or 520 nm[4][5] | 530 nm[8] |
| Reaction Time | Free Chlorine: ~1 minute; Total Chlorine: 3-6 minutes[4][9] | Rapid |
| Specificity | Reacts with free chlorine, combined chlorine (with KI), and other oxidizing agents.[5][6] | Highly specific for free chlorine.[8] |
| Lower Limit of Detection | 0.021 mg/L as Cl₂[2] | 0.014 mg/L as Cl₂[2] |
Comparison of Interferences
The accuracy of chlorine measurements can be significantly affected by the presence of interfering substances in the sample matrix. The FACTS method is notably less susceptible to interference from common substances found in water compared to the DPD method.
| Interfering Substance | DPD Method Interference | Syringaldazine (FACTS) Method Interference |
| Monochloramine | Can cause a positive interference in free chlorine measurements, which increases with time.[3][10] | No interference up to 18 mg/L.[8] |
| Dichloramine | Interferes with total chlorine measurement. | No interference up to 10 mg/L.[8] |
| Trichloramine | Positive interference. | Positive interference at levels above 0.6 mg/L.[8] |
| Oxidized Manganese | Positive interference. Can be corrected for.[10] | No interference up to 1 mg/L.[8] |
| Oxidized Iron | Can interfere. | No interference from ferric iron up to 10 mg/L.[8] |
| Nitrite | Can interfere at concentrations above 0.1 mg/L.[11] | No interference up to 250 mg/L.[8] |
| Nitrate | --- | No interference up to 100 mg/L.[8] |
| Bromine, Iodine, Ozone | Positive interference at all levels.[6][10] | Will produce a color.[8] |
| Chlorine Dioxide | Positive interference at all levels.[6][10] | --- |
| Hydrogen Peroxide | Can interfere. | --- |
| Hardness | No effect at less than 1000 mg/L as CaCO₃.[10] | Waters with high hardness (≥ 500 mg/L) may produce a cloudy solution requiring a blank.[8] |
| Chloride | Not an interference.[12] | No interference up to 1000 mg/L.[8] |
Experimental Protocols
DPD Method for Free and Total Chlorine
Reagents:
-
DPD Indicator Solution (or commercially available powder pillows)[9]
-
Phosphate Buffer Solution
-
Potassium Iodide (KI) crystals (for total chlorine)
-
Chlorine-free deionized water for blanks and dilutions
Procedure for Free Chlorine:
-
Rinse a colorimeter cell with the sample.
-
Fill the cell to the 10 mL mark with the sample.[10]
-
Add the contents of one DPD Free Chlorine Reagent powder pillow.[10]
-
Cap the cell and invert for approximately 20 seconds to dissolve the reagent. A pink color will develop if free chlorine is present.[10]
-
Within one minute of adding the reagent, place the cell in a calibrated colorimeter or spectrophotometer and measure the absorbance at ~515 nm.[4][10]
-
Use a sample blank (sample without DPD reagent) to zero the instrument.
Procedure for Total Chlorine:
-
Use the same sample from the free chlorine measurement or a fresh sample.
-
Add a small amount of Potassium Iodide (KI) to the reacted free chlorine sample, or use a DPD Total Chlorine Reagent powder pillow which contains KI.[3][6]
-
Allow the reaction to proceed for at least 3 minutes but no more than 6 minutes.[9]
-
Measure the absorbance at ~515 nm.
-
The combined chlorine concentration is the total chlorine concentration minus the free chlorine concentration.
Syringaldazine (FACTS) Method for Free Chlorine
Reagents:
-
Syringaldazine solution (saturated solution of 3,5-dimethoxy-4-hydroxybenzaldazine in 2-propanol)[8]
-
Buffer solution
-
2-Propanol (for samples with >1 mg/L chlorine)[8]
Procedure:
-
To a test tube, add the sample and the syringaldazine solution according to the test kit or standard method instructions.
-
Add the buffer solution to maintain the optimal pH for the reaction.
-
If the chlorine concentration is expected to be greater than 1 mg/L, add 2-propanol to prevent precipitation of the colored product.[8]
-
Mix the solution. A red-purple color will form in the presence of free chlorine.
-
Measure the absorbance of the solution at 530 nm using a spectrophotometer.[8]
-
Prepare a blank using the sample and all reagents except for the syringaldazine solution to zero the instrument.
Visualizing the Chemistry and Workflows
To further clarify the underlying chemistry and the procedural differences between the two methods, the following diagrams have been generated.
Caption: Chemical reaction pathway for the DPD method.
Caption: Chemical reaction pathway for the FACTS method.
Caption: Comparison of experimental workflows.
Conclusion
Both the DPD and syringaldazine (FACTS) methods are valuable tools for the determination of chlorine. The DPD method is versatile, allowing for the quantification of free, combined, and total chlorine, making it a comprehensive choice for many applications.[1] However, its susceptibility to interferences from various substances, particularly monochloramine in free chlorine measurements, requires careful consideration of the sample matrix.[3][10]
The FACTS method, on the other hand, offers superior specificity for free chlorine, with significantly fewer interferences from common water constituents.[8] This makes it an excellent choice for applications where the accurate measurement of free chlorine is paramount and the sample may contain substances that would interfere with the DPD method. The lower detection limit of the FACTS method also provides an advantage when measuring trace levels of free chlorine.[2]
Ultimately, the selection between the DPD and FACTS methods should be based on a thorough understanding of the analytical requirements, including the specific chlorine species of interest, the potential for interfering substances in the sample, and the desired level of sensitivity and specificity. For researchers and professionals in drug development, where accuracy and reliability are non-negotiable, a careful evaluation of these factors will ensure the generation of high-quality, defensible data.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. yamathosupply.com [yamathosupply.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 7. taylortechnologies.com [taylortechnologies.com]
- 8. NEMI Method Summary - 4500-Cl H [nemi.gov]
- 9. dec.vermont.gov [dec.vermont.gov]
- 10. cdn.hach.com [cdn.hach.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. MyHach - Customer Service [waterqualitygroup.my.site.com]
A Comparative Guide to Chlorine Analysis: The DPD Colorimetric Method and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate and precise measurement of chlorine is critical in various applications, from ensuring the sterility of manufacturing environments to monitoring disinfection processes in water systems. This guide provides an objective comparison of the widely used N,N-diethyl-p-phenylenediamine (DPD) colorimetric method with other common analytical techniques for chlorine determination. Experimental data is presented to support the comparison, and detailed protocols for key methods are provided.
The DPD method, approved by the U.S. Environmental Protection Agency (EPA), remains a cornerstone of chlorine analysis due to its simplicity, speed, and generally good accuracy.[1][2][3] It relies on the reaction of DPD with chlorine to produce a magenta-colored compound, the intensity of which is directly proportional to the chlorine concentration.[4][5][6] However, like any analytical method, it is not without its limitations and potential interferences. This guide will delve into the performance of the DPD method and compare it with two primary alternatives: amperometric titration and ion chromatography.
Comparative Performance of Chlorine Analysis Methods
The choice of an analytical method for chlorine determination often involves a trade-off between accuracy, precision, cost, and ease of use. The following tables summarize the key performance characteristics of the DPD colorimetric method, amperometric titration, and ion chromatography.
| Parameter | DPD Colorimetric Method | Amperometric Titration | Ion Chromatography |
| Principle | Reaction of DPD with chlorine to form a colored product measured by a colorimeter or spectrophotometer.[4][7] | Electrochemical measurement of the change in current resulting from the reduction of chlorine at an electrode surface.[1][7] | Separation of ions based on their affinity for a stationary phase, followed by detection.[8][9] |
| Measurement Range | Typically 0.02 to 5.0 mg/L (ppm).[10][11] Some portable photometers offer ultra-low ranges down to 0.000 to 0.500 mg/L.[12] | Can cover a larger measurement range than the DPD method.[13] | Can be tailored for a wide range of concentrations, with reported ranges of 0.02 to 2 mg/L.[9] |
| Accuracy | Generally high, with some studies showing errors between 2.4% and 19%.[14] Portable colorimeters can have an accuracy of around ±0.03 ppm ±3% of reading.[15] | Considered a standard method with adequate accuracy.[1] However, accuracy can be significantly affected by changes in pH, temperature, and pressure.[1][13] | Can achieve high accuracy, with some studies showing good agreement with the DPD method.[9] |
| Precision | Good precision, with relative standard deviations (RSD) often below 5%.[16] | High precision. | Good precision, with RSD around 3.56% for 0.1 mg/L chlorine.[9] |
| Response Time | Rapid, with color development typically occurring within a minute.[2][7] | Provides continuous, real-time measurements.[7] | Longer analysis time due to the chromatographic separation process. |
| Cost | Relatively low cost, especially with test kits. Portable colorimeters offer a mid-range cost option.[17] | Higher initial instrument cost. | High initial instrument cost and potentially higher operational costs. |
Interferences
A critical consideration in selecting a chlorine analysis method is the potential for interference from other substances in the sample matrix.
| Interferent | DPD Colorimetric Method | Amperometric Titration | Ion Chromatography |
| Oxidized Manganese | A common interferent that can cause false positive results.[1][2] | Less prone to chemical interference from manganese, but sensors can be fouled by its presence.[1] | Potential for interference depending on the column and detection method used. |
| Other Oxidants (e.g., Bromine, Iodine, Ozone) | Can react with DPD and lead to false positive results.[2] | Can also interfere with the measurement. | Can be separated from the analyte of interest, offering higher selectivity. |
| Monochloramine | Can interfere with free chlorine measurements, causing a "phantom reading" that develops over time.[2] | Less susceptible to this interference. | Can be separated from free chlorine.[8] |
| pH | The DPD reaction is buffered, making the method largely independent of the sample's initial pH.[1] | Highly dependent on pH; changes in pH can significantly affect accuracy.[1][4] | The mobile phase is buffered, controlling the pH during analysis. |
| Temperature | Generally independent of temperature fluctuations.[1] | Can be affected by temperature changes.[1] | Temperature is typically controlled in the chromatographic system to ensure reproducibility. |
| Turbidity and Color | Can interfere with the photometric measurement, requiring a sample blank for correction.[10] | Less affected by turbidity and color. | Samples may require filtration before analysis to prevent column clogging. |
Experimental Protocols
DPD Colorimetric Method (using a portable colorimeter)
Objective: To determine the concentration of free or total chlorine in a water sample.
Materials:
-
Portable digital colorimeter (e.g., Hanna HI711, YSI 900)[17][18]
-
Sample cuvettes with caps
-
DPD reagent (powder pillows or liquid)
-
Deionized water (for zeroing)
-
Water sample
Procedure:
-
Zeroing the Instrument:
-
Fill a clean cuvette with 10 mL of the water sample (or deionized water for a blank).
-
Wipe the outside of the cuvette to remove any fingerprints or smudges.
-
Place the cuvette into the colorimeter and close the lid.
-
Press the "zero" or "read" button to calibrate the instrument to the baseline absorbance of the sample.
-
-
Sample Measurement:
-
Remove the cuvette from the instrument.
-
Add the appropriate DPD reagent to the sample in the cuvette. For free chlorine, use DPD free chlorine reagent. For total chlorine, a different reagent or an additional step with potassium iodide may be required.[19]
-
Cap the cuvette and invert gently several times to mix the reagent until it is fully dissolved. A pink color will develop if chlorine is present.[5]
-
Wipe the cuvette again and place it back into the colorimeter.
-
Press the "read" or "measure" button. The instrument will display the chlorine concentration in mg/L (ppm). The reading for free chlorine should be taken within one minute to avoid interference from chloramines.[2]
-
Amperometric Titration
Objective: To determine the concentration of free or total chlorine in a water sample through electrochemical titration.
Materials:
-
Amperometric titrator with a platinum electrode assembly
-
Buret
-
Phenylarsine oxide (PAO) titrant of a known concentration
-
Phosphate buffer solution (pH 7)
-
Potassium iodide (KI) solution (for total chlorine)
-
Water sample
Procedure:
-
Instrument Setup:
-
Set up the amperometric titrator according to the manufacturer's instructions.
-
Ensure the platinum electrode is clean and properly conditioned.
-
-
Free Chlorine Titration:
-
Place a known volume of the water sample into the titration vessel.
-
Add phosphate buffer to maintain a pH of 7.
-
Immerse the electrode in the sample and begin stirring at a constant rate.
-
Titrate the sample with the PAO solution. The endpoint is reached when the current reading on the titrator stops decreasing and remains constant, indicating that all the free chlorine has been reduced.
-
Record the volume of PAO used.
-
-
Total Chlorine Titration:
-
To the same sample, add a specific amount of potassium iodide solution. The KI reacts with any combined chlorine (chloramines) to release free iodine.
-
Continue titrating with PAO until a second endpoint is reached, where the current again stabilizes.
-
Record the total volume of PAO used from the beginning of the titration.
-
-
Calculation:
-
The concentration of free and total chlorine can be calculated based on the volume of PAO titrant used and its known concentration. The difference between the total and free chlorine concentrations gives the combined chlorine concentration.
-
Signaling Pathways and Experimental Workflows
To visualize the chemical reaction and the experimental process, the following diagrams are provided.
Caption: Chemical reaction of DPD with chlorine.
Caption: Experimental workflow for the DPD colorimetric method.
Conclusion
The DPD colorimetric method offers a reliable, rapid, and cost-effective solution for routine chlorine analysis. Its ease of use, particularly with modern portable colorimeters, makes it an attractive option for a wide range of applications. However, for applications requiring the highest level of accuracy and for samples with complex matrices containing potential interferences, alternative methods such as amperometric titration or ion chromatography may be more suitable. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, is essential for selecting the most appropriate technique to ensure the integrity of experimental data in research and drug development.
References
- 1. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 2. yamathosupply.com [yamathosupply.com]
- 3. Methods of Testing for Free and Total Chlorine Using DPD - Palintest [palintest.com]
- 4. Comparing Chlorine Measurement Methods [xylemanalytics.com]
- 5. DPD Colorimeter Chlorine Test : 5 Steps - Instructables [instructables.com]
- 6. News - Determination of residual chlorine/total chlorine by DPD spectrophotometry [lhwateranalysis.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of free chlorine based on ion chromatography—application of glycine as a selective scavenger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 12. hannacan.com [hannacan.com]
- 13. ysi.com [ysi.com]
- 14. Accuracy, Precision, Ease-Of-Use, and Cost of Methods to Test Ebola-Relevant Chlorine Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. certifiedmtp.com [certifiedmtp.com]
- 16. cdn.hach.com [cdn.hach.com]
- 17. hannainst.com [hannainst.com]
- 18. Chlorine Colorimeter - Chlorine Meter | ysi.com [ysi.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Ozone Determination: DPD vs. Indigo Methods
For researchers, scientists, and professionals in drug development requiring accurate measurement of aqueous ozone, selecting the appropriate analytical method is paramount. The two most prevalent colorimetric techniques, the N,N-diethyl-p-phenylenediamine (DPD) and the indigo trisulfonate methods, offer distinct advantages and disadvantages in terms of selectivity, sensitivity, and ease of use. This guide provides a comprehensive comparison of their performance, supported by experimental data, to facilitate an informed decision for your specific application.
At a Glance: Performance Comparison
| Feature | DPD Method | Indigo Method |
| Principle | Indirectly measures ozone via a reaction with potassium iodide to form iodine, which then reacts with DPD to produce a pink color. | Directly measures ozone through the decolorization of a blue indigo dye. |
| Wavelength | ~515 nm[1][2] | ~600 nm[1][3] |
| Selectivity | Low; susceptible to interference from other oxidants like chlorine, bromine, and permanganate.[1][4] | High for ozone; interference from chlorine can be masked.[1][2] |
| Detection Limit | Approximately 0.01 mg/L[5][6] | As low as 0.01 mg/L[3] |
| Common Range | 0 - 3.0 mg/L[6] | 0 - 1.50 mg/L (can be extended with dilution)[3][7] |
| Key Advantages | Widely available in convenient test kits. | High selectivity for ozone, considered a standard method.[1][2] |
| Key Disadvantages | Lack of specificity can lead to erroneously high results.[1][4] Sample manipulation with powder/tablet reagents can cause ozone loss.[1][2] | Purity of the indigo reagent can affect accuracy.[1][2] Requires pH adjustment.[1][2] |
Chemical Principles and Workflow
The DPD and indigo methods are based on distinct chemical reactions, which are visualized in the diagrams below.
Experimental Protocols
Below are detailed methodologies for performing ozone determination using both the DPD and indigo methods.
DPD Method Protocol
This protocol is based on the reaction of ozone with potassium iodide, followed by the colorimetric determination with DPD.[1][2]
Materials:
-
Spectrophotometer or colorimeter capable of measuring at 515 nm
-
Cuvettes
-
DPD reagent (powder, tablet, or liquid)
-
Potassium iodide (KI) solution
-
Phosphate buffer solution (to maintain pH between 6.2 and 6.5)[8]
-
Glycine solution (for samples containing chlorine)
-
Ozone-free deionized water for blank
Procedure:
-
Sample Collection: Collect the water sample with minimal agitation to prevent ozone loss. The analysis should be performed immediately.[4]
-
Blank Preparation: Fill a cuvette with ozone-free deionized water. This will be used to zero the spectrophotometer.
-
Sample Preparation (in the absence of chlorine):
-
To a clean cuvette, add the water sample.
-
Add the potassium iodide solution and mix.
-
Add the DPD reagent and mix gently until dissolved.
-
A pink color will develop in the presence of ozone.
-
-
Sample Preparation (in the presence of chlorine): [6][9]
-
To a separate sample, first add glycine to selectively destroy the ozone.
-
Then, proceed with the addition of potassium iodide and DPD as described above. The resulting color corresponds to the chlorine concentration.
-
To determine the ozone concentration, subtract the reading from the glycine-treated sample from the reading of an untreated sample.
-
-
Measurement:
-
Zero the spectrophotometer at 515 nm using the blank.
-
Measure the absorbance of the prepared sample. The intensity of the pink color is proportional to the ozone concentration.
-
Indigo Method Protocol
This protocol is based on the decolorization of indigo trisulfonate by ozone and is a widely recognized standard method.[1][2]
Materials:
-
Spectrophotometer or colorimeter capable of measuring at 600 nm
-
Cuvettes
-
Indigo trisulfonate stock solution
-
Acidifying reagent (e.g., phosphoric acid) to adjust sample pH to ~2[1][2]
-
Malonic acid solution (for samples containing chlorine)[1][2]
-
Ozone-free deionized water
Procedure:
-
Sample Collection: Collect the water sample carefully to minimize ozone degassing. Immediate analysis is crucial.[3]
-
Reagent Preparation: Prepare the indigo working solution by diluting the stock solution with deionized water. The solution should be a distinct blue color.
-
Blank Preparation:
-
Sample Preparation:
-
Measurement:
-
Measure the absorbance of the sample at 600 nm.
-
The ozone concentration is determined by the difference between the initial absorbance of the indigo reagent (blank) and the final absorbance of the sample. This loss of color is directly proportional to the ozone concentration.[1]
-
Concluding Remarks
The choice between the DPD and indigo methods for ozone determination hinges on the specific requirements of the analysis. The indigo method is generally superior in terms of selectivity and accuracy , making it the preferred choice for research and applications where precise ozone quantification is critical and potential interferences from other oxidants are a concern.[2] The DPD method , while less specific, offers a convenient and rapid screening tool, particularly in applications where ozone is the primary oxidant present and other interfering substances are known to be absent.[8] For rigorous scientific studies and drug development processes where data integrity is paramount, the indigo method is the more reliable and defensible choice.
References
- 1. Dissolved Ozone Measurement: Analyzer Methods & Benefits [aquaphoenixsci.com]
- 2. chemetrics.com [chemetrics.com]
- 3. cdn.hach.com [cdn.hach.com]
- 4. galgo.co.uk [galgo.co.uk]
- 5. [Rapid determination of the ozone in water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. palintest.com [palintest.com]
- 7. oxidationtech.com [oxidationtech.com]
- 8. Ozone generation and detection principle - Knowledge - Zhejiang Lohand Environment Technology Co.,Ltd. [lohandbio.com]
- 9. testallwater.co.uk [testallwater.co.uk]
- 10. galgo.co.uk [galgo.co.uk]
A Comparative Guide to Chlorine Determination: Exploring Alternatives to DPD
For researchers, scientists, and drug development professionals, the accurate measurement of chlorine is critical in various applications, from ensuring the sterility of manufacturing environments to validating the efficacy of disinfecting agents. The N,N-Diethyl-p-phenylenediamine (DPD) colorimetric method has long been a standard for this purpose. However, its limitations, including susceptibility to interferences and a limited dynamic range, have spurred the development and adoption of alternative analytical techniques.
This guide provides a comprehensive comparison of key alternative indicators and methods for chlorine determination, offering objective performance data and detailed experimental protocols to inform your selection of the most suitable method for your specific research and development needs.
Performance Comparison of Chlorine Determination Methods
The following table summarizes the key performance characteristics of DPD and its primary alternatives. This data has been compiled from a review of scientific literature and manufacturer's specifications.
| Method | Principle | Detection Range | Advantages | Disadvantages | Key Interferences |
| N,N-Diethyl-p-phenylenediamine (DPD) | Colorimetric | 0.02 - 5 mg/L[1] | Simple, rapid, widely available, differentiates free and total chlorine.[2] | Limited dynamic range, susceptible to interferences from other oxidants, color, and turbidity.[3][4] | Oxidized manganese, iron, bromine, iodine, ozone, monochloramine.[5][6] |
| Amperometric Titration | Electrochemical | 0.005 - 20 mg/L (free chlorine)[6] | High accuracy and precision, considered a reference method.[7] | Requires more complex equipment and skilled operation, sensitive to fluctuations in pH, temperature, and flow.[4][6] | Silver, copper, cyanide, iron, nitrite.[7] |
| Iodometric Titration | Titrimetric | > 1 mg/L[7] | Well-established, accurate for high concentrations. | Not suitable for low chlorine concentrations, endpoint detection can be subjective.[7][8] | Oxidizing agents, manganese.[9] |
| Syringaldazine (FACTS) | Colorimetric | 0.1 - 10 mg/L[10] | Specific for free chlorine, less prone to interference from chloramines and manganese.[10] | Color development can be slow, reagent can be less stable. | High concentrations of trichloramine.[10] |
| 3,3',5,5'-Tetramethylbenzidine (TMB) | Colorimetric | Not specified in reviewed literature | Less interference from colored samples compared to DPD, suitable for organic-rich environments.[11] | Limited commercial availability in ready-to-use kits. | Other oxidizing agents. |
| Chronoamperometry (e.g., Palintest Kemio™) | Electrochemical | 0.02 - 100 mg/L (free chlorine)[12][13] | Rapid results, wide dynamic range, not affected by sample color or turbidity, digital data logging.[1][12] | Requires a specific instrument. | Not specified in reviewed literature |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard methods and manufacturer's instructions.
N,N-Diethyl-p-phenylenediamine (DPD) Colorimetric Method (using a Hach DR300 Pocket Colorimeter)
Principle: DPD reacts with chlorine in a buffered sample to produce a pink-colored solution. The intensity of the color is proportional to the chlorine concentration and is measured photometrically.[14]
Procedure: [2]
-
Fill a clean sample cell with 10 mL of the water sample.
-
Place the sample cell into the colorimeter and zero the instrument.
-
Add the contents of one DPD Free Chlorine reagent powder pillow to the sample cell.
-
Cap the cell and shake gently to mix.
-
A pink color will develop if chlorine is present.
-
Place the prepared sample cell back into the colorimeter.
-
Read the chlorine concentration in mg/L.
-
For total chlorine, use a DPD Total Chlorine reagent powder pillow and wait for a 3-minute reaction time before reading.
Amperometric Titration
Principle: This method involves the direct titration of chlorine with a standard solution of a reducing agent, typically phenylarsine oxide (PAO). The endpoint is detected by a change in the electric current flowing between two electrodes immersed in the sample.
Procedure (General):
-
Calibrate the amperometric titrator according to the manufacturer's instructions.
-
Place a known volume of the sample into the titration cell.
-
Add buffer solution to adjust the pH to the optimal range for the reaction (typically between 6.5 and 7.5 for free chlorine).
-
Begin the titration with a standard PAO solution.
-
The instrument will automatically detect the endpoint when the chlorine has been completely reacted, indicated by a persistent change in the current.
-
The concentration of chlorine is calculated based on the volume of titrant used.
Syringaldazine (FACTS) Method
Principle: Syringaldazine is oxidized by free chlorine to produce a colored compound. The intensity of the color is proportional to the free chlorine concentration.[10] This method is highly specific for free chlorine.[10]
Procedure (General): [10]
-
Prepare a fresh syringaldazine reagent solution by dissolving syringaldazine in 2-propanol.
-
Add a buffer solution to the water sample to adjust the pH.
-
Add the syringaldazine reagent to the buffered sample and mix.
-
Allow time for the color to develop.
-
Measure the absorbance of the solution at 530 nm using a spectrophotometer.
-
Determine the chlorine concentration from a calibration curve prepared with known chlorine standards.
3,3',5,5'-Tetramethylbenzidine (TMB) Method
Principle: TMB is oxidized by chlorine to form a colored product. This method has been shown to be effective in samples where DPD performance is compromised by the presence of organic matter.[11]
Procedure (General): [11]
-
Prepare a TMB reagent solution.
-
Add the TMB reagent to the water sample.
-
A color change will occur in the presence of chlorine.
-
Measure the absorbance of the solution at the appropriate wavelength (e.g., 650 nm).[11]
-
Quantify the chlorine concentration using a calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships between the different chlorine determination methods and a typical experimental workflow.
Figure 1: Logical relationship of chlorine determination methods.
Figure 2: A typical experimental workflow for chlorine analysis.
References
- 1. Measuring Free Chlorine: Kemio vs DPD Method - Palintest [palintest.com]
- 2. manuals.plus [manuals.plus]
- 3. iwaponline.com [iwaponline.com]
- 4. ysi.com [ysi.com]
- 5. Determination of free chlorine based on ion chromatography—application of glycine as a selective scavenger - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. dec.vermont.gov [dec.vermont.gov]
- 8. hiranuma.com [hiranuma.com]
- 9. lcms.cz [lcms.cz]
- 10. NEMI Method Summary - 4500-Cl H [nemi.gov]
- 11. Tetramethylbenzidine method for monitoring the free available chlorine and microbicidal activity of chlorite-based sanitizers under organic-matter-rich environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Free Chlorine: What Are My Options - Palintest [palintest.com]
- 13. testallwater.co.uk [testallwater.co.uk]
- 14. Comparing Chlorine Measurement Methods [xylemanalytics.com]
A Guide to Inter-Laboratory Comparison of the DPD Method for Free Chlorine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the N,N-diethyl-p-phenylenediamine (DPD) method for free chlorine analysis, supported by inter-laboratory proficiency testing data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the performance and reliability of this widely used analytical technique.
Introduction to the DPD Method
The DPD method is the most commonly used technique for determining free chlorine residuals in water.[1] The principle of the method involves the reaction of free chlorine (hypochlorous acid and hypochlorite ion) with DPD to produce a magenta-colored solution.[2] The intensity of this color is directly proportional to the concentration of free chlorine and is typically measured using a spectrophotometer or colorimeter.[2] The DPD method is favored for its simplicity, speed, and cost-effectiveness.[3][4]
Inter-Laboratory Performance Data
An inter-laboratory proficiency test was conducted by Proftest SYKE in February 2016, involving 23 participants who analyzed swimming pool water samples for free and total chlorine.[5] The majority of participants (94%) utilized the colorimetric DPD method based on the EN ISO 7393-2 standard.[5] The results of this study provide a robust assessment of the DPD method's performance across different laboratories.
The assigned value for the free chlorine concentration in the proficiency test sample was determined by the robust mean of the results from all participating laboratories. The performance of each laboratory was then evaluated using z-scores. In this particular study, 94% of the results were deemed satisfactory, with an accepted deviation of 8-35% from the assigned value.[5]
The following table summarizes the statistical results for the determination of free and total chlorine from the proficiency test, demonstrating the method's reproducibility.
| Analyte | Assigned Value (mg/L) | Robust Standard Deviation (mg/L) | Robust Standard Deviation (%) |
| Free Chlorine | 0.85 | 0.07 | 8.2 |
| Total Chlorine | 1.02 | 0.08 | 7.8 |
Data sourced from the Proftest SYKE Interlaboratory Proficiency Test 01/2016.[5]
Comparison with Alternative Methods
While the DPD method is widely adopted, several alternative methods for free chlorine analysis are available. The most common alternatives include amperometric titration and test strips.
| Method | Principle | Advantages | Disadvantages |
| DPD Colorimetric | Reaction of chlorine with DPD to form a colored compound, measured by a photometer.[2] | Simple, rapid, cost-effective, good for low concentrations.[3][4] | Potential for interferences from other oxidizing agents, color, and turbidity.[6] |
| Amperometric Titration | Titration with a reducing agent, where the endpoint is detected by a change in electric current. | High accuracy, considered a reference method. | More complex, requires specialized equipment, not as suitable for field use. |
| Test Strips | A pad impregnated with a chemical (e.g., TMB or FACTS) that changes color in the presence of chlorine.[4] | Very simple, rapid, portable, inexpensive. | Semi-quantitative, results can be subjective, less accurate.[4] |
A study comparing various chlorine test methods found that DPD-based methods were generally more accurate and precise than test strips. The study also highlighted that user experience can impact the accuracy of DPD results, particularly with visual color comparison methods.
Experimental Protocols
Detailed experimental protocols for the DPD method are outlined in standard methods such as EPA Method 330.5 and Standard Methods 4500-Cl G. Below are summarized procedures for the DPD colorimetric method and the FAS-DPD titrimetric method.
DPD Colorimetric Method (based on EPA Method 330.5)
This method is applicable for determining total residual chlorine in natural and treated waters in the range of 0.2 to 4 mg/L.[6]
-
Sample Collection: Samples should be analyzed immediately and protected from sunlight.[6]
-
Reagent Preparation:
-
Phosphate Buffer Solution: Dissolve 24 g of anhydrous disodium hydrogen phosphate (Na₂HPO₄) and 46 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in distilled water. Separately, dissolve 800 mg of disodium ethylenediamine tetraacetate dihydrate (EDTA) in 100 mL of distilled water. Combine both solutions and dilute to 1 L.
-
DPD Indicator Solution: Dissolve 1 g of DPD oxalate in chlorine-free distilled water containing 8 mL of 1+3 sulfuric acid and 200 mg of EDTA. Dilute to 1 L and store in a dark, glass-stoppered bottle.
-
-
Procedure for Free Chlorine:
-
To a 10 mL sample, add the contents of one DPD Free Chlorine reagent powder pillow or the specified volume of liquid reagent.
-
Cap the sample cell and invert to mix.
-
Measure the absorbance at 515 nm immediately.
-
-
Procedure for Total Chlorine:
-
To the same sample cell used for free chlorine, add one DPD Total Chlorine reagent powder pillow or the specified volume of liquid reagent (which contains potassium iodide).
-
Cap and invert to mix.
-
Allow a 3-minute reaction time.
-
Measure the absorbance at 515 nm.
-
-
Calculations: The chlorine concentration is determined from a calibration curve prepared using standards of known chlorine concentration.
FAS-DPD Titrimetric Method
This variation of the DPD method allows for the measurement of free and combined chlorine levels.[7]
-
Reagent Preparation:
-
Phosphate Buffer Solution: Same as the colorimetric method.
-
DPD Indicator Solution: Same as the colorimetric method.
-
Ferrous Ammonium Sulfate (FAS) Titrant: Prepare a standard solution of FAS.
-
-
Procedure for Free Chlorine:
-
Add a buffered DPD indicator powder to a water sample. This will produce the characteristic pink color in the presence of free chlorine.[7]
-
Titrate with the FAS solution drop by drop until the pink color completely and permanently disappears.[7]
-
The volume of FAS titrant used is proportional to the free chlorine concentration.
-
-
Procedure for Combined Chlorine:
-
After the free chlorine titration, add potassium iodide to the same sample. This will cause the pink color to reappear if combined chlorine is present.
-
Continue the titration with the FAS solution until the pink color disappears again.
-
The additional volume of FAS titrant used is proportional to the combined chlorine concentration.
-
Visualizations
The following diagrams illustrate the key workflows and principles discussed in this guide.
DPD Method Reaction Pathway for Free Chlorine Measurement.
Workflow of an Inter-laboratory Comparison Study.
References
- 1. yamathosupply.com [yamathosupply.com]
- 2. SOUTHERN JOURNAL OF SCIENCES - COMPARATIVE STUDY OF DPD REAGENTS FOR CHLORINE MEASUREMENT IN DRINKING WATER AND DEVELOPMENT OF A JAVASCRIPT INTERPOLATION TOOL [sjofsciences.com]
- 3. Methods of Testing for Free and Total Chlorine Using DPD - Palintest [palintest.com]
- 4. Measuring Free Chlorine: What Are My Options - Palintest [palintest.com]
- 5. helda.helsinki.fi [helda.helsinki.fi]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. taylortechnologies.com [taylortechnologies.com]
A Comparative Guide to the Performance Verification of Commercial DPD Test Kits
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available DPD (N,N-diethyl-p-phenylenediamine) test kits, which are broadly utilized for the measurement of chlorine in various aqueous solutions. While DPD is a critical parameter in water quality assessment, in the context of drug development, it can be relevant in scenarios such as monitoring sanitation processes, ensuring the quality of water used in manufacturing, or in specific preclinical studies where chlorinated compounds are involved.
This document outlines the performance characteristics of leading commercial DPD test kits based on manufacturer-provided data and establishes detailed experimental protocols for in-house performance verification. The guide is intended to assist researchers and scientists in selecting the appropriate test kit and validating its performance for their specific applications, ensuring data reliability and compliance with rigorous scientific standards.
Performance Characteristics of Commercial DPD Test Kits
The performance of a DPD test kit is defined by several key parameters that determine its reliability and suitability for a given application. The following table summarizes the manufacturer-stated performance specifications for a selection of commercially available DPD test kits. It is important to note that direct comparisons can be challenging as manufacturers may report performance metrics differently.
| Manufacturer/Kit | Method Type | Measurement Range (mg/L Cl₂) | Performance Data |
| Hach DPD Method 8021/8167 | Colorimetric (Powder Pillows) | 0.02 - 2.00 | Precision (95% Confidence Interval): 1.00 ± 0.05 mg/L[1] |
| High Range: 0.1 - 8.0 | Precision (95% Confidence Interval): 5.0 ± 0.2 mg/L[2] | ||
| Thermo Fisher Orion AC4P72 | Colorimetric (Powder Pack) | 0.1 - 2.0 | Method Detection Limit (MDL): 0.03 mg/L[3][4] |
| Recovery (in drinking water): 98.4% (for a 0.46 mg/L spike)[3] | |||
| Relative Standard Deviation (RSD): 4.7%[3] | |||
| CHEMetrics K-2513 Vacu-vials | Colorimetric (Self-filling ampoules) | 0 - 5.00 | Accuracy (at 0.40 ppm): ± 0.12 ppm[1] |
| Accuracy (at 1.25 ppm): ± 0.25 ppm[1] | |||
| Accuracy (at 3.75 ppm): ± 0.38 ppm[1] | |||
| LaMotte DPD Test Kit (3308-01) | Colorimetric (Tablets & Comparator) | 0.2 - 3.0 | Range/Sensitivity: 0.2 ppm increments[3][5][6] |
| Taylor K-2006 FAS-DPD Test Kit | Titrimetric (Drop Count) | Measures as low as 0.2 | Drop equivalence: 1 drop = 0.2 or 0.5 ppm[7][8] |
Experimental Protocols for Performance Verification
For critical applications in research and drug development, it is imperative to verify the performance of a commercial test kit in-house. The following protocols are based on established guidelines from the EPA (Method 330.5) and Standard Methods for the Examination of Water and Wastewater (4500-Cl G), as well as principles of analytical method validation.[9][10][11][12]
Preparation of Standards and Reagents
-
Chlorine-Free Deionized Water: Use high-purity deionized water. To ensure it is chlorine-free, it can be prepared by irradiating it with UV light or by bubbling nitrogen gas through it.
-
Stock Chlorine Standard Solution (e.g., 100 mg/L): A stable stock solution can be prepared from a certified commercial sodium hypochlorite solution. The exact concentration of this stock solution should be determined by iodometric titration.
-
Working Chlorine Standards: Prepare a series of at least five working standards by diluting the stock chlorine standard solution with chlorine-free deionized water. The concentration range of these standards should encompass the expected measurement range of the DPD test kit being evaluated.
Accuracy Verification
Objective: To determine the closeness of the test kit's measurements to the true value.
Procedure:
-
Select at least three working standards (low, medium, and high concentrations) within the kit's specified range.
-
For each concentration level, perform a minimum of three replicate measurements using the DPD test kit according to the manufacturer's instructions.
-
Calculate the mean measured concentration for each standard.
-
Express accuracy as the percent recovery using the following formula: % Recovery = (Mean Measured Concentration / True Concentration) x 100
Acceptance Criteria: For many applications, a mean recovery of 80-120% is considered acceptable.
Precision Verification
Objective: To assess the degree of scatter among a series of measurements of the same homogenous sample.
Procedure:
-
Select a working standard at a mid-range concentration.
-
Perform a minimum of seven replicate measurements of this standard using the DPD test kit.
-
Calculate the mean, standard deviation (SD), and the relative standard deviation (RSD) in percent using the following formulas:
-
Mean (x̄) = Σx / n
-
Standard Deviation (s) = √[Σ(x - x̄)² / (n-1)]
-
% RSD = (s / x̄) x 100
-
Acceptance Criteria: A %RSD of ≤15% is often acceptable, but this can be application-dependent.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Estimation
Objective: To determine the lowest concentration of chlorine that can be reliably detected and quantified.
Procedure:
-
Prepare a low-concentration working standard, estimated to be 2 to 5 times the expected LOD.
-
Perform at least seven replicate measurements of this low-concentration standard.
-
Calculate the standard deviation (s) of the replicate measurements.
-
Estimate the LOD and LOQ using the following formulas:
-
LOD = 3.3 x s
-
LOQ = 10 x s
-
Acceptance Criteria: The calculated LOD and LOQ should be appropriate for the intended application of the test kit.
Specificity and Interference Assessment
Objective: To evaluate the test kit's ability to measure chlorine in the presence of potentially interfering substances.
Procedure:
-
Common interfering substances in the DPD method include oxidized manganese, iron, and other oxidizing agents.[2][9]
-
Prepare a mid-range chlorine standard.
-
Spike this standard with potentially interfering substances at concentrations expected to be present in the actual samples.
-
Measure the chlorine concentration in the spiked samples and compare it to the unspiked standard.
-
A significant change in the measured chlorine concentration indicates an interference.
Visualizations
Below are diagrams illustrating the chemical reaction pathway of the DPD method and a typical workflow for performance verification.
Caption: DPD reaction pathway for free and total chlorine.
Caption: Workflow for performance verification of DPD test kits.
References
- 1. chemetrics.com [chemetrics.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. LaMotte 3308-01 DPD Free, Total and Combined Chlorine Test Kit [valuetesters.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LaMotte 3308-01 DPD Free, Total and Combined Chlorine Test Kit [globaltestsupply.com]
- 6. DPD Free, Total & Combined Chlorine Test Kit - LaMotte [lamotte.com]
- 7. hottubwarehouse.com [hottubwarehouse.com]
- 8. poolweb.com [poolweb.com]
- 9. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 10. Analytical Method [keikaventures.com]
- 11. edfhelpdesk.com [edfhelpdesk.com]
- 12. NEMI Method Summary - 330.5 [nemi.gov]
Unmasking False Positives: A Comparative Guide to DPD Cross-Reactivity with Common Oxidizing Agents
For researchers, scientists, and drug development professionals relying on accurate measurements of chlorine and other oxidizing agents, the N,N-diethyl-p-phenylenediamine (DPD) colorimetric method is a widely used and invaluable tool. However, the inherent reactivity of the DPD reagent extends beyond chlorine, leading to potential cross-reactivity with other oxidizing agents and resulting in inaccurate, often falsely elevated, readings. This guide provides an objective comparison of the cross-reactivity of the DPD method with several common oxidizing agents, supported by available data and detailed experimental protocols to empower researchers to mitigate these interferences and ensure the integrity of their results.
The DPD method relies on the oxidation of DPD by an oxidizing agent to form a magenta-colored radical cation (Würster dye), the intensity of which is proportional to the oxidant's concentration. While highly sensitive, this reaction is not entirely specific to chlorine. Several other substances commonly found in laboratory and industrial settings can also oxidize DPD, leading to significant analytical errors.
Comparative Analysis of DPD Cross-Reactivity
The following table summarizes the known cross-reactivity of various oxidizing agents with the DPD method. It is important to note that the extent of interference can be influenced by factors such as pH, temperature, and the presence of other substances in the sample matrix. The data presented is a synthesis of information from various technical sources and standard methods.
| Interfering Oxidizing Agent | Potential for Interference | Remarks | Mitigation Strategies |
| Bromine (Br₂) | High | Reacts directly with DPD in a manner similar to free chlorine, causing a significant positive interference.[1] | Specific analytical methods for bromine should be used if its presence is suspected. |
| Iodine (I₂) | High | Reacts with DPD to produce a color change, leading to positive interference.[1][2][3] | Avoid use of the DPD method for chlorine in the presence of iodine. |
| Ozone (O₃) | High | In the presence of iodide (often included in total chlorine reagents), ozone will cause a positive interference.[1][2][3] | Glycine can be added to the sample prior to DPD addition to preferentially react with and neutralize free chlorine, allowing for a subsequent measurement of ozone. |
| Chlorine Dioxide (ClO₂) | High | Reacts with DPD, but the stoichiometry of the reaction can be complex and pH-dependent, leading to variable and inaccurate results when measuring chlorine.[1][3] | Glycine can be used to mask free chlorine, allowing for a more specific measurement of chlorine dioxide. |
| Hydrogen Peroxide (H₂O₂) | Moderate to High | Can slowly oxidize DPD, leading to a gradual increase in color and a positive interference, particularly at higher concentrations and longer reaction times.[3] | Minimize reaction time and maintain controlled temperature. |
| Oxidized Manganese (e.g., Mn⁴⁺) | High | A common interferent in water analysis that readily oxidizes DPD, causing a significant false positive reading.[4] | Addition of sodium arsenite or thioacetamide to a separate sample aliquot can be used to determine the contribution of manganese, which is then subtracted from the total reading.[4] |
| Monochloramine (NH₂Cl) | Moderate | Can slowly react with the DPD reagent intended for free chlorine, leading to a "creeping" or gradually increasing color intensity and an overestimation of free chlorine.[4][5] | Readings for free chlorine should be taken as quickly as possible (typically within one minute) after reagent addition to minimize this interference. |
| Chromate (CrO₄²⁻) | Moderate | Can interfere with the DPD colorimetric measurement, leading to positive interference. | Specific masking agents may be required depending on the concentration. |
| Potassium Permanganate (KMnO₄) | High | A strong oxidizing agent that will readily react with DPD and cause a significant positive interference. | Use of alternative methods for chlorine determination is recommended in the presence of permanganate. |
| Persulfates (e.g., S₂O₈²⁻) | Moderate | Can cause positive interference in the DPD test for total chlorine. | Specific test kits designed for use in the presence of persulfates may be necessary. |
Visualizing Reaction Pathways and Experimental Workflows
To better understand the chemical interactions and the process of evaluating cross-reactivity, the following diagrams have been generated.
Caption: General reaction mechanism of DPD with oxidizing agents.
Caption: Workflow for DPD cross-reactivity testing.
Experimental Protocol for Quantifying DPD Cross-Reactivity
This protocol provides a standardized methodology for assessing the interference of a specific oxidizing agent with the DPD colorimetric method for free chlorine.
1. Objective: To quantify the cross-reactivity of a selected oxidizing agent with the DPD reagent and determine the "false positive" chlorine concentration at various interferent concentrations.
2. Materials:
-
Spectrophotometer capable of measuring absorbance at 515-553 nm
-
Volumetric flasks and pipettes
-
Cuvettes
-
DPD free chlorine reagent (powder pillows or liquid)
-
Deionized water (chlorine-demand-free)
-
Standard solution of the oxidizing agent to be tested (e.g., potassium permanganate, sodium hypobromite) of known concentration
-
Phosphate buffer solution (pH 6.2-6.5)
3. Procedure:
-
3.1. Preparation of Reagents:
-
Prepare DPD reagent according to the manufacturer's instructions.
-
Prepare a series of standard solutions of the interfering oxidizing agent at various concentrations in deionized water. The concentration range should be relevant to the expected levels in the samples of interest.
-
-
3.2. Spectrophotometer Setup:
-
Set the spectrophotometer to the appropriate wavelength for DPD measurement (typically 515 nm or 530 nm).
-
Zero the instrument using a cuvette filled with deionized water.
-
-
3.3. Measurement Protocol:
-
Blank Measurement:
-
To a clean cuvette, add the specified volume of deionized water (e.g., 10 mL).
-
Add the DPD free chlorine reagent and mix gently.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance. This is the blank reading.
-
-
Interferent Sample Measurement:
-
For each concentration of the interfering oxidant standard:
-
Pipette the specified volume of the standard solution into a clean cuvette.
-
Add the DPD free chlorine reagent and mix gently.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance at a fixed time point (e.g., 1 minute) after reagent addition.
-
-
-
-
3.4. Data Analysis:
-
Subtract the blank absorbance from each of the interferent sample absorbance readings to obtain the net absorbance.
-
Using a calibration curve for free chlorine (prepared separately using chlorine standards), convert the net absorbance values for each interferent concentration into an equivalent "false positive" chlorine concentration (mg/L).
-
Plot the "false positive" chlorine concentration as a function of the interfering oxidant concentration.
-
4. Data Presentation: Summarize the quantitative data in a table, clearly showing the concentration of the interfering agent and the corresponding measured "false positive" chlorine concentration.
Conclusion
The DPD method is a powerful and convenient tool for measuring residual chlorine. However, its susceptibility to interference from other oxidizing agents necessitates a thorough understanding of these cross-reactivities. For researchers and professionals in fields where accurate oxidant measurement is critical, such as in drug development and water quality analysis, it is imperative to be aware of these potential interferences and to employ appropriate mitigation strategies. By following standardized protocols for interference testing and carefully considering the sample matrix, the accuracy and reliability of the DPD method can be significantly enhanced, leading to more robust and dependable scientific outcomes.
References
A Researcher's Guide to Statistical Analysis of Dissolution Method Validation Data
In the development and quality control of pharmaceutical products, dissolution testing is a critical tool for characterizing drug release and ensuring batch-to-batch consistency.[1][2] The validation of the dissolution method is paramount to guarantee reliable and accurate data. This guide provides a comprehensive comparison of statistical methods used in the validation of Drug Product Dissolution (DPD) methods, complete with experimental protocols and data presentation, tailored for researchers, scientists, and drug development professionals.
I. Core Principles of DPD Method Validation
The validation of a dissolution method ensures that the procedure is suitable for its intended purpose.[3] Key validation parameters, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), include specificity, linearity, range, accuracy, precision, and robustness.[4][5]
II. Statistical Approaches for Dissolution Profile Comparison
A primary goal of dissolution testing is often to compare the dissolution profiles of different batches or formulations.[6] Several statistical methods are employed for this purpose, each with its own set of assumptions and applications.
A. Model-Independent Methods
These methods compare dissolution profiles directly without fitting the data to a mathematical model.
-
Similarity Factor (f2): The most widely used method, recommended by the FDA and EMA.[7] It measures the closeness of two dissolution profiles. An f2 value between 50 and 100 suggests similarity.[7] However, the f2 method has limitations, including being restricted to pairwise comparisons and being sensitive to the number of time points.[6][8]
-
Difference Factor (f1): This factor calculates the percent difference between two curves at each time point. It is a measure of the relative error.
B. Model-Dependent Methods
These approaches involve fitting a mathematical model to the dissolution data and then comparing the model parameters. Common models include the Weibull and Hill models.[9] This approach can provide a more comprehensive understanding of the entire dissolution profile.[8]
C. ANOVA-Based Methods
Analysis of Variance (ANOVA) can be used to test for statistically significant differences between dissolution profiles by comparing the variability within and between groups of data.[8] Multivariate ANOVA (MANOVA) is particularly useful for comparing profiles over multiple time points.[8]
D. Other Statistical Approaches
-
Principal Component Analysis (PCA): A multivariate technique that can be used to describe and compare dissolution curves in terms of their level and shape.[8]
-
Tolerated Difference Test (TDT) and Permutation Test (PT): These are more recent statistical tests that can be customized to detect differences in release profiles that are relevant to bioequivalence.[9] The Permutation Test, in particular, has shown excellent statistical power in identifying non-similar profiles.[9]
A comparison of these methods is summarized in the table below:
| Statistical Method | Principle | Advantages | Disadvantages |
| Similarity Factor (f2) | Calculates a similarity score based on the average difference between two profiles.[7] | Simple to calculate and widely accepted by regulatory agencies.[7] | Limited to pairwise comparisons; sensitive to the number of time points and variability.[8] |
| Model-Dependent Methods | Fits dissolution data to a mathematical model and compares the fitted parameters.[9] | Provides a comprehensive comparison of the entire profile shape. | Requires appropriate model selection and can be complex to implement.[8] |
| ANOVA/MANOVA | Tests for statistical significance of observed differences by quantifying sources of variability.[8] | Can compare multiple groups simultaneously and provides statistical significance (p-value). | Does not directly provide a measure of similarity in the same way as f2. |
| Principal Component Analysis (PCA) | Reduces the dimensionality of the data to describe curves by level and shape.[8] | Provides a visual representation of profile differences and is not confounded by level effects. | Interpretation of principal components can be complex. |
| Tolerated Difference Test (TDT) / Permutation Test (PT) | Statistical tests designed to detect differences in release profiles relevant to bioequivalence.[9] | High statistical power, especially the Permutation Test, for identifying non-similar profiles.[9] | Less commonly used and may require more statistical expertise. |
III. Experimental Protocols for DPD Method Validation
Detailed and reproducible experimental protocols are essential for a successful validation. The following sections outline the methodologies for key validation parameters.
A. Specificity
Specificity demonstrates that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of other components like excipients, degradation products, and impurities.[10]
-
Protocol:
-
Prepare placebo samples containing all excipients without the API.
-
Perform the dissolution test on the placebo samples.
-
Analyze the dissolution media for any interference at the analytical wavelength of the API.
-
Separately, analyze solutions containing the API and known impurities or degradation products to ensure they do not interfere with the API quantification.
-
B. Linearity and Range
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[11] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Protocol:
-
Prepare a stock solution of the API in the dissolution medium.
-
Create a series of at least five dilutions from the stock solution to cover the expected concentration range of the dissolution test (e.g., from below the lowest expected concentration to above the highest).
-
Analyze each dilution using the specified analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the analytical response versus the known concentration and perform a linear regression analysis.
-
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999[12] |
| Y-intercept | Should not be significantly different from zero. |
C. Accuracy
Accuracy refers to the closeness of the test results to the true value.[2] It is typically assessed by recovery studies.
-
Protocol:
-
Prepare placebo samples and spike them with known amounts of the API at different concentration levels (e.g., low, medium, and high) covering the dissolution range.
-
Perform the dissolution test on these spiked samples.
-
Analyze the dissolution media and calculate the percentage recovery of the API.
-
| Concentration Level | Acceptance Criteria for Recovery |
| Low, Medium, High | 95% - 105%[12] |
D. Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[2] It is evaluated at two levels: repeatability and intermediate precision.[10]
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six dissolution units from the same batch under the same operating conditions over a short interval of time.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be less than 5%.[12]
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: The dissolution test is performed by different analysts, on different days, and with different equipment.
-
Acceptance Criteria: The %RSD between the results from the different conditions should be within an acceptable range, typically not more than 10%.[13]
-
E. Robustness
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1]
-
Protocol:
-
Introduce small, deliberate changes to the dissolution method parameters one at a time.
-
Parameters to vary include:
-
Apparatus speed (e.g., ± 2 rpm)
-
Temperature (e.g., ± 0.5°C)
-
pH of the dissolution medium (e.g., ± 0.05 units)
-
Volume of the dissolution medium (e.g., ± 5%)
-
-
Perform the dissolution test under these modified conditions and compare the results to those obtained under the normal conditions.
-
| Parameter Varied | Acceptance Criteria |
| Apparatus Speed, Temperature, pH, Volume | The difference in dissolution results should not be significant. A common criterion is that the difference in the mean value between any two conditions does not exceed an absolute 10% at time points with <85% dissolved and 5% for time points >85%.[13] |
IV. Visualizing DPD Method Validation Workflows
Diagrams can effectively illustrate complex processes. The following diagrams, created using the DOT language, depict the experimental workflow for DPD method validation and the logical relationships between different statistical analysis approaches.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. japsonline.com [japsonline.com]
- 3. fda.gov [fda.gov]
- 4. Dissolution test: 9 steps to Master the Regulatory side [pharmacores.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dissolution test: master interpreting profiles in 11 steps [pharmacores.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Statistical Comparison of Dissolution Profiles to Predict the Bioequivalence of Extended Release Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Dissolution-Method validation _ppt_slide | PPT [slideshare.net]
- 13. uspnf.com [uspnf.com]
Safety Operating Guide
Navigating the Safe Disposal of N,N-Diethyl-p-phenylenediamine Oxalate Salt: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of N,N-Diethyl-p-phenylenediamine oxalate salt, a common laboratory chemical. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE).[2][3]
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Prevents eye irritation from dust or splashes.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, 0.11mm thick) and a lab coat or protective suit. | Avoids skin contact, which can cause irritation.[1][3] |
| Respiratory Protection | NIOSH or European Standard EN 149 approved respirator. | Prevents respiratory tract irritation from inhaling dust.[1][4] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.[4][5] The following procedure outlines the general steps for its safe disposal as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: Unless explicitly determined otherwise by a qualified professional, treat all this compound waste, including empty containers and contaminated materials, as hazardous waste.[4]
-
Segregate Waste: Do not mix this chemical waste with other waste streams.[5] It should be stored separately from acids, bases, oxidizers, and other incompatible materials.[6]
Step 2: Containment and Labeling
-
Use Compatible Containers: Collect the waste in a clean, dry, and properly sealed container that is compatible with the chemical. The original container is often the best choice.[1][2][7]
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date of waste generation.
Step 3: On-Site Storage
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from direct sunlight and heat.[1][2] Ensure the storage area is secure and accessible only to authorized personnel.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) and any other relevant information about the waste to the disposal company.
Important Considerations:
-
Do Not Dispose Down the Drain: This chemical should not be allowed to enter drains or the environment.[1][2][3]
-
Spill Cleanup: In the event of a spill, immediately clean it up while wearing appropriate PPE. Sweep up the solid material, place it into a suitable container for disposal, and avoid creating dust.[1][4] Report the spill to your EHS department.
-
Empty Containers: Even empty containers may retain chemical residue and should be treated as hazardous waste.[5] They should be disposed of through the same hazardous waste stream.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Personal protective equipment for handling N,N-Diethyl-p-phenylenediamine oxalate salt
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle N,N-Diethyl-p-phenylenediamine oxalate salt. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[1][2] It may also cause skin irritation and an allergic skin reaction, as well as respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] | Protects against splashes and dust that can cause serious eye irritation.[1][4] |
| Skin Protection | Wear appropriate protective gloves (e.g., 0.11mm thick nitrile) and clothing to prevent skin exposure. A lab coat or a protective disposable gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[5] | Prevents skin contact, which can be harmful and cause irritation or an allergic reaction.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[6] Handling should be done in a well-ventilated area, preferably under a chemical fume hood.[1][2][5] | Avoids inhalation of dust, which can cause respiratory irritation.[1][4] |
| Footwear | Safety footwear or safety gumboots (e.g., rubber) should be worn in areas where chemicals are handled.[7] | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
Follow these procedural steps for the safe handling of this compound from receipt to use.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Keep the container tightly closed and store it apart from foodstuff containers or incompatible materials like strong oxidizing agents.[2][4]
-
The substance is noted to be air and light sensitive, so handle under an inert atmosphere where possible and protect from light.[1][8]
-
-
Preparation and Handling :
Emergency Procedures and First Aid
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| If Inhaled | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2][4] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][4][6] |
| In Case of Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical advice from an ophthalmologist.[4][9] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][4] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
-
Spill Response :
-
Evacuate personnel to safe areas and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[4]
-
Use proper personal protective equipment as indicated in Section 8 of the SDS during cleanup.[2]
-
Avoid generating dusty conditions.[2]
-
Sweep up or absorb the material and place it into a suitable, clean, dry, closed container for disposal.[1][2]
-
-
Disposal :
-
Dispose of contents and containers in accordance with all applicable local, state, and federal regulations.[4]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
-
Contaminated packaging can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, it can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[4]
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.be [fishersci.be]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
